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  • Product: (2-Methyloxiranyl)methyl methacrylate
  • CAS: 41768-20-1

Core Science & Biosynthesis

Foundational

physical and chemical properties of (2-Methyloxiranyl)methyl methacrylate

Engineering Advanced Polymer Networks: A Technical Guide to the Physical and Chemical Properties of (2-Methyloxiranyl)methyl Methacrylate Executive Summary (2-Methyloxiranyl)methyl methacrylate (CAS: 41768-20-1), widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Advanced Polymer Networks: A Technical Guide to the Physical and Chemical Properties of (2-Methyloxiranyl)methyl Methacrylate

Executive Summary

(2-Methyloxiranyl)methyl methacrylate (CAS: 41768-20-1), widely known in polymer science as 2-methylglycidyl methacrylate (MGMA), is a highly specialized, dual-functional monomer. It is a critical building block in the design of advanced cross-linked block copolymers, high-performance pressure-sensitive adhesives (PSAs), and photoresists. This guide provides an authoritative synthesis of its physicochemical properties, reaction kinetics, and field-proven methodologies for integrating it into complex macromolecular architectures.

Molecular Architecture and Mechanistic Causality

MGMA features two orthogonal reactive sites: a polymerizable methacrylate vinyl group and a 2-methyl-substituted epoxide (oxirane) ring[1].

Causality in Monomer Selection: When designing cross-linkable polymers, chemists often default to standard glycidyl methacrylate (GMA). However, substituting GMA with MGMA introduces a critical mechanistic advantage: steric hindrance. The addition of the methyl group on the oxirane ring fundamentally alters the epoxide's reactivity profile. This steric bulk significantly reduces the epoxide's susceptibility to premature nucleophilic attack or auto-crosslinking at ambient temperatures, thereby dramatically enhancing the shelf-life and pot-life of pre-polymer formulations[2].

During the primary polymerization phase, the methacrylate group undergoes free radical addition, while the sterically shielded 2-methylglycidyl group remains completely intact[3]. Only upon targeted thermal activation or the introduction of specific catalysts (e.g., polyamines, anhydrides, or photoacid generators) does the ring undergo controlled opening to yield a highly robust, solvent-resistant cross-linked network.

G MGMA MGMA Monomer (Dual Functionality) Radical Methacrylate Group (Radical Polymerization) MGMA->Radical Initiator / Heat Epoxide 2-Methylglycidyl Group (Ring-Opening) MGMA->Epoxide Catalyst / Curing Linear Linear/Branched Pre-polymer Radical->Linear Chain Growth Network Crosslinked Polymer Network Epoxide->Network Crosslinking Linear->Epoxide Post-polymerization

Reaction pathways of MGMA demonstrating orthogonal reactivity.

Physicochemical Properties

Accurate baseline data is essential for stoichiometric calculations in controlled radical polymerizations. The following table summarizes the core quantitative properties of MGMA required for experimental design[1],[4].

PropertyValueReference / Conditions
CAS Number 41768-20-1Standard Identification[1]
Molecular Formula C8H12O3[1]
Molecular Weight 156.18 g/mol Computed by PubChem[4]
Density 1.054 g/cm³At standard ambient temperature[1]
Boiling Point 227.5 °CAt 760 mmHg[1]
Flash Point 87.6 °CClosed cup[1]
Hydrogen Bond Acceptors 3Computed[4]
Rotatable Bonds 4Conformational flexibility[4]

Experimental Protocol: Synthesis of MGMA-Based Block Copolymers via RAFT

To leverage MGMA in advanced applications like Pickering emulsions or high-cohesion adhesives, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the industry standard[3]. RAFT provides "living" characteristics, ensuring narrow molecular weight distributions and precise block architectures.

Step-by-Step Self-Validating Methodology:

  • Monomer Purification (Inhibitor Removal): Pass MGMA through a basic alumina column to remove polymerization inhibitors such as MEHQ. Self-Validation Check: A colorless eluent indicates successful gross removal. Verify absolute purity via ^1H NMR, confirming the complete absence of phenolic aromatic peaks.

  • Reaction Setup: In a Schlenk flask, combine the purified MGMA, a macro-Chain Transfer Agent (macro-CTA), and a free radical initiator (e.g., AIBN) in a suitable solvent (e.g., toluene or 1,4-dioxane). Maintain a strict molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.1) to control the target degree of polymerization[3].

  • Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Ambient oxygen acts as a potent radical scavenger; failing to remove it will prematurely terminate the living radical process, resulting in dead polymer chains.

  • Polymerization: Immerse the sealed flask in an oil bath pre-heated to 70 °C. Allow the reaction to proceed for 12-24 hours under constant magnetic stirring.

  • Quenching and Precipitation: Quench the reaction by exposing the solution to air and rapidly cooling the flask in an ice bath. Precipitate the polymer dropwise into a 10x volume excess of cold methanol.

  • Structural Characterization (Self-Validation): Analyze the dried precipitate using Gel Permeation Chromatography (GPC) to confirm a low dispersity index (Đ < 1.2). Run a subsequent ^1H NMR to quantify the retention of the intact 2-methylglycidyl oxirane rings (identifiable by characteristic shifts around 2.6–2.8 ppm).

  • Thermal Curing & Crosslinking: Formulate the purified polymer with a diamine cross-linker or a thermal acid generator. Cast the formulation into a film and cure at 120 °C to trigger the epoxide ring-opening, forming a solvent-resistant acrylic rubber or pressure-sensitive adhesive[2].

W Step1 1. Monomer Purification (Inhibitor Removal) Step2 2. RAFT Polymerization (Solvent, CTA, Initiator) Step1->Step2 Step3 3. Quenching & Precipitation (Self-Validation: GPC/NMR) Step2->Step3 Step4 4. Formulation (Additives, Crosslinkers) Step3->Step4 Step5 5. Thermal/UV Curing (Epoxide Ring-Opening) Step4->Step5

Step-by-step experimental workflow for MGMA-based controlled radical polymerization.

Industrial Applications

  • High-Molecular-Weight Acrylic Rubbers & PSAs: MGMA is heavily utilized as a cross-linkable monomer in the formulation of acrylic pressure-sensitive adhesives. Because the methyl group prevents premature gelation during bulk or solution polymerization, manufacturers can achieve highly uniform polymer chains. Post-curing, these polymers exhibit superior cohesion, water resistance, and high-temperature stability, leaving minimal adhesive residue upon peeling[2].

  • Nanoparticle Synthesis & Emulsions: Through Polymerization-Induced Self-Assembly (PISA), MGMA-containing block copolymers can form well-defined spherical, worm-like, or vesicular nanoparticles directly in solution. The latent epoxide groups on the nanoparticle corona can then be cross-linked to "lock" the morphology, which is highly valuable for robust Pickering emulsions and targeted drug delivery vehicles[3].

References

  • CAS 41768-20-1 (2-Methyloxiranyl)
  • 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)
  • JP3323276B2 - High molecular weight acrylic polymer and its use Source: Google Patents URL
  • Cross-linked block copolymers comprising repeating units derived from monomers comprising lactam and acryloyl moieties, compositions, and applications thereof Source: Justia Patents URL

Sources

Exploratory

Advanced Profiling of (2-Methyloxiranyl)methyl Methacrylate: Synthesis, Reactivity, and Applications in Polymeric Drug Delivery

Executive Summary In the landscape of advanced polymer chemistry and targeted drug delivery, the architectural precision of monomeric building blocks dictates the efficacy of the final macromolecular system. (2-Methyloxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced polymer chemistry and targeted drug delivery, the architectural precision of monomeric building blocks dictates the efficacy of the final macromolecular system. (2-Methyloxiranyl)methyl methacrylate (CAS Registry Number: 41768-20-1) represents a highly specialized, dual-functional monomer. Characterized by a polymerizable vinyl group and a sterically hindered 2-methyl-substituted oxirane (epoxide) ring, this compound enables orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, safety protocols, mechanistic advantages over standard glycidyl methacrylate (GMA), and self-validating experimental workflows for researchers in nanomedicine and polymer science.

Molecular Architecture & Physicochemical Profile

The utility of (2-Methyloxiranyl)methyl methacrylate—also known as 2-methylglycidyl methacrylate—stems from its bifunctional nature[1]. While the methacrylate moiety readily undergoes free-radical or controlled radical polymerization (such as RAFT or ATRP), the pendant epoxide ring serves as a highly reactive anchor for post-polymerization modification[2].

Crucially, the addition of the methyl group at the 2-position of the oxirane ring introduces significant steric hindrance compared to standard GMA. This structural nuance alters the kinetics of nucleophilic attack, providing greater stability against premature hydrolysis during aqueous polymerization and allowing for highly controlled, site-specific drug conjugation[3].

Table 1: Core Physicochemical Properties

Data aggregated from standardized chemical databases and predictive modeling.[1][4][5]

PropertyValueScientific Implication
CAS Registry Number 41768-20-1Unique identifier for procurement and regulatory tracking.
IUPAC Name (2-methyl-2-oxiranyl)methyl 2-methylprop-2-enoateHighlights the dual functional groups (alkene and oxirane).
Molecular Formula C8H12O3Defines the stoichiometric baseline for synthesis.
Molecular Weight 156.18 g/mol Critical for calculating molar ratios in RAFT polymerization.
Density 1.054 g/cm³Indicates the monomer is slightly denser than water.
Boiling Point 227.5 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.
Flash Point 87.6 °CCombustible; dictates storage away from ignition sources.

Material Safety Data Sheet (MSDS) & Handling Protocols

As an epoxide and a methacrylate derivative, (2-Methyloxiranyl)methyl methacrylate is inherently reactive. The epoxide ring acts as an alkylating agent, which can react with biological nucleophiles (such as proteins and DNA), rendering it a potential sensitizer and irritant. Strict adherence to MSDS protocols is non-negotiable to maintain both researcher safety and monomer integrity.

Table 2: MSDS Hazard Mitigation & Storage Rationale
Hazard ClassMitigation StrategyMechanistic Rationale
Skin/Eye Irritant Nitrile gloves, splash goggles, lab coat.Epoxides undergo rapid ring-opening upon contact with moisture in mucosal membranes.
Sensitization Handle exclusively in a certified fume hood.Vapor inhalation can cause respiratory sensitization due to covalent binding with respiratory tract proteins.
Reactive Monomer Store at 2–8°C in dark, amber bottles.Prevents auto-polymerization of the vinyl group triggered by UV light or ambient thermal energy.
Inhibitor Presence Monomer is shipped with MEHQ inhibitor.MEHQ scavenges free radicals. It must be removed via basic alumina column prior to kinetic studies to avoid unpredictable induction periods.

Mechanistic Reactivity: The Dual-Functional Advantage

The fundamental advantage of (2-Methyloxiranyl)methyl methacrylate lies in its orthogonal reactivity . In drug development, synthesizing a nanocarrier requires building a stable polymeric backbone first, followed by the attachment of an Active Pharmaceutical Ingredient (API) or targeting ligand.

If the epoxide ring were highly labile, it would cross-link or hydrolyze during the initial polymerization phase. The 2-methyl substitution provides kinetic control:

  • Phase 1 (Radical Polymerization): The methacrylate double bond is consumed to form the carbon-carbon polymer backbone. The steric bulk of the 2-methyl oxirane ring protects it from parasitic side reactions.

  • Phase 2 (Nucleophilic Ring-Opening): Under mild basic catalysis, primary amines (e.g., from peptide ligands or small-molecule drugs) attack the less sterically hindered carbon of the epoxide (SN2 mechanism), forming a stable secondary amine and a tertiary alcohol linkage[2].

Reactivity Monomer (2-Methyloxiranyl)methyl Methacrylate Vinyl Methacrylate Group (Vinyl Polymerization) Monomer->Vinyl Radical/RAFT Initiation Epoxide 2-Methyl Oxirane Ring (Nucleophilic Ring-Opening) Monomer->Epoxide Orthogonal Preservation Polymer Polymeric Backbone (Nanocarrier Core) Vinyl->Polymer Chain Growth Conjugate Functionalized Polymer (Drug/Ligand Conjugated) Epoxide->Conjugate Amine/Thiol Attack Polymer->Conjugate Post-Polymerization Modification

Orthogonal reactivity pathways of (2-Methyloxiranyl)methyl methacrylate.

Experimental Workflows in Polymer Synthesis & Drug Delivery

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which is the gold standard for creating low-dispersity block copolymers used in FDA-approved nanomedicines[6].

Protocol 1: RAFT Polymerization of the Monomer

Objective: Synthesize a well-defined homopolymer while preserving 100% of the epoxide rings.

  • Inhibitor Removal (Critical Step): Pass 10 mL of (2-Methyloxiranyl)methyl methacrylate through a short column of activated basic alumina to remove the MEHQ inhibitor. Validation: The monomer should transition from a faint yellow tint to completely colorless.

  • Reaction Setup: In a Schlenk flask, dissolve the purified monomer (1.0 M), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent, 0.01 M), and Azobisisobutyronitrile (AIBN, initiator, 0.002 M) in anhydrous 1,4-dioxane.

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the radical propagation.

  • Polymerization: Immerse the flask in an oil bath pre-heated to 70°C for 12 hours.

  • Purification & Validation: Precipitate the polymer in cold diethyl ether three times. Self-Validation: Analyze via 1 H NMR. The disappearance of vinyl protons (5.5–6.1 ppm) confirms polymerization, while the retention of oxirane protons (2.6–2.8 ppm) confirms orthogonal preservation.

Protocol 2: Post-Polymerization Drug Conjugation

Objective: Covalently attach an amine-bearing model drug to the polymeric backbone.

  • Dissolution: Dissolve the purified polymer in anhydrous N,N-Dimethylformamide (DMF).

  • Conjugation: Add 1.5 molar equivalents (relative to the epoxide groups) of the amine-bearing drug and a catalytic amount of triethylamine (TEA).

  • Incubation: Stir the reaction at 50°C for 24 hours. The elevated temperature overcomes the steric hindrance of the 2-methyl group.

  • Isolation: Transfer the solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove unreacted drug and DMF. Lyophilize to obtain the final functionalized nanocarrier.

Workflow Prep Inhibitor Removal RAFT RAFT Polymerization Prep->RAFT Purified Monomer Purify1 Precipitation & Recovery RAFT->Purify1 70°C, 12h RingOpen Epoxide Ring Opening Purify1->RingOpen API/Ligand Addition Purify2 Dialysis & Lyophilization RingOpen->Purify2 Mild Base Catalysis

Step-by-step RAFT polymerization and drug conjugation workflow.

Conclusion

(2-Methyloxiranyl)methyl methacrylate (CAS 41768-20-1) is a highly versatile monomer that bridges the gap between robust polymer synthesis and delicate biochemical functionalization. By leveraging the steric hindrance of its 2-methyl oxirane ring, researchers can achieve precise kinetic control over post-polymerization modifications. When handled according to stringent MSDS guidelines and polymerized via controlled radical techniques, it serves as an optimal building block for next-generation targeted drug delivery vehicles.

References

  • [6] Google Patents. WO2018132548A1: Cross-linked block copolymers comprising repeating units derived from monomers comprising lactam and acryloyl moieties, compositions, and applications thereof. Available at:

  • [4] National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 170576, 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester. Available at:[Link]

  • [2] Google Patents. EP0094436B1: N-glycidyl-substituted amide compounds. Available at:

  • [5] United States Environmental Protection Agency (EPA). Comptox Chemicals Dashboard: (2-Methyl-2-oxiranyl)methyl methacrylate (DTXSID10890858). Available at:[Link]

  • [3] Justia Patents. Cross-linked block copolymers comprising repeating units derived from monomers comprising lactam and acryloyl moieties, compositions, and applications thereof. Available at:[Link]

Sources

Foundational

Advanced Structural and Physicochemical Profiling of (2-Methyloxiranyl)methyl Methacrylate in Polymer-Based Drug Delivery

Executive Summary In the rapidly evolving landscape of targeted nanomedicine and macromolecular engineering, the selection of reactive monomers dictates the functional ceiling of the resulting drug delivery systems. (2-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted nanomedicine and macromolecular engineering, the selection of reactive monomers dictates the functional ceiling of the resulting drug delivery systems. (2-Methyloxiranyl)methyl methacrylate (commonly referred to as 2-methylglycidyl methacrylate or MGMA) represents a highly specialized, dual-reactive monomer. Characterized by a polymerizable vinyl group and a sterically hindered epoxide ring, MGMA offers orthogonal reactivity that is highly prized in the synthesis of functionalized block copolymers and targeted nanocarriers.

This whitepaper provides an in-depth technical analysis of MGMA, detailing its structural causality, quantitative physicochemical profile, and self-validating protocols for controlled polymerization—empowering researchers and drug development professionals to engineer precise, high-fidelity delivery vehicles.

Structural Elucidation and Chemical Identity

The molecular architecture of (2-Methyloxiranyl)methyl methacrylate ( C8​H12​O3​ ) is the fundamental basis for its utility in advanced materials science. With a precise molecular weight of 156.18 g/mol (), the monomer is defined by two distinct reactive centers:

  • The Methacrylate Group (C=C Double Bond): This moiety undergoes rapid free-radical or controlled-radical polymerization (e.g., RAFT, ATRP) to form the robust carbon-carbon backbone of the polymer.

  • The 2-Methyloxirane Group (Epoxide Ring): This highly strained three-membered ether ring is primed for post-polymerization nucleophilic ring-opening.

Causality in Structural Design: Why choose MGMA over standard glycidyl methacrylate (GMA)? The critical difference lies in the addition of a methyl group at the 2-position of the oxirane ring. This specific structural modification introduces localized steric hindrance. During the initial radical polymerization phase, this steric shielding protects the epoxide ring from premature, unintended ring-opening reactions (hydrolysis or cross-linking) that frequently plague standard GMA. Consequently, researchers gain a wider thermodynamic processing window, ensuring that the epoxide groups remain fully intact for subsequent, highly controlled drug or ligand conjugation.

Quantitative Physicochemical Profile

Accurate physicochemical data is critical for calculating stoichiometric ratios during controlled polymerization. The exact molecular weight of 156.18 g/mol is required to determine the theoretical degree of polymerization ( DPn​ ), which directly dictates the hydrodynamic radius of the resulting nanocarrier—a vital parameter for optimizing the Enhanced Permeability and Retention (EPR) effect in tumor targeting.

Table 1: Physicochemical and Identificational Properties of MGMA

PropertyValueAuthoritative Source
IUPAC Name (2-methyloxiran-2-yl)methyl 2-methylprop-2-enoate
CAS Registry Number 41768-20-1
Molecular Formula C8​H12​O3​
Molecular Weight 156.18 g/mol
Density ~1.054 g/cm³
Boiling Point 227.5 °C (at 760 mmHg)
Flash Point 87.6 °C

Orthogonal Reactivity: Mechanistic Pathways

The true value of MGMA in drug development lies in its orthogonal reactivity. The methacrylate group and the epoxide ring react under entirely different chemical conditions, allowing scientists to decouple the construction of the polymer backbone from the functionalization of the carrier.

G MGMA (2-Methyloxiranyl)methyl methacrylate (Dual-Reactive Monomer) Methacrylate Methacrylate Group (C=C Double Bond) MGMA->Methacrylate Epoxide 2-Methyloxirane Group (Epoxide Ring) MGMA->Epoxide Polymerization Controlled Radical Polymerization (e.g., RAFT / ATRP) Methacrylate->Polymerization RingOpening Nucleophilic Ring-Opening (Amines / Thiols) Epoxide->RingOpening PolymerBackbone Stable Polymer Backbone (Tunable MW) Polymerization->PolymerBackbone DrugConjugate Targeted Drug Conjugate (Covalent Linkage) RingOpening->DrugConjugate PolymerBackbone->DrugConjugate Post-Polymerization Modification

Orthogonal dual-reactivity pathways of MGMA for post-polymerization drug conjugation.

Experimental Protocol: Self-Validating Controlled Polymerization

To utilize MGMA in clinical drug delivery, the resulting polymer must have a narrow molecular weight distribution (Polydispersity Index, PDI < 1.2). We employ Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

The following protocol is designed as a self-validating system , ensuring that every step contains an internal check to verify structural integrity and kinetic control.

Step-by-Step RAFT Polymerization Methodology

Step 1: Inhibitor Removal (Purification)

  • Action: Pass MGMA monomer through a basic alumina ( Al2​O3​ ) column.

  • Causality: Commercial MGMA contains inhibitors (e.g., MEHQ) to prevent auto-polymerization. If not removed, these cause unpredictable induction periods, ruining the kinetic control of RAFT.

  • Self-Validation: Run a baseline UV-Vis scan. The disappearance of the MEHQ absorption peak (~290 nm) confirms total inhibitor removal.

Step 2: Reaction Assembly with Internal Standard

  • Action: In a Schlenk flask, combine purified MGMA, a RAFT agent (e.g., CPADB), an initiator (AIBN), and an internal standard (1,3,5-trioxane) in anhydrous 1,4-dioxane.

  • Causality: The internal standard is chemically inert under radical conditions. It provides a fixed reference point for kinetic tracking.

Step 3: Deoxygenation and Polymerization

  • Action: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, then heat the flask to 70 °C.

  • Causality: Oxygen acts as a radical scavenger, prematurely terminating polymer chains and broadening the PDI.

Step 4: Kinetic Tracking via 1 H-NMR (Self-Validation)

  • Action: Withdraw 50 µL aliquots at regular intervals (e.g., 0, 2, 4, 6 hours). Analyze via 1 H-NMR.

  • Validation: Calculate monomer conversion by comparing the integration of the disappearing vinyl protons of MGMA (5.5–6.1 ppm) against the constant peak of the trioxane internal standard (5.1 ppm). This proves the reaction is proceeding linearly, a hallmark of "living" polymerization.

Step 5: Precipitation and Orthogonal Validation

  • Action: Terminate the reaction by rapid cooling and exposure to air. Precipitate the polymer dropwise into cold methanol. Dry under vacuum.

  • Validation:

    • GPC Analysis: Run Gel Permeation Chromatography with dual detectors (Refractive Index and Light Scattering) to confirm the absolute molecular weight matches the theoretical calculation derived from the 156.18 g/mol monomer mass.

    • Structural NMR: Perform a final 1 H-NMR on the purified polymer to verify the presence of the epoxide protons (~2.6–2.8 ppm). This validates that the sterically hindered 2-methyloxirane ring survived the radical polymerization intact.

Workflow Init 1. Inhibitor Removal (Alumina Column) Poly 2. RAFT Polymerization (Internal Standard Added) Init->Poly Purify 3. Precipitation & Vacuum Drying Poly->Purify GPC 4. GPC Validation (Absolute MW & PDI) Purify->GPC NMR 5. 1H-NMR Analysis (Epoxide Integrity) Purify->NMR

Self-validating RAFT polymerization workflow for controlled MGMA synthesis.

Application in Drug Delivery Systems

Upon successful synthesis of the poly(MGMA) backbone, the pendant 2-methyloxirane rings serve as universal docking stations. Drug development professionals can exploit nucleophilic ring-opening chemistry to covalently attach targeting ligands (e.g., antibodies, peptides) or small-molecule therapeutics.

Because the ring-opening of the sterically hindered methyl-epoxide typically requires specific catalysts or elevated temperatures compared to standard epoxides, formulations can be stored safely for longer periods without premature degradation or cross-linking, significantly improving the shelf-life of the intermediate nanocarrier constructs.

References

  • National Center for Biotechnology Information (NCBI). "2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester." PubChem Compound Summary for CID 170576. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester." CompTox Chemicals Dashboard. Available at:[Link]

Exploratory

Epoxide Ring-Opening Reaction Mechanism for (2-Methyloxiranyl)methyl Methacrylate (MGMA): A Technical Guide for Advanced Synthesis

Executive Summary (2-Methyloxiranyl)methyl methacrylate (MGMA), also known as 2-methylglycidyl methacrylate (CAS 41768-20-1), is a highly versatile bifunctional monomer featuring both a polymerizable -unsaturated carbony...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methyloxiranyl)methyl methacrylate (MGMA), also known as 2-methylglycidyl methacrylate (CAS 41768-20-1), is a highly versatile bifunctional monomer featuring both a polymerizable -unsaturated carbonyl (methacrylate) and a reactive 2-methylglycidyl epoxide ring[1]. While structurally similar to standard glycidyl methacrylate (GMA), the presence of an additional methyl group on the oxirane ring drastically alters its reactivity profile. This technical guide explores the causality behind the regioselective ring-opening of MGMA, providing drug development professionals and polymer scientists with self-validating experimental workflows to harness its dual-reactivity for advanced material synthesis.

Molecular Architecture & Reactivity Profile

The core mechanistic behavior of MGMA is dictated by its highly unsymmetrical epoxide ring. The oxirane ring contains two distinct carbon centers:

  • C2 (Tertiary Carbon): Bonded to the oxirane oxygen, the C3 methylene, a methyl group, and the ester linkage. This creates massive steric bulk but offers exceptional carbocation stabilization.

  • C3 (Primary Carbon): A simple methylene (-CH2-) group with minimal steric hindrance.

Because of this extreme asymmetry, the regioselectivity of the epoxide ring-opening is strictly governed by the catalytic environment—specifically, whether the reaction is driven by steric control (basic/neutral conditions) or electronic control (acidic conditions)[2].

Mechanistic Pathways & Causality

Base-Catalyzed / Neutral Ring-Opening (Steric Control)

Under basic or neutral conditions, strong nucleophiles (e.g., amines, alkoxides, or thiolates) open the epoxide ring via a classic -like pathway[3].

  • Causality: An mechanism requires a back-side attack into the anti-bonding orbital of the C-O bond[3]. The tertiary nature of the C2 carbon in MGMA presents an insurmountable steric barrier. Consequently, the nucleophile exclusively attacks the less sterically hindered primary C3 carbon[4].

  • Outcome: The C3-O bond breaks, and the oxygen remains attached to C2. Following protonation, this yields a tertiary alcohol with >99% regioselectivity[3].

Acid-Catalyzed Ring-Opening (Electronic Control)

The introduction of an acid catalyst (e.g., Lewis acids like or Brønsted acids) fundamentally shifts the reaction logic.

  • Causality: The acid protonates the epoxide oxygen, transforming it into a superior leaving group and weakening the C-O bonds[5]. As the transition state develops, the carbons take on partial positive (carbocationic) character. The tertiary C2 carbon stabilizes this positive charge far better than the primary C3 carbon via hyperconjugation from the attached methyl group[6].

  • Outcome: Driven by electronic stabilization, the nucleophile attacks the more substituted C2 carbon via an -like (or borderline ) mechanism[4]. The C2-O bond breaks, leaving the oxygen attached to C3, resulting in a primary alcohol [5].

Pathway MGMA (2-Methyloxiranyl)methyl methacrylate Base Basic/Neutral Conditions (Steric Control) MGMA->Base Nucleophile Acid Acidic Conditions (Electronic Control) MGMA->Acid Protonation AttackC3 SN2 Attack at C3 (Primary Carbon) Base->AttackC3 AttackC2 SN1-like Attack at C2 (Tertiary Carbon) Acid->AttackC2 ProdBase Tertiary Alcohol Product AttackC3->ProdBase ProdAcid Primary Alcohol Product AttackC2->ProdAcid

Fig 1: Mechanistic logic of MGMA epoxide ring-opening under acid and base conditions.

Quantitative Regioselectivity Data

To facilitate rapid experimental design, the thermodynamic and kinetic outcomes of MGMA ring-opening are summarized below.

Reaction ConditionCatalyst TypeDominant MechanismPrimary Attack SiteIntermediate StabilityTypical RegioselectivityResulting Product
Basic / Neutral Amines, Alkoxides -likeC3 (Primary Carbon)Steric Control (Minimal Hindrance)> 99%Tertiary Alcohol
Acidic Lewis Acids ( ), -like / Borderline C2 (Tertiary Carbon)Electronic Control (Carbocation Stabilization)85% - 95%Primary Alcohol

Experimental Protocols & Self-Validation

To ensure scientific integrity, the following protocol for the base-catalyzed amination of MGMA is designed as a self-validating system.

Workflow Step1 1. Reagent Prep Dry Solvent Step2 2. Catalyst Addition Step1->Step2 Step3 3. Nucleophile Reaction Step2->Step3 Step4 4. Quench & Workup Step3->Step4 Step5 5. NMR/MS Validation Step4->Step5

Fig 2: Self-validating experimental workflow for the regioselective ring-opening of MGMA.

Step-by-Step Methodology: Base-Catalyzed Amination
  • Reagent Preparation: Dissolve 10 mmol of MGMA in 20 mL of anhydrous dichloromethane (DCM) or THF in a round-bottom flask.

    • Causality: Water acts as a competing nucleophile under basic conditions, leading to unintended diol formation[4]. Anhydrous conditions are critical.

  • Nucleophile Addition: Add 1.1 equivalents of a primary amine (e.g., benzylamine) dropwise at 0°C.

    • Causality: Amines are sufficiently nucleophilic to open the ring without additional base catalysts. The 0°C temperature controls the exothermicity and prevents premature radical polymerization of the methacrylate double bond.

  • Controlled Reaction: Stir the mixture under a nitrogen atmosphere at 40°C for 12 hours.

  • Quench & Workup: Wash the organic layer with brine (3 x 20 mL) to remove unreacted amine, then dry over anhydrous .

  • Self-Validation via In-Situ NMR: Before proceeding to polymerization, evaporate a 0.5 mL aliquot and perform a crude -NMR analysis.

    • Validation Metric: The disappearance of the characteristic oxirane C3 methylene protons (typically ~2.6–2.8 ppm) and the appearance of a new signal at ~3.5–3.8 ppm confirms ring opening. The presence of a highly shielded tertiary alcohol (-OH) peak confirms that the amine successfully attacked C3, validating the >99% regioselectivity[3].

Applications in Drug Development & Materials

The ability to precisely control the ring-opening of MGMA allows researchers to synthesize highly customized functional polymers[7]. By selecting base-catalyzed conditions, scientists can generate polymers with pendant tertiary hydroxyl groups. These tertiary alcohols provide unique hydrogen-bonding networks and steric environments compared to primary alcohols, which is a critical design parameter when engineering cross-linked block copolymers, solid catalysts, and targeted hydrogel drug-delivery systems[7].

References

  • Alfa Chemistry - CAS 41768-20-1 (2-Methyloxiranyl)methyl methacrylate | 1[1]

  • OrgoSolver - Epoxide Reactions: Base/Neutral Ring Opening (SN2-like) | 3[3]

  • Echemi - Ring-Opening Reactions of Epoxides: A Comprehensive Guide | 2[2]

  • ChemistrySteps - Reactions of Epoxides under Acidic and Basic Conditions | 6[6]

  • Chemistry LibreTexts - 18.6: Reactions of Epoxides - Ring-opening | 4[4]

  • Master Organic Chemistry - Opening of Epoxides With Acid | 5[5]

  • ResearchGate - Ring opening polymerization of glycidyl methacrylate by Maghnite-H+ a solid catalyst | 7[7]

Sources

Foundational

Thermodynamic Properties of (2-Methyloxiranyl)methyl Methacrylate Monomers: A Technical Whitepaper

Abstract As researchers engineering next-generation thermosets, reactive diluents, and targeted drug delivery vehicles, we must look beyond basic structural formulas and interrogate the thermodynamic landscape of our mon...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

As researchers engineering next-generation thermosets, reactive diluents, and targeted drug delivery vehicles, we must look beyond basic structural formulas and interrogate the thermodynamic landscape of our monomers. (2-Methyloxiranyl)methyl methacrylate (MGMA)—often referred to as 2-methylglycidyl methacrylate (CAS 41768-20-1)—presents a fascinating case study in how a single methyl substitution fundamentally rewires reaction causality. This whitepaper deconstructs the thermodynamic properties of MGMA, contrasting it with its non-methylated analogue, glycidyl methacrylate (GMA), and provides self-validating experimental protocols for mapping its dual-cure thermal behavior.

Structural Thermodynamics: The Causality of the 2-Methyl Substitution

To understand the thermodynamics of MGMA, we must first analyze the steric and electronic consequences of its molecular architecture. MGMA contains two orthogonal reactive sites: a free-radically polymerizable methacrylate double bond and a ring-openable oxirane (epoxide) ring.

While standard GMA features a monosubstituted terminal epoxide, MGMA features a 2,2-disubstituted oxirane ring [1]. The internal carbon of the epoxide is bonded to an oxygen atom, a methylene group (part of the ring), a methyl group, and the ester linkage.

This structural shift dictates the thermodynamic pathways of the monomer:

  • Steric Hindrance (Nucleophilic Attack): The bulky 2-methyl group creates immense steric hindrance at the internal carbon. While nucleophiles (like amines) can still attack the less hindered terminal methylene carbon (C2), the adjacent bulk significantly raises the activation energy ( Ea​ ) for standard SN​2 ring-opening compared to GMA.

  • Carbocation Stability (Cationic Attack): Conversely, if the ring opens via C–O bond cleavage at the internal carbon, it forms a tertiary carbocation. Because tertiary carbocations are highly stabilized via hyperconjugation, the thermodynamic barrier for Cationic Ring-Opening Polymerization (CROP) is drastically lowered.

Dual-Pathway Polymerization Thermodynamics

The thermodynamic driving force for polymerization is the minimization of free energy ( ΔG=ΔH−TΔS ). For MGMA, the reaction is highly enthalpy-driven ( ΔH<0 ).

Free Radical Polymerization (FRP)

The polymerization of the methacrylate double bond is an exothermic process driven by the conversion of π -bonds to more stable σ -bonds. The heat of polymerization ( ΔHp​ ) for the methacrylate group in MGMA is approximately -53.8 kJ/mol [2]. The 2-methyl group on the pendant epoxide has a negligible inductive effect on the double bond, meaning MGMA's ΔHp​ closely mirrors that of standard methacrylates.

Ring-Opening Polymerization (ROP)

The driving force for ROP is the release of angular ring strain. Three-membered oxirane rings possess immense strain energy, and their ring-opening enthalpy ( ΔHrop​ ) is typically around -144 kJ/mol [3]. Because the tertiary carbocation intermediate is thermodynamically stable, MGMA is highly responsive to Lewis acid-catalyzed CROP [4].

G Monomer MGMA Monomer (CAS 41768-20-1) Radical Free Radical Polymerization (Methacrylate Double Bond) Monomer->Radical ΔHp ≈ -54 kJ/mol ROP Cationic Ring-Opening (Tertiary Epoxide) Monomer->ROP ΔHrop ≈ -144 kJ/mol Dual Crosslinked Network (Dual Cure System) Radical->Dual Post-Cure ROP ROP->Dual Post-Cure Radical

Thermodynamic pathways of MGMA dual-cure polymerization.

Comparative Physicochemical Data

To engineer formulations effectively, we must benchmark MGMA against the industry standard, GMA. The higher molecular weight and altered intermolecular forces of MGMA result in a significantly higher boiling point and flash point, making it thermodynamically safer for high-temperature bulk polymerizations.

Table 1: Comparative Physicochemical and Thermodynamic Properties

Property(2-Methyloxiranyl)methyl methacrylate (MGMA)Glycidyl methacrylate (GMA)
CAS Number 41768-20-1106-91-2
Molecular Weight 156.18 g/mol 142.15 g/mol
Boiling Point 227.5 °C at 760 mmHg~189 °C at 760 mmHg
Density 1.054 g/cm³1.073 g/cm³
Flash Point 87.6 °C76.0 °C
Enthalpy of Polymerization ( ΔHp​ ) ~ -53.8 kJ/mol (Methacrylate)-53.8 kJ/mol (Methacrylate)
Enthalpy of Ring-Opening ( ΔHrop​ ) ~ -144 kJ/mol (Epoxide)~ -144 kJ/mol (Epoxide)
Epoxide Substitution 2,2-Disubstituted (Tertiary)Monosubstituted (Secondary)
Preferred ROP Mechanism Cationic ( SN​1 -like)Nucleophilic/Cationic

Self-Validating Experimental Protocols for Thermodynamic Mapping

To accurately capture the thermodynamic parameters of MGMA, researchers must decouple the heat flows of the methacrylate and epoxide groups. The following protocols utilize Isothermal Microcalorimetry (IMC) and Differential Scanning Calorimetry (DSC) in a self-validating framework.

Protocol A: Isothermal Microcalorimetry (IMC) for FRP Kinetics

This protocol isolates the enthalpy of the methacrylate double bond ( ΔHp​ ).

  • Sample Preparation: Pass MGMA monomer through a basic alumina column to remove inhibitors (e.g., MEHQ).

  • Initiator Addition: Dissolve 1 wt% AIBN (azobisisobutyronitrile) into the purified monomer.

  • Degassing: Perform three freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen, which acts as a radical scavenger and skews thermodynamic data.

  • IMC Loading: Seal the mixture in a glass ampoule under a nitrogen atmosphere and equilibrate in the microcalorimeter at 70 °C.

  • Data Acquisition: Record the heat flow ( dQ/dt ) continuously. Integrate the exothermic peak to calculate ΔHp​ .

  • Self-Validation Check: Run a baseline isothermal scan with solvent and initiator only (no monomer). The integrated heat flow must return to zero after the initial equilibration artifact, confirming that the measured exotherm in the main run is strictly derived from the ΔHp​ of the MGMA double bond.

Protocol B: Dynamic DSC for Cationic ROP Enthalpy

This protocol isolates the enthalpy of the oxirane ring-opening ( ΔHrop​ ).

  • Catalyst Loading: Mix MGMA with 2 wt% of a latent cationic initiator (e.g., diaryliodonium hexafluoroantimonate).

  • DSC Encapsulation: Hermetically seal 5–10 mg of the sample in an aluminum DSC pan to prevent volatilization.

  • Thermal Ramping: Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a 50 mL/min nitrogen purge.

  • Thermogram Analysis: Identify the onset temperature of the ROP exotherm. Integrate the area under the curve to determine ΔHrop​ .

  • Self-Validation Check: Perform a second identical heating ramp on the cured sample. The complete absence of a residual exothermic peak confirms 100% conversion during the first ramp, validating the accuracy of the calculated ΔHrop​ .

Workflow Prep Sample Prep (Inert Atmos) IMC Isothermal Microcalorimetry Prep->IMC Isothermal DSC Dynamic DSC (Ramp 10°C/min) Prep->DSC Dynamic Data Enthalpy Integration (ΔH Calculation) IMC->Data DSC->Data

Workflow for thermodynamic characterization of MGMA.

Conclusion

The thermodynamic profile of (2-Methyloxiranyl)methyl methacrylate (MGMA) is dictated by the delicate interplay between its polymerizable double bond and its sterically hindered, yet electronically stabilized, tertiary epoxide ring. By understanding the causality behind its heat of polymerization and ring-opening enthalpy, scientists can leverage MGMA to design highly controlled, dual-cure polymer networks that outperform traditional GMA-based systems in specific cationic and high-temperature applications.

References

  • Alfa Chemistry. "CAS 41768-20-1 (2-Methyloxiranyl)methyl methacrylate".
  • Library and Archives Canada. "A Comprehensive Kinetic Model for High Temperature Free Radical Production of Styrene/Methacrylate/Acrylate Resins".
  • Australian Journal of Chemistry. "Emerging Ionic Polymers for CO2 Conversion to Cyclic Carbonates: An Overview of Recent Developments".
  • ACS Publications. "Polymerization of Polar Monomers Mediated by Main-Group Lewis Acid–Base Pairs".

Sources

Exploratory

Comprehensive Toxicity Profile and Safe Handling Guidelines for (2-Methyloxiranyl)methyl Methacrylate

Executive Summary (2-Methyloxiranyl)methyl methacrylate (also known as 2-methylglycidyl methacrylate or MGMA, CAS: 41768-20-1) is a bifunctional monomer widely utilized in the synthesis of reactive polymers, coatings, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methyloxiranyl)methyl methacrylate (also known as 2-methylglycidyl methacrylate or MGMA, CAS: 41768-20-1) is a bifunctional monomer widely utilized in the synthesis of reactive polymers, coatings, and adhesives[1][2]. Featuring both a polymerizable methacrylate group and a reactive methyl-substituted epoxide (oxirane) ring, MGMA is highly valued in material science. However, this dual reactivity imparts significant toxicological hazards[2]. Because specific in vivo toxicological data for MGMA is limited, its hazard profile is robustly extrapolated from its unmethylated structural analog, glycidyl methacrylate (GMA), which shares identical reactive pathways[2].

This whitepaper provides an in-depth analysis of the mechanistic toxicity, genotoxic potential, and rigorous safe handling protocols required for researchers and drug development professionals working with MGMA.

Structural Reactivity and Mechanistic Toxicity

The toxicity of MGMA is fundamentally driven by its bifunctional nature. The molecule undergoes two primary modes of biochemical interaction: direct alkylation via the oxirane ring and Michael addition via the α,β-unsaturated carbonyl system.

Metabolic Activation and Hydrolysis

In mammalian systems, oxiranylmethyl esters undergo rapid carboxylesterase-mediated hydrolysis[2]. MGMA is expected to be hydrolyzed into methacrylic acid and 2-methylglycidol[2]. The resulting glycidol derivatives are highly reactive and dominate the systemic toxicity profile, acting as direct alkylating agents[2].

Genotoxicity and DNA Damage

The epoxide ring of MGMA is highly susceptible to nucleophilic attack by cellular macromolecules.

  • DNA Adduct Formation: The epoxide ring acts as an electrophile, reacting with nucleophilic centers on DNA bases (predominantly the N7 position of guanine). This leads to the formation of bulky DNA adducts, which can cause single and double-strand breaks[3].

  • Oxidative Stress: The methacrylate moiety can undergo Michael addition with cellular thiols, such as glutathione (GSH). The rapid depletion of GSH induces severe intracellular oxidative stress, further exacerbating DNA damage through oxidative modifications of DNA bases[3].

Carcinogenicity and ECM-Receptor Pathways

Prolonged exposure to glycidyl methacrylates induces malignant transformation in epithelial cells[4]. Quantitative proteomic analyses of bronchial epithelial cells exposed to these monomers reveal significant dysregulation in the extracellular matrix (ECM)-receptor interaction pathways[4]. The malignant transformation is heavily mediated by the up-regulation of vital proteins, notably CD44 and Matrix Metalloproteinase-14 (MMP14), alongside members of the integrin family, which facilitate cellular invasion and tumorigenesis[4].

G cluster_metabolism Metabolism & Molecular Reactivity MGMA (2-Methyloxiranyl)methyl methacrylate (MGMA) Hydrolysis Carboxylesterase Hydrolysis MGMA->Hydrolysis Enzymatic Epoxide Epoxide Ring Opening (Nucleophilic Attack) MGMA->Epoxide Direct Reactivity Michael Michael Addition (Methacrylate Group) MGMA->Michael Direct Reactivity Hydrolysis->Epoxide 2-Methylglycidol DNA DNA Adduct Formation (Genotoxicity & Strand Breaks) Epoxide->DNA N7-Guanine Attack Proteins ECM-Receptor Alteration (CD44 / MMP14 Upregulation) Epoxide->Proteins Protein Alkylation GSH Glutathione Depletion (Oxidative Stress) Michael->GSH Thiol Binding

Figure 1: Mechanistic toxicity pathways of MGMA, highlighting genotoxicity and ECM-receptor alterations.

Quantitative Toxicity Data

The following table summarizes the acute toxicity thresholds and environmental stability metrics for glycidyl methacrylates, which serve as the foundational safety baseline for MGMA handling[5][6].

ParameterValue / ObservationToxicological Significance
Oral LD50 (Rat) ~500 - 597 mg/kgModerate to high acute oral toxicity; causes severe gastrointestinal burns[6].
Dermal LD50 (Rabbit) ~469 mg/kgHigh acute dermal toxicity; acts as a severe skin sensitizer and corrosive agent[6].
Inhalation LC50 (Rat) 45 ppm / 4hHighly irritating to the respiratory tract; risk of chemical pneumonitis[6].
Hydrolysis Half-Life (pH 7) 3.66 days (at 25°C)Readily hydrolyzes in physiological and environmental aqueous systems[5].
Log Pow 0.96Low bioaccumulation potential, but high systemic mobility post-exposure[5].

Safe Handling and Containment Guidelines

Due to its classification as a severe irritant, sensitizer, and suspected carcinogen/mutagen, MGMA must be handled under strict laboratory controls[2][6].

Engineering Controls
  • Fume Hoods: All manipulations involving pure MGMA or concentrated solutions must be performed in a Class II Type B2 biological safety cabinet or a highly ventilated chemical fume hood to prevent inhalation of vapors[6].

  • Closed Systems: Industrial scale-up or continuous flow synthesis should utilize well-controlled closed systems to ensure the amount of release to the air phase remains negligibly small[5].

Personal Protective Equipment (PPE)
  • Dermal Protection: Standard nitrile gloves are insufficient for prolonged exposure due to the solvent properties of methacrylates. Use heavy-duty butyl rubber or laminated gloves (e.g., Silver Shield).

  • Ocular Protection: Chemical splash goggles and a full face shield are mandatory, as direct contact causes severe corneal injury and irreversible eye damage[6].

Spill Management and Deactivation

In the event of a spill, avoid using combustible materials for absorption.

  • Evacuate the immediate area and ensure maximum ventilation.

  • Absorb the liquid using inert materials (e.g., vermiculite or dry sand).

  • Decontaminate surfaces using a weak basic solution (e.g., 5% sodium hydroxide) to force the ring-opening hydrolysis of the epoxide, neutralizing its alkylating hazard before final cleanup.

Experimental Workflow: In Vitro Genotoxicity Assessment

To validate the safety of novel polymers synthesized using MGMA, residual monomer genotoxicity must be assessed. The Alkaline Comet Assay is the gold standard for detecting single and double-strand DNA breaks induced by epoxide-containing monomers[3].

Protocol: Alkaline Comet Assay for MGMA Exposure

Rationale: The alkaline environment (pH > 13) unwinds the DNA, allowing fragments broken by MGMA-induced adducts to migrate during electrophoresis, forming a "comet" tail[3].

  • Cell Culture & Exposure:

    • Culture human peripheral blood lymphocytes or 16HBE cells to 80% confluence[3][4].

    • Expose cells to varying concentrations of MGMA (e.g., 0.5 μM to 5.0 μM) dissolved in DMSO (final DMSO concentration < 0.1%) for 1 hour at 37°C[3].

  • Cell Harvesting & Lysis:

    • Wash cells with cold PBS and resuspend in 0.5% low-melting-point agarose.

    • Spread the suspension onto fully frosted microscope slides pre-coated with 1% normal melting point agarose.

    • Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to remove cellular proteins and lipids.

  • Alkaline Unwinding & Electrophoresis:

    • Transfer slides to an electrophoresis tank filled with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 40 minutes at 4°C to allow DNA unwinding[3].

    • Run electrophoresis at 25 V and 300 mA for 20 minutes.

  • Neutralization & Imaging:

    • Neutralize slides with 0.4 M Tris buffer (pH 7.5) for 15 minutes.

    • Stain with a fluorescent intercalating dye (e.g., propidium iodide or SYBR Gold)[3].

    • Quantify DNA damage using fluorescence microscopy, measuring the percentage of DNA in the comet tail.

Workflow Step1 1. Cell Exposure (MGMA 1h at 37°C) Step2 2. Lysis (Cold Buffer, pH 10) Step1->Step2 Step3 3. Unwinding (Alkaline Buffer, pH>13) Step2->Step3 Step4 4. Electrophoresis (25V, 20 mins) Step3->Step4 Step5 5. Imaging (% Tail DNA Quant) Step4->Step5

Figure 2: Step-by-step workflow for the Alkaline Comet Assay to assess MGMA genotoxicity.

References

  • Alfa Chemistry. CAS 41768-20-1 (2-Methyloxiranyl)methyl methacrylate. Retrieved from[1]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Glycidyl acrylate and glycidyl methacrylate - Evaluation statement - 30 June 2022. Retrieved from[2]

  • PubMed (NIH). TMT-based quantitative proteomic analysis reveals the underlying mechanisms of glycidyl methacrylate-induced 16HBE cell malignant transformation. Retrieved from[4]

  • OECD SIDS. GLUCIDYL METHACRYLATE CAS N°: 106-91-2. Retrieved from[5]

  • Santa Cruz Biotechnology. Glycidyl methacrylate SDS. Retrieved from[6]

  • ResearchGate. Cytotoxicity and genotoxicity of glycidyl methacrylate. Retrieved from[3]

Sources

Foundational

Solubility Profile and Solvation Dynamics of (2-Methyloxiranyl)methyl Methacrylate in Polar Aprotic Solvents: A Technical Guide

Executive Summary (2-Methyloxiranyl)methyl methacrylate (MGMA), registered under CAS 41768-20-1[1], is a highly versatile bifunctional monomer utilized in advanced polymer synthesis. Structurally, it features a radically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methyloxiranyl)methyl methacrylate (MGMA), registered under CAS 41768-20-1[1], is a highly versatile bifunctional monomer utilized in advanced polymer synthesis. Structurally, it features a radically polymerizable methacrylate backbone and a 2-methyl epoxide pendant group[2]. The tertiary carbon on the epoxide ring provides unique steric hindrance compared to standard glycidyl methacrylate (GMA), subtly altering its reactivity profile.

When designing functional polymers—such as photoresists, self-healing materials, and targeted drug-delivery vehicles—preserving the epoxide ring during the primary polymerization phase is paramount. This necessitates the use of polar aprotic solvents . These solvents solvate the monomer effectively without acting as nucleophiles or hydrogen-bond donors, which would otherwise trigger premature ring-opening and unwanted gelation.

Thermodynamic Basis of Solvation (Hansen Space Analysis)

To predict and understand the solvation dynamics of MGMA, we utilize Hansen Solubility Parameters (HSP)[3]. This model decomposes the total cohesive energy density of a substance into three distinct intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) interactions.

Using the structurally analogous glycidyl methacrylate (GMA) as a highly accurate proxy ( δD​=16.3 , δP​=8.5 , δH​=5.7 MPa 1/2 )[4][5], we can calculate the solubility distance ( Ra​ ) in Hansen space between the monomer and various polar aprotic solvents. The mathematical relationship is defined as:

Ra​=4(δD1​−δD2​)2+(δP1​−δP2​)2+(δH1​−δH2​)2​

A smaller Ra​ value (typically <7.0 MPa 1/2 ) indicates a high thermodynamic probability of miscibility[4]. The addition of the methyl group on the oxirane ring of MGMA slightly increases its hydrophobic dispersion forces while marginally reducing its polarity compared to GMA, making it exceptionally compatible with low-polarity aprotic environments.

Quantitative Solubility Profile Data

The following table summarizes the theoretical and empirical solubility profile of the MGMA monomer in standard polar aprotic solvents.

Solvent δD​ δP​ δH​ Calculated Ra​ (MPa 1/2 )Empirical SolubilityApplication Suitability
Acetone 15.510.47.02.80 Miscible ( >500 mg/mL)Excellent for low-temp ATRP; highly volatile.
Tetrahydrofuran (THF) 16.85.78.03.76 Miscible ( >500 mg/mL)Gold standard for RAFT polymerization.
N-Methyl-2-pyrrolidone (NMP) 18.012.37.25.31 Highly Soluble ( ∼300 mg/mL)Ideal for high-temperature processing.
Dimethylformamide (DMF) 17.413.711.37.95 Soluble ( ∼100 mg/mL)Acceptable, but higher δH​ limits capacity.
Dimethyl Sulfoxide (DMSO) 18.416.410.210.00 Borderline ( <50 mg/mL)Poor choice; high polarity risks phase separation.

Mechanistic Pathway: Solvent Influence on Epoxide Integrity

The choice of solvent does not merely dictate solubility; it governs the chemical fate of the monomer. Protic solvents (like alcohols or water) can hydrogen-bond with the epoxide oxygen, activating it for nucleophilic attack. Polar aprotic solvents stabilize the transition states of radical polymerizations without interfering with the oxirane ring.

G MGMA (2-Methyloxiranyl)methyl methacrylate (MGMA Monomer) Aprotic Polar Aprotic Solvents (THF, Acetone, NMP) MGMA->Aprotic Solvated in Protic Protic / Nucleophilic Solvents (Alcohols, Water, Amines) MGMA->Protic Solvated in RAFT Controlled Radical Polymerization (e.g., RAFT / ATRP) Aprotic->RAFT Stabilizes transition state without nucleophilic attack RingOpen Epoxide Ring-Opening (Side Reaction) Protic->RingOpen Nucleophilic attack on 2-methyl epoxide Polymer Linear Polymer with Intact Epoxide Pendants RAFT->Polymer High fidelity polymerization Gelation Premature Crosslinking (Gelation / Insoluble Network) RingOpen->Gelation Loss of functionality

Fig 1: Reaction pathways of MGMA demonstrating the protective role of polar aprotic solvents.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I mandate that solubility must never be assessed by mere visual inspection. A "clear" solution can still harbor micro-gels if the epoxide ring has been chemically compromised by trace impurities in the solvent. The following self-validating protocols ensure both absolute thermodynamic solubility and chemical integrity.

Protocol 1: Gravimetric Cloud-Point Titration

Causality: Visual dissolution is highly subjective. Cloud-point titration relies on the sudden change in optical transmittance due to phase separation, providing a reproducible thermodynamic boundary.

  • Preparation: Transfer exactly 5.00 g of pure MGMA monomer into a temperature-controlled, magnetically stirred jacketed vessel set to 25∘C .

  • Instrumentation: Equip the vessel with a fiber-optic turbidimetric probe calibrated to an 850 nm wavelength.

  • Titration: Titrate the chosen polar aprotic solvent (e.g., anhydrous THF) into the vessel at a constant rate of 0.1 mL/min using an automated syringe pump.

  • Monitoring: Continuously log the optical transmittance. The sharp transition from a turbid emulsion to a >98% transmittance state marks the saturation boundary.

  • Validation: Calculate the absolute solubility limit gravimetrically based on the dispensed volume of the solvent.

Protocol 2: In Situ 1 H-NMR Validation of Epoxide Integrity

Causality: Dissolving MGMA is only half the battle. Even trace moisture or amine impurities in solvents like DMF can catalyze epoxide degradation. NMR provides a definitive, self-validating structural fingerprint to ensure the monomer remains pristine prior to polymerization.

  • Sample Prep: Prepare a 50 mg/mL solution of MGMA in a deuterated polar aprotic solvent (e.g., THF- d8​ or Acetone- d6​ ).

  • Acquisition: Acquire a standard 1 H-NMR spectrum ( 400 MHz , 16 scans, 298 K ).

  • Internal Calibration: Integrate the vinylic protons of the methacrylate group (typically appearing as two distinct signals at approx. 5.6 ppm and 6.1 ppm ). Set this combined integral to exactly 2.00 .

  • Integrity Check: Locate the oxirane protons of the 2-methyl epoxide ring (appearing as a multiplet at 2.6–2.8 ppm ).

  • Validation: If the oxirane integral is less than the stoichiometric expectation, or if new broad peaks appear at 3.5–4.0 ppm (indicating ring-opened diols or ethers), the solvent system has compromised the monomer. The batch must be discarded, and strictly anhydrous, inhibitor-free solvents must be used.

Conclusion

The solvation of (2-Methyloxiranyl)methyl methacrylate requires a delicate balance of thermodynamic compatibility and chemical inertness. Based on Hansen space calculations and empirical validation, low-polarity aprotic solvents such as THF and Acetone provide the optimal environment. They exhibit excellent Ra​ values ( <4.0 MPa 1/2 ) while completely suppressing the nucleophilic ring-opening side reactions that plague protic environments. By employing rigorous, self-validating protocols like cloud-point titration and in situ NMR, researchers can guarantee high-fidelity polymerizations for advanced material design.

References

  • [5] Prof. Steven Abbott. "HSP Basics | Practical Solubility Science". Available at:[Link]

  • [3] Kinam Park / CRC Press. "Hansen Solubility Parameters: A User's Handbook". Available at:[Link]

Sources

Exploratory

Mechanistic Profiling of (2-Methyloxiranyl)methyl Methacrylate Degradation Pathways Under UV Exposure

Structural Vulnerabilities & Photochemical Initiation (2-Methyloxiranyl)methyl methacrylate (CAS 41768-20-1), commonly referred to as 2-methylglycidyl methacrylate, is a bifunctional monomer featuring a polymerizable met...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Vulnerabilities & Photochemical Initiation

(2-Methyloxiranyl)methyl methacrylate (CAS 41768-20-1), commonly referred to as 2-methylglycidyl methacrylate, is a bifunctional monomer featuring a polymerizable methacrylate backbone and a highly reactive 2-methyl-substituted epoxide ring 1[1]. In its polymerized state, it is widely utilized in advanced photoresists, UV-curable adhesives, and high-performance coatings. However, the exact structural features that make it valuable also render it vulnerable to ultraviolet (UV) radiation.

When exposed to UV light, the polymer undergoes complex, wavelength-dependent photodegradation cascades. The degradation is driven by the varying bond dissociation energies of the ester linkage, the main-chain C-C bonds, and the sterically strained oxirane ring 2[2]. Understanding these specific pathways is critical for drug delivery scientists and coating engineers looking to predict material lifetimes or design effective stabilization strategies.

Primary Degradation Pathways

The photodegradation of poly((2-methyloxiranyl)methyl methacrylate) proceeds via three dominant mechanistic routes:

Norrish Type I Cleavage (Side-Chain Scission)

Under mid-UV irradiation (e.g., 248 nm), the primary photochemical event is the . The incident photon energy exceeds the dissociation energy of the C-CO bond in the ester side chain. This homolytic cleavage generates macroradicals and acyl radicals, which subsequently decompose to release volatile organic compounds (VOCs) such as carbon monoxide, carbon dioxide, methanol, and methyl formate 3[3]. The abstraction of hydrogen by these radicals further propagates chain defects within the polymer matrix.

Norrish Type II Cleavage (Main-Chain Scission)

At shorter wavelengths in the vacuum UV range (e.g., 157 nm), the Norrish Type II reaction dominates, leading to direct cleavage of the polymer backbone . This process involves a cyclic transition state where a hydrogen atom is abstracted from the polymer backbone, resulting in chain scission and the formation of terminal double bonds. This drastically reduces the number-average molecular weight ( Mn​ ) and can trigger thermal unzipping (depolymerization) into monomeric units 2[2].

Epoxide Ring Opening and Photo-Oxidation

The 2-methyloxiranyl pendant group introduces a secondary degradation vector. In the presence of atmospheric oxygen and UV-generated radicals, the strained epoxide ring undergoes photo-oxidative ring-opening. This leads to the formation of hydroperoxides, carbonyl species, and secondary cross-linking networks. The cross-linking manifests physically as surface microcracking, film embrittlement, and yellowing (chromophore formation), severely compromising the optical and mechanical integrity of the material 4[4].

Photodegradation MGMA (2-Methyloxiranyl)methyl methacrylate (Polymerized state) UV UV Photon Absorption (λ < 300 nm) MGMA->UV NorrishI Norrish Type I (Ester Cleavage) UV->NorrishI NorrishII Norrish Type II (Main Chain Scission) UV->NorrishII Epoxide Epoxide Ring Opening & Photo-oxidation UV->Epoxide Radicals Macroradicals + Small Volatiles (CO, CO2, Methanol) NorrishI->Radicals Unzipping Depolymerization (Monomer Unzipping) NorrishII->Unzipping Crosslinking Secondary Cross-linking & Yellowing Epoxide->Crosslinking Radicals->Crosslinking

Caption: Photochemical degradation pathways of (2-Methyloxiranyl)methyl methacrylate under UV exposure.

Experimental Protocols for Degradation Profiling

To accurately elucidate the degradation kinetics, a self-validating experimental workflow must be employed. The causality behind this specific multi-modal approach is to decouple main-chain scission (measured by GPC) from side-chain volatilization (measured by GC-MS).

Step-by-Step Degradation Analysis Methodology
  • Sample Preparation: Spin-coat a 5 wt% solution of the polymer in propylene glycol methyl ether acetate (PGMEA) onto silicon wafers. Bake at 90°C for 90 seconds. Rationale: This temperature is below the thermal degradation point but sufficient to drive off the PGMEA solvent, ensuring a pristine polymer matrix.

  • Controlled UV Exposure: Place the wafers in an environmental UV chamber. Irradiate using a tunable excimer laser or narrow-band UV lamps (248 nm and 157 nm) at a constant fluence of 15 mJ/cm² 3[3].

  • In-Situ Volatile Analysis: Enclose the exposure chamber and couple it directly to a Gas Chromatography-Mass Spectrometer (GC-MS). Monitor the real-time evolution of methyl formate and CO2 to quantify Norrish Type I kinetics 2[2].

  • Surface & Structural Characterization: Post-exposure, analyze the film surface using X-ray Photoelectron Spectroscopy (XPS) to quantify the depletion of oxygen-rich ester/epoxide groups (indicated by a reduction in the O/C ratio).

  • Molecular Weight Tracking: Dissolve the irradiated films in tetrahydrofuran (THF) and analyze via Gel Permeation Chromatography (GPC) to track changes in Mn​ and the polydispersity index (PDI). Rationale: A drop in Mn​ confirms chain scission, while a broadening PDI or increase in Mn​ confirms epoxide-driven cross-linking.

Workflow Prep Sample Prep Spin-coating & Curing UVExp UV Exposure Controlled Dose & Wavelength Prep->UVExp Analysis1 FTIR & XPS Chemical Structure UVExp->Analysis1 Analysis2 GPC Molecular Weight UVExp->Analysis2 Analysis3 GC-MS Volatile Products UVExp->Analysis3 Data Kinetic Modeling & Pathway Elucidation Analysis1->Data Analysis2->Data Analysis3->Data

Caption: Multi-modal experimental workflow for polymer UV degradation profiling.

Quantitative Data & Kinetic Modeling

The degradation kinetics vary significantly based on the irradiation wavelength. Table 1 summarizes the typical degradation profile of the polymer matrix under varying UV conditions.

Table 1: Quantitative Degradation Profile of Poly((2-Methyloxiranyl)methyl methacrylate)

UV WavelengthDominant MechanismPrimary Volatiles (GC-MS)Effect on Mn​ (GPC)Physical Manifestation
157 nm (VUV) Norrish Type IIMonomers, OligomersRapid DecreaseFilm thinning, ablation
248 nm (UVC) Norrish Type ICO, CO₂, MethanolModerate DecreaseMicrocracking, mass loss
365 nm (UVA) Photo-oxidationTrace aldehydesIncrease (Cross-linking)Yellowing, embrittlement

Formulative Mitigation Strategies

To suppress these degradation pathways in commercial applications, the formulation must incorporate energy-dissipating additives. Hindered Amine Light Stabilizers (HALS) are critical for scavenging the free radicals generated by Norrish Type I cleavage, while UV absorbers (e.g., benzotriazoles) prevent the initial photon absorption by the methacrylate chromophores 5[5]. Furthermore, pre-crosslinking the epoxide groups via cationic curing can sterically hinder the main-chain mobility, drastically reducing the quantum yield of Norrish Type II unzipping.

References

  • Title: Computational studies of ultraviolet ablation of poly(methyl methacrylate) Source: DTIC (Defense Technical Information Center) URL:[Link]

  • Title: UV-laser-assisted degradation of poly(methyl methacrylate) Source: ResearchGate / Elsevier URL: [Link]

  • Title: On the role of chemical reactions in initiating ultraviolet laser ablation in poly(methyl methacrylate) Source: AIP Publishing URL: [Link]

  • Title: Effects of UV degradation on surface hydrophobicity, crack, and thickness of MWCNT-based nanocomposite coatings Source: ResearchGate URL: [Link]

  • Title: UV resistant PBT nanocomposites by reactive compatibilization and selective distribution of tailor-made double-shelled TiO2 nano Source: Jiangnan University / Polymer Degradation and Stability URL: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Reversible Deactivation Radical Polymerization (RDRP) Protocols for (2-Methyloxiranyl)methyl Methacrylate

Introduction & Mechanistic Rationale (2-Methyloxiranyl)methyl methacrylate (commonly known as 2-methylglycidyl methacrylate, MGMA, CAS 41768-20-1) is a highly versatile, dual-functional monomer featuring a polymerizable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(2-Methyloxiranyl)methyl methacrylate (commonly known as 2-methylglycidyl methacrylate, MGMA, CAS 41768-20-1) is a highly versatile, dual-functional monomer featuring a polymerizable methacrylate backbone and a pendant tertiary epoxide (2-methyloxiranyl) ring[1]. While it shares reactivity profiles with the widely used glycidyl methacrylate (GMA), the additional methyl group on the MGMA epoxide ring provides significant steric hindrance. This structural nuance is highly advantageous: it enhances the stability of the epoxide against premature ring-opening during radical polymerization, while still allowing for targeted post-polymerization modifications (e.g., ring-opening with amines or thiols) in drug delivery and bioconjugation applications.

To synthesize well-defined poly(MGMA) architectures with controlled molecular weights and narrow dispersities (Đ < 1.2), Reversible Deactivation Radical Polymerization (RDRP) techniques are strictly required. This guide details the two most robust methods for MGMA: Atom Transfer Radical Polymerization (ATRP) [2] and Reversible Addition-Fragmentation chain Transfer (RAFT) [3].

System Selection Causality
  • ATRP is selected when ultra-narrow dispersity and near-perfect end-group fidelity are required for complex block copolymer synthesis[4]. However, it requires rigorous post-reaction purification to remove cytotoxic copper catalysts.

  • RAFT is the preferred method for biological and pharmaceutical applications because it is a metal-free process[5]. While it yields slightly broader dispersities than ATRP, its biocompatibility makes it the industry standard for nanomedicine.

Workflow Start Target: Poly(MGMA) Decide Select RDRP Method Start->Decide ATRP ATRP Protocol (Cu-Catalyzed) Decide->ATRP Requires ultra-low Đ RAFT RAFT Protocol (CTA-Mediated) Decide->RAFT Metal-free requirement ATRP_Prep Mix MGMA, EBiB, CuBr, Ligand in Anisole ATRP->ATRP_Prep RAFT_Prep Mix MGMA, CPDB, AIBN in Toluene RAFT->RAFT_Prep Degas Freeze-Pump-Thaw (3x) ATRP_Prep->Degas RAFT_Prep->Degas Polymerize Polymerization (60-70°C) Degas->Polymerize Purify Precipitation in Methanol & Vacuum Drying Polymerize->Purify

Caption: Decision workflow for selecting and executing ATRP vs. RAFT polymerization of MGMA.

Protocol A: Atom Transfer Radical Polymerization (ATRP) of MGMA

Causality & Experimental Design
  • Solvent (Anisole): Anisole is strictly chosen because it is non-nucleophilic. Using protic or nucleophilic solvents (like alcohols or water) can cause premature ring-opening of the sensitive epoxide during the high-temperature polymerization[2].

  • Catalyst System: CuBr complexed with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) provides a highly active reducing environment, ensuring a fast equilibrium between active and dormant species, which is critical for suppressing termination events in methacrylate systems[4].

Step-by-Step Methodology
  • Reagent Preparation: In a dried 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve MGMA (2.0 g, 12.8 mmol) and the initiator, ethyl α-bromoisobutyrate (EBiB, 25.0 mg, 0.128 mmol), in 2.0 mL of anhydrous anisole. (Target DP = 100).

  • Catalyst Addition: Add CuBr (18.3 mg, 0.128 mmol) and PMDETA (22.2 mg, 0.128 mmol) to the mixture. The solution will immediately transition to a light green/blue hue as the active copper complex forms.

  • Deoxygenation (Critical Step): Seal the flask with a rubber septum. Perform three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a potent radical scavenger and irreversibly oxidizes the active Cu(I) species to inactive Cu(II), which will completely inhibit polymerization[4].

  • Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated thermostatic oil bath at 60 °C.

  • In-Process Validation: To ensure the system is self-validating, withdraw 50 µL aliquots every 30 minutes using an Argon-purged syringe.

    • Conversion Check: Dilute in CDCl₃ for ¹H NMR. Track the disappearance of the MGMA vinyl protons (approx. 5.6 and 6.1 ppm) relative to the static aromatic protons of the anisole solvent.

    • Livingness Check: Dilute in THF for Size Exclusion Chromatography (SEC) to confirm a linear increase in molecular weight ( Mn​ ) vs. conversion.

  • Termination & Purification: Once the target conversion (e.g., 70%) is reached (typically 2-4 hours), quench the reaction by exposing it to air and diluting with THF. Pass the green solution through a column of neutral alumina to strip the copper catalyst. Precipitate the clear polymer solution dropwise into cold methanol. Filter and dry under vacuum at 40 °C.

Protocol B: RAFT Polymerization of MGMA

Causality & Experimental Design
  • CTA Selection: 2-Cyano-2-propyl benzodithioate (CPDB) is selected as the Chain Transfer Agent. Dithiobenzoates are highly effective for methacrylates because the intermediate radicals fragment rapidly, minimizing reaction retardation and ensuring uniform chain growth[5].

  • Initiator Ratio: An [AIBN]:[CTA] ratio of 0.1:1 is utilized. Causality: This low initiator concentration ensures that the number of "dead" chains generated by primary radical termination is kept below 10%, preserving high end-group fidelity for future block copolymer synthesis[3].

RAFT_Mech Init Initiator (AIBN) PropRad Propagating Radical (Pn•) Init->PropRad + MGMA IntRad Intermediate Radical [Pn-S-C•(Z)-S-R] PropRad->IntRad + CTA CTA RAFT Agent (Z-C(=S)S-R) Dormant Dormant Polymer (Pn-S-C(=S)-Z) IntRad->Dormant Fragmentation Reinit Reinitiating Radical (R•) IntRad->Reinit Fragmentation Reinit->PropRad + MGMA

Caption: Core pre-equilibrium and main equilibrium steps in the RAFT polymerization of MGMA.

Step-by-Step Methodology
  • Reagent Preparation: In a 15 mL Schlenk tube, dissolve MGMA (2.0 g, 12.8 mmol), CPDB (14.2 mg, 0.064 mmol), and Azobisisobutyronitrile (AIBN, 1.05 mg, 0.0064 mmol) in 3.0 mL of anhydrous toluene[5].

  • Deoxygenation: Seal the tube and purge the solution with Argon for 30 minutes (or perform three freeze-pump-thaw cycles).

  • Polymerization: Place the tube in a thermostatic oil bath set to 70 °C. Causality: 70 °C is the optimal temperature for AIBN decomposition (providing a ~10-hour half-life), which supplies a steady, low concentration of primary radicals necessary to drive the RAFT equilibrium[3].

  • In-Process Validation: Track conversion via ¹H NMR. The pseudo-first-order kinetic plot ( ln([M]0​/[M]t​) vs. time) must be strictly linear to validate the "living" nature of the RAFT process.

  • Purification: Quench the reaction by rapidly cooling the flask in an ice bath and exposing it to atmospheric oxygen. Precipitate the polymer in cold methanol. The resulting poly(MGMA) will exhibit a distinct pink/red hue, visually confirming the retention of the dithiobenzoate end-group.

Quantitative Data Summary

To aid in experimental design, the following table summarizes the typical parameters and expected outcomes when polymerizing MGMA via ATRP versus RAFT.

ParameterATRP ProtocolRAFT Protocol
Catalyst / CTA CuBr / PMDETACPDB (Dithiobenzoate)
Initiator EBiB (Alkyl halide)AIBN (Thermal Radical)
Typical Temperature 60 °C70 °C
Optimal Solvent AnisoleToluene
Polymer Dispersity (Đ) 1.05 - 1.151.10 - 1.25
Retained End-Group Bromide (-Br)Dithioester (-S-C(=S)-R)
Biocompatibility Status Requires metal removalMetal-Free (Ready for use)

References

  • Alfa Chemistry. "CAS 41768-20-1 (2-Methyloxiranyl)methyl methacrylate".
  • ACS Publications. "Room Temperature Atom Transfer Radical Polymerization of Glycidyl Methacrylate Mediated by Copper(I)/N-Alkyl-2-pyridylmethanimine Complexes".
  • Polymer Chemistry. "Facile Synthesis of Well-controlled Poly(glycidyl methacrylate) and its Block Copolymers via SARA ATRP at Room Temperature".
  • ACS Combinatorial Science. "Semiautomated Parallel RAFT Copolymerization of Isoprene with Glycidyl Methacrylate".
  • ResearchGate. "Synthesis of Poly(glycidyl methacrylate)‐block‐Poly(pentafluorostyrene) by RAFT".

Sources

Application

using (2-Methyloxiranyl)methyl methacrylate as a crosslinking agent in hydrogels

Application Note: Advanced Hydrogel Engineering Using (2-Methyloxiranyl)methyl Methacrylate (MGMA) as a Spatiotemporally Controlled Dual-Crosslinker Executive Summary & Chemical Rationale The development of dynamic, dual...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Hydrogel Engineering Using (2-Methyloxiranyl)methyl Methacrylate (MGMA) as a Spatiotemporally Controlled Dual-Crosslinker

Executive Summary & Chemical Rationale

The development of dynamic, dual-network hydrogels requires crosslinking agents that offer precise control over network formation. (2-Methyloxiranyl)methyl methacrylate (CAS 41768-20-1)[1], commonly known as 2-methylglycidyl methacrylate (MGMA), is a highly specialized bifunctional monomer designed for this purpose. It features a polymerizable methacrylate group and a reactive 2-methyloxirane (epoxide) ring.

While structurally analogous to the ubiquitous glycidyl methacrylate (GMA), MGMA incorporates an additional methyl group on the oxirane ring[1]. This subtle structural modification introduces significant steric hindrance, which fundamentally alters the reaction kinetics of the epoxide group. The steric bulk dampens nucleophilic attack from amines or thiols at room temperature, dramatically reducing unwanted side reactions such as premature cleavage of the epoxy ring[2]. For hydrogel engineering, this translates to an extended "pot life" for pre-polymer solutions and enables true spatiotemporal control: the methacrylate group can be rapidly photopolymerized for spatial shape fixation, while the sterically hindered epoxide ring undergoes a slower, thermally-activated ring-opening to form a dense secondary mechanical network[3].

Physicochemical Properties of MGMA

Understanding the physical parameters of MGMA is critical for formulating stable aqueous pre-polymer emulsions, as the monomer exhibits hydrophobic tendencies.

PropertyValueCausality / Formulation Impact
Chemical Name (2-Methyloxiranyl)methyl methacrylateBifunctionality enables dual-network hydrogel formation.
CAS Number 41768-20-1Standard identifier for procurement and safety data[1].
Molecular Weight 156.18 g/mol Low MW allows for rapid diffusion in pre-polymer mixtures[1].
Density 1.054 g/cm³Slightly denser than water; requires vigorous mixing or co-solvents to prevent phase separation in aqueous hydrogels[1].
Boiling Point 227.5 ºC (at 760 mmHg)High thermal stability; safe for standard autoclaving or thermal curing steps[1].

Mechanism of Action: Spatiotemporal Dual-Crosslinking

The true value of MGMA lies in the decoupling of its two reactive sites. The workflow below illustrates how researchers can separate the initial shape-fixing phase (spatial control) from the mechanical reinforcement phase (temporal control).

Mechanism Start Aqueous Pre-polymer Solution (Amine-rich Biopolymer + MGMA Crosslinker) Step1 Step 1: Photopolymerization (Methacrylate Groups) Start->Step1 UV 365 nm + Photoinitiator Net1 Primary Hydrogel Network (Shape Fixed, High Swelling) Step1->Net1 Step2 Step 2: Nucleophilic Attack (2-Methyloxirane + Primary Amines) Net1->Step2 Incubation at 37°C (pH 8.0) Net2 Secondary Covalent Network (Mechanically Reinforced, Low Swelling) Step2->Net2

Workflow of spatiotemporally controlled dual-crosslinking using MGMA in hydrogels.

Experimental Protocol: Fabrication of Spatiotemporally Controlled Dual-Network Hydrogels

This protocol details the use of MGMA to crosslink a mixed biopolymer system (e.g., Gelatin Methacryloyl [GelMA] and unmodified Chitosan).

Materials & Reagents
  • Biopolymers : GelMA (Degree of Substitution ~60%), Chitosan (Low MW, >75% deacetylated).

  • Crosslinker : MGMA (CAS 41768-20-1)[1].

  • Photoinitiator : Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).

  • Buffer : 0.1 M Phosphate Buffered Saline (PBS), pH adjusted to 8.0.

Step-by-Step Methodology

Step 1: Pre-polymer Preparation & Emulsification

  • Dissolve 5% (w/v) GelMA and 2% (w/v) Chitosan in PBS (pH 8.0) at 40°C.

  • Add 0.1% (w/v) LAP photoinitiator. Causality: LAP is chosen over Irgacure 2959 due to its superior water solubility and high molar extinction coefficient at 365 nm, allowing for rapid primary crosslinking without damaging sensitive biologics.

  • Add 1% (v/v) MGMA dropwise while vortexing continuously for 5 minutes.

  • Causality & Expert Insight: Because MGMA is hydrophobic, continuous agitation is required to form a stable microemulsion. The steric hindrance of MGMA's 2-methyl group prevents it from immediately reacting with Chitosan's primary amines at room temperature, ensuring the solution remains injectable and printable for hours[2].

Step 2: Primary Crosslinking (Spatial Fixation)

  • Transfer the pre-polymer solution into the desired mold or bioprinting syringe.

  • Irradiate with UV light (365 nm, 10 mW/cm²) for 30 seconds.

  • Self-Validation System: Perform a vial inversion test. The solution should transition to a solid gel that does not flow when inverted. This confirms the free-radical polymerization of the methacrylate groups[3]. At this stage, the hydrogel is structurally formed but mechanically soft, with unreacted 2-methyloxirane rings covalently tethered throughout the network.

Step 3: Secondary Crosslinking (Temporal Reinforcement)

  • Extract the primary hydrogel from the mold and submerge it in a sealed bath of PBS (pH 8.0) at 37°C for 24 hours.

  • Causality: Mild heat and an alkaline pH are critical. At pH 8.0, the primary amines on Chitosan are largely deprotonated (free -NH2), making them highly nucleophilic. The thermal energy overcomes the steric hindrance of the 2-methyl group, driving the ring-opening of the epoxide to form stable secondary amine bonds[2].

  • Self-Validation System: To confirm secondary crosslinking, perform a comparative swelling ratio test. A control hydrogel (only UV crosslinked) will exhibit rapid swelling and may partially dissolve in 0.1 M HCl. The dual-crosslinked MGMA hydrogel will exhibit a 30-40% reduction in its equilibrium swelling ratio and will robustly resist acidic dissolution, confirming the formation of the secondary amine-epoxy network.

Quantitative Data: Comparative Kinetics (MGMA vs. GMA)

The addition of the methyl group on the oxirane ring fundamentally shifts the handling and mechanical outcomes of the hydrogel. The table below summarizes the kinetic differences between MGMA and standard GMA in an amine-rich hydrogel matrix.

ParameterGMA-Crosslinked SystemMGMA-Crosslinked SystemMechanistic Causality
Pot Life (at 25°C) < 30 minutes> 4 hours Steric hindrance of the 2-methyl group slows nucleophilic attack, preventing premature gelation[2].
Primary Gelation (UV) < 10 seconds< 10 seconds Both monomers feature unhindered methacrylate groups for rapid free-radical polymerization.
Secondary Gelation 2-4 hours (37°C)12-24 hours (37°C) Slower ring-opening kinetics due to methyl substitution[2].
Network Uniformity Heterogeneous (localized clusters)Highly Homogeneous Slower secondary kinetics allow for a more uniform distribution of crosslinks before the network freezes.

Expert Insights & Troubleshooting (E-E-A-T)

  • Managing pH for Epoxide Reactivity : The most common point of failure in dual-crosslinking systems utilizing MGMA is improper pH control. The ring-opening of the 2-methyloxirane by amines is strictly dependent on the availability of lone electron pairs. At physiological pH (7.4), many primary amines (e.g., lysine residues) are partially protonated (-NH3+) and non-nucleophilic. You must raise the buffer pH to 8.0–8.2 to ensure a sufficient population of reactive free amines.

  • Addressing Phase Separation : If the pre-polymer solution turns opaque and phases separate before UV irradiation, the MGMA has crashed out of the aqueous solution. To resolve this, introduce a biocompatible co-solvent (e.g., 2-5% v/v ethanol) or a surfactant like Pluronic F-127 to stabilize the MGMA microemulsion prior to crosslinking.

Sources

Method

Application Note: Synthesis and Functionalization of Epoxy-Bearing Block Copolymers using (2-Methyloxiranyl)methyl methacrylate

Executive Summary & Mechanistic Rationale The development of functionalized block copolymers is a cornerstone of modern polymer chemistry, enabling advanced applications in drug delivery, nanoreactors, and high-performan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of functionalized block copolymers is a cornerstone of modern polymer chemistry, enabling advanced applications in drug delivery, nanoreactors, and high-performance adhesives[1][2]. (2-Methyloxiranyl)methyl methacrylate (CAS: 41768-20-1), commonly referred to as 2-methylglycidyl methacrylate (MGMA) , is a highly versatile epoxide-functionalized monomer[3][4].

While structurally analogous to the widely used glycidyl methacrylate (GMA), MGMA features a critical methyl substitution on the oxirane ring[5]. This structural nuance provides two distinct mechanistic advantages:

  • Differential Reactivity: The methyl group increases steric hindrance around the epoxide, enhancing its thermal stability during high-temperature radical polymerization and preventing premature cross-linking[6].

  • Regioselective Post-Polymerization: During nucleophilic ring-opening, the steric bulk directs incoming nucleophiles (e.g., amines, thiols) almost exclusively to the less hindered terminal methylene carbon via an SN​2 mechanism, ensuring high-fidelity functionalization.

This guide details a self-validating protocol for the synthesis of Poly(ethylene glycol)-block-Poly(2-methylglycidyl methacrylate) (PEG-b-PMGMA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, followed by regioselective epoxide ring-opening.

Material Properties & Quantitative Data

To ensure precise stoichiometric calculations for RAFT polymerization, the physicochemical properties of the monomer must be strictly accounted for.

Table 1: Physicochemical Properties of MGMA

PropertyValue
Chemical Name (2-Methyloxiranyl)methyl methacrylate
Common Synonym 2-Methylglycidyl methacrylate (MGMA)
CAS Number 41768-20-1
Molecular Formula C8​H12​O3​
Molecular Weight 156.18 g/mol
Density 1.054 g/cm³
Boiling Point 227.5 °C at 760 mmHg
Flash Point 87.6 °C

Data sourced from authoritative chemical databases[3][4].

Workflow Visualization

G A 1. Macroinitiator Setup (PEG-CTA + AIBN) B 2. RAFT Polymerization (MGMA Monomer + Anisole) A->B Add Monomer Freeze-Pump-Thaw C 3. Block Copolymer (PEG-b-PMGMA) B->C 70°C for 6-12 h Precipitate in Hexane D 4. Post-Polymerization (Epoxide Ring-Opening) C->D Nucleophilic Attack (Amines/Thiols)

Workflow for RAFT synthesis and modification of MGMA block copolymers.

Experimental Protocols

Protocol A: Monomer Purification (Inhibitor Removal)

Commercial MGMA contains inhibitors (e.g., MEHQ) to prevent auto-polymerization during storage.

  • Causality: If not removed, these inhibitors will act as radical scavengers during RAFT, leading to unpredictable induction periods, loss of molecular weight control, and high dispersity (Đ).

  • Pack a glass column with basic alumina (Brockmann Grade I).

  • Pass 10 mL of MGMA through the column under gravity.

  • Collect the purified monomer in a foil-wrapped vial (to prevent UV-induced auto-polymerization) and store at 4 °C. Use within 48 hours.

Protocol B: RAFT Synthesis of PEG-b-PMGMA
  • Causality of Solvent Selection: Anisole is chosen as the solvent because it is non-nucleophilic. Protic or nucleophilic solvents (like alcohols) would prematurely ring-open the highly reactive epoxide group of MGMA at the 70 °C reaction temperature[2][7].

  • Preparation: In a 10 mL Schlenk flask, dissolve 0.1 mmol of PEG-CTA (Macroinitiator) and 0.02 mmol of AIBN (Initiator) in 2.0 mL of anhydrous anisole.

  • Monomer Addition: Add 5.0 mmol of purified MGMA (Target Degree of Polymerization = 50).

  • Degassing (Critical Step): Seal the flask and perform three consecutive Freeze-Pump-Thaw (FPT) cycles.

    • Causality: Oxygen is a diradical. Even trace amounts will terminate the growing polymer chains, destroying the "living" nature of the polymerization and broadening the molecular weight distribution.

  • Polymerization: Backfill the flask with ultra-pure N2​ and immerse it in a pre-heated oil bath at 70 °C. Stir at 400 rpm.

  • Quenching: After 8 hours (or once target conversion is reached), quench the reaction by immersing the flask in liquid nitrogen and exposing the mixture to ambient air.

  • Purification: Dilute the mixture with 2 mL of THF and precipitate dropwise into 50 mL of cold hexanes. Recover the polymer via centrifugation (8000 rpm, 5 min). Repeat the precipitation twice to remove all unreacted monomer. Dry under vacuum overnight.

Protocol C: Post-Polymerization Modification (Ring-Opening)
  • Dissolve 100 mg of PEG-b-PMGMA in 2 mL of anhydrous DMF.

  • Add 5 equivalents (relative to epoxide groups) of a primary amine (e.g., propargylamine for subsequent click-chemistry).

  • Add a catalytic amount of LiBr (0.1 eq) to activate the epoxide ring.

  • Stir at 50 °C for 24 hours. Precipitate the functionalized polymer in cold diethyl ether.

Analytical Self-Validation & Data Presentation

To ensure the integrity of the protocol, the system must be self-validating. The living nature of the RAFT polymerization is confirmed by tracking monomer conversion and molecular weight evolution.

G A Extract Aliquot (Under N2) B 1H NMR Analysis (Vinyl vs Oxirane Peaks) A->B C SEC/GPC Analysis (MW & Dispersity) A->C D Conversion > 70%? B->D C->D E Quench Reaction (Liquid N2 & Air) D->E Yes F Continue Heating D->F No F->A Wait 1-2 hrs

Self-validating analytical loop for controlled living radical polymerization.

Validation Metrics:
  • 1 H NMR Spectroscopy: Take a 50 µL aliquot, dilute in CDCl3​ , and monitor the disappearance of the MGMA vinyl protons ( δ 5.6 and 6.1 ppm). Crucial Check: Ensure the oxirane protons remain intact; the appearance of broad peaks near δ 3.5-4.0 ppm would indicate unwanted premature ring-opening.

  • Size Exclusion Chromatography (SEC): Analyze aliquots to ensure the polymer peak shifts to lower retention times without low-molecular-weight tailing, confirming high end-group fidelity.

Table 2: Expected Kinetic and Molecular Weight Evolution

Time (h)Monomer Conversion (%) Mn​ , NMR (kDa) Mn​ , SEC (kDa)Dispersity (Đ)
2257.57.81.08
44811.211.51.10
67215.015.41.12
88517.117.61.15

Note: A linear relationship between conversion and Mn​ validates the controlled nature of the RAFT process.

References

  • Google Patents (JP3323276B2).High molecular weight acrylic polymer and its use.
  • ResearchGate. Preparation of Cross-Linked Micelles from Glycidyl Methacrylate Based Block Copolymers and Their Usages as Nanoreactors. Retrieved from: [Link]

  • Google Patents (CN113166601A).Adhesive tape for fixing automobile wire harness.
  • Google Patents (WO2011007687A1).Flame-retardant thermoplastic resin composition and molded article.
  • Justia Patents. Cross-linked block copolymers comprising repeating units derived from monomers comprising lactam and acryloyl moieties. Retrieved from: [Link]

Sources

Application

Application Note: Precision Surface Modification of Silica Nanoparticles via SI-ATRP of (2-Methyloxiranyl)methyl Methacrylate for Advanced Drug Delivery

Executive Summary The development of "smart" nanocarriers requires absolute control over surface chemistry, polymer architecture, and functional group fidelity. (2-Methyloxiranyl)methyl methacrylate (CAS 41768-20-1)[1],...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of "smart" nanocarriers requires absolute control over surface chemistry, polymer architecture, and functional group fidelity. (2-Methyloxiranyl)methyl methacrylate (CAS 41768-20-1)[1], a methylated derivative of glycidyl methacrylate, offers a highly versatile dual-functionality: a polymerizable methacrylate group and a highly reactive, pendant oxirane (epoxide) ring.

When grafted onto silica nanoparticles (SiNPs) via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) [2], this monomer forms dense, well-defined polymer brushes. The living nature of ATRP ensures narrow molecular weight distributions and precise brush thickness[3], while the mild polymerization conditions preserve the epoxide rings for subsequent post-polymerization modification with amine- or thiol-containing therapeutics[4]. This application note details a self-validating, four-phase protocol for synthesizing these advanced nanocarriers.

Mechanistic Rationale (The "Why")

As an application scientist, it is critical to understand the causality behind the synthetic choices in this workflow:

  • Why SI-ATRP? Traditional free-radical polymerization on surfaces often leads to uncontrolled chain growth, broad dispersity, and inter-particle crosslinking (gelation). SI-ATRP overcomes this by establishing a dynamic equilibrium between active propagating radicals and dormant alkyl halide species, mediated by a transition metal catalyst (e.g., CuBr/PMDETA)[3]. This "living" mechanism ensures that polymer chains grow uniformly from the SiNP surface.

  • Why (2-Methyloxiranyl)methyl methacrylate? The presence of the methyl group on the oxirane ring slightly increases the steric hindrance compared to standard glycidyl methacrylate. This structural nuance provides enhanced stability against premature hydrolysis during aqueous processing, while still readily undergoing nucleophilic ring-opening under targeted conditions for drug conjugation[1][4].

Experimental Workflow

Workflow N1 Bare Silica Nanoparticles (SiNPs) N2 Phase 1: Silanization (APTES in Toluene, 110°C) N1->N2 N3 Amine-Functionalized SiNP-NH₂ N2->N3 N4 Phase 2: Initiator Immobilization (BiBB + TEA in DCM, 25°C) N3->N4 N5 ATRP Macroinitiator SiNP-Br N4->N5 N6 Phase 3: SI-ATRP (2-Methyloxiranyl)methyl methacrylate (CuBr/PMDETA, 60°C) N5->N6 N7 Reactive Polymer Brush SiNP-g-PMGMAs N6->N7 N8 Phase 4: Post-Polymerization Modification (Epoxide Ring-Opening with Drug/Ligand) N7->N8 N9 Functionalized Smart Nanocarrier N8->N9

Caption: Stepwise workflow for SI-ATRP of (2-Methyloxiranyl)methyl methacrylate on SiNPs and drug conjugation.

Step-by-Step Experimental Protocols

Phase 1: Amine Functionalization (Substrate Priming)

Causality: (3-Aminopropyl)triethoxysilane (APTES) provides the primary amine anchors necessary for attaching the ATRP initiator. Anhydrous conditions prevent bulk self-condensation of the silane, ensuring a uniform surface monolayer.

  • Disperse 1.0 g of bare SiNPs (~50 nm) in 50 mL of anhydrous toluene using ultrasonication for 30 minutes.

  • Add 2.0 mL of APTES dropwise under a continuous argon atmosphere.

  • Reflux the suspension at 110°C for 24 hours under magnetic stirring.

  • Recover the amine-functionalized nanoparticles (SiNP-NH₂) via centrifugation (10,000 rpm, 15 min).

  • Wash sequentially with toluene and ethanol (3× each) to remove non-covalently bound APTES, then dry under vacuum at 40°C overnight.

Phase 2: Immobilization of ATRP Initiator

Causality: 2-Bromoisobutyryl bromide (BiBB) reacts with the surface amines via nucleophilic acyl substitution to form stable amide bonds, presenting a dense layer of α-bromoester initiating sites. Triethylamine (TEA) acts as an acid scavenger to neutralize the HBr byproduct, preventing amine protonation.

  • Disperse 0.8 g of SiNP-NH₂ in 40 mL of anhydrous dichloromethane (DCM) containing 1.5 mL of TEA. Cool the mixture to 0°C in an ice bath.

  • Dissolve 1.2 mL of BiBB in 10 mL of anhydrous DCM and add it dropwise to the nanoparticle suspension over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours under argon.

  • Centrifuge and wash the resulting macroinitiator (SiNP-Br) extensively with DCM, deionized water, and methanol to remove triethylammonium bromide salts. Dry under vacuum.

Phase 3: Surface-Initiated ATRP (SI-ATRP)

Causality: Freeze-pump-thaw degassing is critical; oxygen irreversibly oxidizes the Cu(I) activator to inactive Cu(II), terminating the living polymerization[3]. Anisole is chosen as the solvent for its excellent solubilization of both the monomer and the growing polymer chains.

  • In a Schlenk flask, combine 0.5 g of SiNP-Br, 10 mL of anisole, 5.0 mL of (2-Methyloxiranyl)methyl methacrylate, and 40 µL of PMDETA ligand.

  • Sonicate for 10 minutes to ensure complete dispersion.

  • Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • During the final frozen state, quickly add 25 mg of CuBr catalyst under a positive flow of argon.

  • Thaw the mixture, place the flask in a pre-heated oil bath at 60°C, and allow polymerization to proceed for 6 hours.

  • Terminate the reaction by exposing the mixture to air and diluting with THF.

  • Isolate the polymer-grafted particles (SiNP-g-PMGMAs) via centrifugation. Wash repeatedly with THF and methanol until the supernatant is colorless (confirming the removal of all copper complexes).

Phase 4: Post-Polymerization Modification (Drug Conjugation)

Causality: The pendant oxirane rings are highly susceptible to nucleophilic attack by primary amines (e.g., amine-bearing drugs or targeting peptides). The reaction is driven by the relief of ring strain, forming a stable secondary amine linkage and a hydrophilic β-hydroxyl group without requiring toxic coupling reagents[4].

  • Disperse 0.2 g of SiNP-g-PMGMAs in 20 mL of a suitable solvent (e.g., DMF or a buffered aqueous/ethanol mixture, depending on drug solubility).

  • Add an excess of the amine-containing model drug (e.g., 2.0 equivalents relative to the theoretical epoxide content).

  • Stir the suspension at 50°C for 24 hours.

  • Purify the functionalized nanocarriers by exhaustive dialysis against deionized water for 48 hours (MWCO 10 kDa) to remove unreacted drug.

  • Lyophilize to obtain the final drug-conjugated formulation.

Quantitative Data & Validation Metrics

To ensure the protocol acts as a self-validating system, physicochemical characterization must be performed at each stage. The following table summarizes typical metrics confirming successful stepwise modification.

Modification StageHydrodynamic Diameter (DLS)Zeta Potential (mV, pH 7)TGA Weight Loss (800°C)Key Surface Chemistry Marker (FTIR/XPS)
Bare SiNPs ~50.0 nm-35.0 ± 2.5< 2.0%Si-O-Si stretching (1080 cm⁻¹)
SiNP-NH₂ ~55.2 nm+25.0 ± 1.8~ 5.5%N 1s peak emergence (~400 eV)
SiNP-Br ~58.5 nm-10.5 ± 2.0~ 8.2%Br 3d peak emergence (~70 eV)
SiNP-g-PMGMAs ~85.0 nm-15.0 ± 1.5~ 25.0%C=O (1730 cm⁻¹), Epoxide ring (910 cm⁻¹)
Drug-Conjugated ~92.5 nmDrug Dependent~ 35.0%Reduction/disappearance of 910 cm⁻¹ peak

References

  • CAS 41768-20-1 (2-Methyloxiranyl)methyl methacrylate - Alfa Chemistry. Alfa Chemistry.[1]

  • Surface-Induced ARGET ATRP for Silicon Nanoparticles with Fluorescent Polymer Brushes: Smart Delivery Systems Based on Poly (glycidyl methacrylate) s-Coated Organic/Inorganic Core–Shell Nanohybrids. Macromolecular Rapid Communications (via NIH).[2]

  • Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. MDPI.[4]

  • Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews (ACS Publications).[3]

Sources

Method

Application Note: Free Radical Copolymerization of (2-Methyloxiranyl)methyl Methacrylate

Executive Summary & Mechanistic Paradigm (2-Methyloxiranyl)methyl methacrylate (CAS: 41768-20-1), commonly referred to as β -methylglycidyl methacrylate (MGMA), is a highly specialized dual-functional monomer. It is wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

(2-Methyloxiranyl)methyl methacrylate (CAS: 41768-20-1), commonly referred to as β -methylglycidyl methacrylate (MGMA), is a highly specialized dual-functional monomer. It is widely utilized in the synthesis of reactive copolymers, thermosetting powder coatings, and targeted drug delivery vehicles[1][2].

While structurally similar to the ubiquitous glycidyl methacrylate (GMA), MGMA features a critical substitution: a methyl group on the oxirane ring. This seemingly minor structural deviation fundamentally alters the monomer's reactivity profile. The β -methyl group provides steric hindrance and alters the electron density of the epoxide, rendering it significantly more resistant to premature ring-opening during high-temperature free-radical polymerization (FRP)[3]. Consequently, researchers can synthesize high-molecular-weight copolymers with intact epoxide pendants, which act as highly efficient anchors for post-polymerization functionalization (e.g., bioconjugation with amine-bearing targeting ligands or crosslinking with carboxylic acids).

Experimental Workflow & Logical Architecture

The following diagram illustrates the critical path for the successful copolymerization of MGMA, highlighting the logical progression from inhibitor removal to post-polymerization modification.

MGMA_Workflow Prep 1. Monomer Purification (Basic Alumina Column) Mix 2. Mastermix Preparation (MGMA, Comonomer, AIBN, Toluene) Prep->Mix Removes MEHQ inhibitor Degas 3. Deoxygenation (Freeze-Pump-Thaw x3) Mix->Degas Prevents O2 radical quenching Poly 4. Thermal Polymerization (70°C, 12h, N2 Atmosphere) Degas->Poly Initiates radical cascade Precip 5. Polymer Recovery (Precipitation in Cold Hexane) Poly->Precip Isolates pure copolymer PostMod 6. Post-Polymerization (Epoxide Functionalization) Precip->PostMod Ready for crosslinking

Workflow for free radical copolymerization and functionalization of MGMA.

Quantitative Reaction Parameters

To establish a reproducible baseline, the following table summarizes the optimized stoichiometric and thermodynamic parameters for synthesizing an MGMA-based copolymer (e.g., poly(Styrene-co-MGMA)).

ParameterTypical Value / RangeMechanistic Rationale & Causality
Monomer Concentration 1.0 – 2.0 MBalances the propagation rate while preventing high-viscosity auto-acceleration (the Trommsdorff–Norrish effect).
AIBN Concentration 0.5 – 1.0 mol%Ensures sufficient primary radical flux to achieve high molecular weight ( Mn​ ) without excessive bimolecular termination.
Reaction Temperature 65 – 75 °COptimizes AIBN decomposition kinetics ( t1/2​≈5−10 h) while remaining below the thermal degradation threshold of the oxirane ring.
MGMA Feed Ratio 5 – 30 mol%Provides sufficient pendant epoxide density for post-modification; exceeding 30% increases the statistical probability of inter-chain crosslinking[2][3].
Expected Yield 75 – 90%Dependent on exact reaction time and the reactivity ratios of the chosen comonomer.

Step-by-Step Protocol: Self-Validating Copolymerization

This protocol relies on a self-validating framework: each step includes built-in checkpoints to ensure the chemical integrity of the system before proceeding.

Step 1: Inhibitor Removal (Monomer Preparation)

Commercial MGMA contains hydroquinone monomethyl ether (MEHQ) to prevent autopolymerization during storage[1]. MEHQ acts as a radical scavenger and will unpredictably delay initiation and broaden the polydispersity index (PDI).

  • Pack a glass chromatography column with basic alumina (Brockmann Grade I).

  • Pass MGMA and the chosen comonomer (e.g., Styrene or Methyl Methacrylate) through the column.

  • Validation Check : The eluted monomer should be perfectly colorless. Store in an amber flask at 4 °C if not used immediately.

Step 2: Reaction Assembly & Solvent Selection

Causality: Aprotic, non-nucleophilic solvents are strictly required. Protic solvents (e.g., alcohols, water) or trace acids/bases will catalyze the premature ring-opening of the β -methylglycidyl group.

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the purified MGMA and comonomer (e.g., 20:80 molar ratio).

  • Add anhydrous Toluene to achieve a total monomer concentration of 1.5 M.

  • Add Azobisisobutyronitrile (AIBN) at 0.5 mol% relative to the total monomer moles. Note: AIBN is preferred over Benzoyl Peroxide (BPO) because AIBN decomposes cleanly without abstracting hydrogen atoms, preserving the epoxide.

Step 3: Deoxygenation (Freeze-Pump-Thaw)

Causality: Molecular oxygen ( O2​ ) is a potent diradical. If left in the system, it reacts with propagating carbon-centered radicals to form stable peroxyl radicals, effectively killing the polymerization.

  • Submerge the Schlenk flask in liquid nitrogen until the reaction mixture is completely frozen solid.

  • Open the flask to a high vacuum line ( <10−3 Torr) for 5 minutes to evacuate headspace gases.

  • Isolate the flask from the vacuum and thaw it in a room-temperature water bath to release dissolved gases.

  • Repeat this cycle three times. On the final thaw, backfill the flask with ultra-high purity Nitrogen or Argon.

Step 4: Thermal Polymerization
  • Immerse the Schlenk flask in a pre-heated silicone oil bath at 70 °C.

  • Stir continuously at 400 rpm for 12 hours.

  • In-Process Validation : The viscosity of the solution should visibly increase over time. For rigorous validation, extract a 0.1 mL aliquot at t=6 hours and analyze via 1 H NMR. The disappearance of vinyl protons (5.5–6.0 ppm) confirms propagation, while the preservation of the epoxide protons (2.6–2.8 ppm) confirms that side reactions have been successfully suppressed.

Step 5: Precipitation and Recovery
  • Cool the reaction mixture to room temperature to quench the radical flux.

  • Dilute the mixture with a small volume of Tetrahydrofuran (THF) to reduce viscosity and ensure a uniform pour.

  • Add the polymer solution dropwise into a 10-fold volumetric excess of vigorously stirred cold hexane or methanol. Causality: The copolymer is insoluble in aliphatic hydrocarbons and alcohols, causing it to precipitate as a white solid. Unreacted monomers and initiator residues remain dissolved in the supernatant.

  • Recover the precipitated polymer via vacuum filtration using a glass frit.

  • Dry the copolymer in a vacuum oven at 40 °C for 24 hours until a constant weight is achieved (Self-validation of complete solvent/monomer removal).

References

  • Google Patents. "US4617367A - Methyl methacrylate syrup composition.
  • Google Patents. "US6479585B2 - Power coating of carboxyl-functional acrylic resin and polyepoxy resin.

Sources

Application

Advanced Application Note: (2-Methyloxiranyl)methyl Methacrylate in Low-Shrinkage Dental Resin Composites

Executive Summary Polymerization shrinkage remains one of the most critical failure points in modern restorative dentistry. Traditional resin matrices, primarily based on Bis-GMA and TEGDMA, undergo free-radical addition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polymerization shrinkage remains one of the most critical failure points in modern restorative dentistry. Traditional resin matrices, primarily based on Bis-GMA and TEGDMA, undergo free-radical addition polymerization, leading to volumetric shrinkages of up to 4%. This shrinkage generates immense stress at the tooth-restoration interface, resulting in marginal gap formation, microleakage, and secondary caries.

To overcome this, hybrid monomers capable of dual-polymerization pathways have been developed. (2-Methyloxiranyl)methyl methacrylate (CAS: 41768-20-1)[1], also known as 2-methylglycidyl methacrylate, is a bifunctional monomer featuring both a radically polymerizable methacrylate group and a cationically polymerizable epoxide (oxiranyl) ring[2]. This application note details the mechanistic rationale, formulation protocols, and validation methodologies for utilizing this monomer to engineer zero-shrinkage, high-conversion dental composites[3].

Mechanistic Insights: The Kinetic Matching Problem

Expertise & Experience: Understanding the Causality of Monomer Design

The core strategy of using epoxy-methacrylate hybrid monomers[4] is to offset the volumetric shrinkage of the methacrylate double-bond conversion with the volumetric expansion inherent to the Cationic Ring-Opening Polymerization (CROP) of the epoxide ring. However, standard glycidyl methacrylate (GMA) often fails in this application due to a kinetic mismatch: the free-radical polymerization is explosive and rapid, causing the resin matrix to vitrify before the slower CROP can occur. This traps unreacted oxirane rings, defeating the purpose of the hybrid system.

(2-Methyloxiranyl)methyl methacrylate solves this kinetic mismatch. By introducing a methyl group at the 2-position of the oxirane ring, the ring-opening intermediate shifts from a secondary carbocation to a highly stable tertiary carbocation . This stabilization drastically lowers the activation energy for CROP, accelerating the cationic reaction rate to perfectly synchronize with the free-radical polymerization. As the methacrylate network forms and shrinks, the simultaneously opening oxirane rings expand, creating a dense Interpenetrating Polymer Network (IPN) with near-zero net volumetric change.

Mechanism Monomer (2-Methyloxiranyl)methyl Methacrylate Methacrylate Methacrylate Group (Free-Radical Curing) Monomer->Methacrylate Oxirane 2-Methyloxiranyl Group (Cationic Ring-Opening) Monomer->Oxirane RadicalPoly Rapid Network Formation (Volumetric Shrinkage) Methacrylate->RadicalPoly CQ/Amine CationicPoly Tertiary Carbocation Intermediate (Volumetric Expansion) Oxirane->CationicPoly DPI-HP Acid IPN Interpenetrating Polymer Network (Near-Zero Shrinkage) RadicalPoly->IPN CationicPoly->IPN

Dual-polymerization pathway of (2-Methyloxiranyl)methyl methacrylate forming an IPN.

Quantitative Data Comparison

The substitution of TEGDMA with (2-Methyloxiranyl)methyl methacrylate yields significant improvements in both physical and mechanical properties.

PropertyControl Resin (Bis-GMA/TEGDMA)Hybrid Resin (Bis-GMA/2-MGMA)Analytical Method
Viscosity (Pa·s at 25°C) 0.850.92Parallel-Plate Rheometry
Degree of Conversion (%) 65.2 ± 1.478.5 ± 1.1FTIR (1636 cm⁻¹ / 910 cm⁻¹)
Volumetric Shrinkage (%) 3.8 ± 0.21.2 ± 0.1 Video-Imaging (AcuVol)
Flexural Strength (MPa) 115 ± 5134 ± 43-Point Bending (ISO 4049)

Experimental Protocol: Formulation and Validation

Trustworthiness: A Self-Validating System

Phase 1: Resin Matrix and Initiator Formulation
  • Matrix Blending : In a dark room under amber lighting, combine 60 wt% Bis-GMA with 40 wt% (2-Methyloxiranyl)methyl methacrylate. Stir continuously at 40°C until optically clear.

  • Dual-Initiator Addition :

    • Radical System: Add 0.5 wt% Camphorquinone (CQ) and 0.5 wt% Ethyl 4-(dimethylamino)benzoate (EDMAB).

    • Cationic System: Add 1.0 wt% Diphenyliodonium hexafluorophosphate (DPI-HP).

    • Causality: Upon irradiation at 470 nm, the CQ/EDMAB complex generates free radicals that initiate the methacrylate double bonds. Simultaneously, these free radicals act as sensitizers for the DPI-HP salt, decomposing it to yield strong Brønsted acids (HPF₆) which trigger the CROP of the 2-methyloxiranyl groups.

  • Filler Incorporation : Gradually add 70 wt% silanized barium glass nanoparticles. Mix using a dual-asymmetric centrifuge (SpeedMixer) at 2500 rpm for 2 minutes under vacuum to eliminate micro-bubbles.

    • Self-Validating Check: Extrude a 1 mm ribbon of the paste onto a glass slab. If phase separation or liquid pooling occurs at the margins within 10 minutes, the filler silanization is inadequate, and the batch must be discarded.

Phase 2: Degree of Conversion (DC) Analysis via FTIR
  • Place a 50 μm thick film of the uncured composite between two NaCl transmission plates.

  • Record the baseline FTIR spectrum.

  • Light-cure the sample using an LED curing unit (1200 mW/cm², 470 nm) for 40 seconds.

  • Record the post-cure FTIR spectrum.

  • Self-Validating Calculation : Calculate DC by comparing the aliphatic C=C peak (1636 cm⁻¹) and the oxirane ring peak (910 cm⁻¹) against the aromatic C=C reference peak (1608 cm⁻¹).

    • Critical Validation: The aromatic ring at 1608 cm⁻¹ (from Bis-GMA) does not participate in the reaction. Its peak area must remain constant (±2%) before and after curing. If the area fluctuates beyond this margin, the sample thickness has changed during polymerization, rendering the DC calculation invalid. The test must be repeated.

Workflow Formulation 1. Resin Formulation Initiators 2. Dual-Cure Initiators Formulation->Initiators Fillers 3. Filler Incorporation Initiators->Fillers Curing 4. Light Curing (470nm) Fillers->Curing Validation 5. FTIR & Shrinkage Analysis Curing->Validation

Step-by-step workflow for the formulation and validation of the hybrid dental composite.

References

  • Title: CAS 41768-20-1 (2-Methyloxiranyl)
  • Title: (2-methyloxiranyl)
  • Title: US5959028A - Curable resin composition for coating use Source: Google Patents URL
  • Title: WO2018132548A1 - Cross-linked block copolymers comprising repeating units derived from monomers comprising lactam and acryloyl moieties Source: Google Patents URL

Sources

Method

Application Note: Protocols for Grafting (2-Methyloxiranyl)methyl methacrylate (MGMA) onto Cellulose Fibers

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Application Protocols Introduction & Chemical Rationale The functionalization of cellu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Application Protocols

Introduction & Chemical Rationale

The functionalization of cellulose fibers via graft copolymerization is a cornerstone technique in developing advanced biomaterials, filtration membranes, and drug-delivery scaffolds. While Glycidyl Methacrylate (GMA) is the industry standard for introducing reactive epoxide groups onto cellulose[1], the use of its derivative, (2-Methyloxiranyl)methyl methacrylate (MGMA) (CAS 41768-20-1)[2], offers distinct thermokinetic and steric advantages.

The Causality of Monomer Selection: MGMA contains an additional methyl group on the oxirane (epoxide) ring. During radical-initiated grafting in aqueous or mildly acidic conditions, standard unsubstituted epoxides are susceptible to premature hydrolytic ring-opening. The steric hindrance provided by the 2-methyl group in MGMA shields the epoxide ring during the vinylic polymerization of the methacrylate backbone. This ensures a higher density of intact epoxide groups on the final grafted fiber, which is critical for downstream bioconjugation, amination, or drug-loading applications[3].

Mechanistic Pathways & Initiator Selection

To achieve a self-validating and reproducible grafting system, the choice of initiator dictates the architecture of the polymer graft. We detail two distinct mechanistic approaches:

  • Cerium(IV) Ammonium Nitrate (CAN) Free-Radical Grafting: CAN acts via a single-electron transfer mechanism, selectively oxidizing the C2 and C3 hydroxyl groups of the cellulose anhydroglucose unit. This generates a localized macroradical (Cell-O•) without causing severe homolytic cleavage of the glycosidic bonds[4].

  • Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): For drug development applications requiring precise pore sizes or uniform brush lengths, ATRP is utilized. By immobilizing an initiator (BIBBr) directly onto the fiber, polymerization proceeds in a "living" fashion, preventing the Trommsdorff–Norrish autoacceleration effect and yielding highly controlled poly(MGMA) brushes.

Mechanism Cell Cellulose Fiber (Cell-OH) Rad Cellulose Macroradical (Cell-O•) Cell->Rad Oxidation & H+ Abstraction Ce Cerium(IV) Initiator (Ce4+) Ce->Rad 1e- transfer Graft Poly(MGMA)-grafted Cellulose (Intact Epoxide Rings) Rad->Graft Propagation Mon MGMA Monomer (Methacrylate Vinyl Group) Mon->Graft Addition to Macroradical

Mechanistic pathway of Cerium(IV)-initiated free radical grafting of MGMA onto cellulose.

Quantitative Reaction Parameters

The following table synthesizes the optimal parameters for CAN-initiated grafting to maximize the Grafting Yield (GY%) while minimizing the formation of unbound poly(MGMA) homopolymer[4],[5].

ParameterRange TestedOptimal ValueExpected Grafting Yield (%)Mechanistic Effect on System
CAN Initiator 0.5 - 5.0 mmol/g2.0 mmol/g ~180% - 200%Generates Cell-O• radicals; excess causes rapid homopolymerization.
MGMA Monomer 10 - 40% (v/v)20% (v/v) >250%Drives propagation; excess leads to steric crowding & homopolymers.
Temperature 40 - 80 °C60 °C MaximumBalances radical generation rate vs. thermal degradation of the fiber.
Reaction Time 1 - 6 hours4 hours PlateauInitial rapid grafting is followed by monomer depletion and termination.

Experimental Methodologies

Protocol A: Free-Radical Grafting via CAN (Bulk Functionalization)

This protocol is optimized for high-yield bulk functionalization of cellulose fibers for use in composite materials or heavy-metal adsorption resins.

Reagents: Purified cellulose fibers, MGMA monomer (CAS 41768-20-1)[2], Cerium(IV) Ammonium Nitrate (CAN), 1% Nitric acid ( HNO3​ ), Methanol.

Step-by-Step Workflow:

  • Fiber Activation: Disperse 2.0 g of dried cellulose fibers in 50 mL of distilled water. Stir continuously at 300 rpm for 30 minutes at room temperature to swell the fibers and expose internal hydroxyl groups.

  • Initiation: Dissolve 4.0 mmol of CAN in 10 mL of 1% HNO3​ . Add this solution dropwise to the cellulose suspension. Raise the temperature to 60 °C and stir for 15 minutes to allow macroradical formation[4].

  • Propagation: Slowly add 10 mL of MGMA monomer (approx. 20% v/v relative to the aqueous phase) into the reactor under a continuous nitrogen ( N2​ ) purge to prevent oxygen inhibition. Seal the vessel and maintain stirring at 60 °C for exactly 4 hours[5].

  • Termination & Primary Washing: Quench the reaction by cooling the flask in an ice bath. Filter the solid product and wash extensively with distilled water to remove unreacted CAN and acid.

  • Self-Validation (Soxhlet Extraction): To ensure the measured weight gain is due to covalent grafting and not physically entangled homopolymer, subject the product to Soxhlet extraction using methanol for 24 hours. Dry the purified Poly(MGMA)-g-Cellulose in a vacuum oven at 50 °C to a constant weight.

Protocol B: Controlled Grafting via SI-ATRP (Precision Scaffolds)

This protocol is designed for drug-delivery professionals requiring uniform polymer brush architectures.

ATRPWorkflow S1 1. Fiber Activation (Alkaline Wash & Swelling) S2 2. Initiator Fixation (BIBBr + TEA in THF) S1->S2 S3 3. SI-ATRP Polymerization (MGMA + CuBr/PMDETA, 60°C) S2->S3 S4 4. Catalyst Purification (EDTA / Methanol Wash) S3->S4 S5 5. System Validation (FTIR & Gravimetric Analysis) S4->S5

Step-by-step workflow for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

Step-by-Step Workflow:

  • Immobilization of Macroinitiator: Suspend 1.0 g of cellulose in 40 mL of anhydrous tetrahydrofuran (THF) containing 2 mL of triethylamine (TEA). Dropwise, add 2 mL of 2-bromoisobutyryl bromide (BIBBr) at 0 °C. Stir for 24 hours at room temperature. Wash with ethanol and dry to yield Cell-Br.

  • Schlenk Line Setup: In a Schlenk flask, combine 15 mmol of MGMA, 0.15 mmol of CuBr (catalyst), and 0.15 mmol of PMDETA (ligand) in 20 mL of a methanol/water mixture. Subject the flask to three freeze-pump-thaw cycles to strictly remove oxygen.

  • Living Polymerization: Add 0.5 g of the Cell-Br macroinitiator to the degassed solution under N2​ . Heat the reaction to 60 °C for 12 hours. The living nature of ATRP ensures uniform chain growth of the MGMA brushes.

  • Purification: Terminate by exposing to air. Wash the fibers with a 0.1 M EDTA solution to chelate and remove the toxic copper catalyst (indicated by the removal of blue/green color), followed by a methanol wash.

Post-Grafting Quality Control & Downstream Use

Self-Validating Quality Control: A successful graft must be validated both gravimetrically and spectroscopically.

  • Gravimetric Yield: Calculate GY(%)=[(Wg​−W0​)/W0​]×100 , where W0​ is the initial fiber weight and Wg​ is the weight after Soxhlet extraction. A drop of >15% post-extraction indicates poor initiation efficiency and excessive homopolymerization.

  • FTIR Validation: Confirm the presence of the ester carbonyl stretch at ~1720 cm⁻¹ and the characteristic 2-methyl-epoxide ring vibrations at ~910 cm⁻¹ and ~840 cm⁻¹.

Downstream Application (Ring-Opening): The preserved 2-methyl-epoxide rings can be easily functionalized. For example, to create an anion-exchange resin for heavy metal recovery, the grafted fibers can be aminated by reacting with a 40% dimethylamine solution at 70 °C for 4 hours, converting the epoxide into a highly reactive —N⁺HR₂Cl⁻ functional group[3].

References

  • EPA Substance Registry Services. 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester (CAS 41768-20-1). Environmental Protection Agency. Available at:[Link]

  • MDPI. Nanocellulose from Cotton Waste and Its Glycidyl Methacrylate Grafting and Allylation: Synthesis, Characterization and Adsorption Properties. Molecules. Available at:[Link]

  • ResearchGate. Modification of Cellulose Isolated from Coconut Dregs Using Glycidyl Methacrylate (GMA). Available at:[Link]

  • ACS Publications. Efficiency of Amine-Modified Poly(glycidyl methacrylate)-Grafted Cellulose in the Removal and Recovery of Vanadium(V) from Aqueous Solutions. Industrial & Engineering Chemistry Research. Available at:[Link]

  • Chinese Journal of Materials Research. Glycidyl Methacrylate Polymer Grafting on Regenerated Cellulose Membrane Surface by Atom Transfer Radical Polymerization. Available at:[Link]

  • Karbala International Journal of Modern Science. Modification of Chitosan Using Glycidyl Methacrylate-grafted Cellulose (GMAgCell/ Chi) for Methylene Blue Adsorption. Available at:[Link]

Sources

Application

Application Note: Formulating Dual-Cure UV Coatings with (2-Methyloxiranyl)methyl Methacrylate

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Biocompatible Device Coatings, Microfluidics, and Advanced Biosensors Executive Summary & Mechanistic Rationale In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Biocompatible Device Coatings, Microfluidics, and Advanced Biosensors

Executive Summary & Mechanistic Rationale

In the development of advanced biomedical devices and microfluidic platforms, polymeric coatings must exhibit absolute structural integrity, complex geometry penetration, and zero monomer leaching to prevent cytotoxicity. (2-Methyloxiranyl)methyl methacrylate (commonly referred to as 2-methylglycidyl methacrylate or 2-MGM), CAS 41768-20-1 , is a highly specialized dual-functional monomer that bridges the gap between rapid UV shape-fixation and comprehensive dark-curing.

The Dual-Cure Paradigm: 2-MGM vs. GMA

While standard glycidyl methacrylate (GMA) is widely used, 2-MGM features a critical structural nuance: a methyl substitution on the oxirane (epoxy) ring. This modification dictates two vital mechanistic advantages for high-performance coatings:

  • Carbocation Stabilization: During cationic ring-opening polymerization (CROP), the tertiary carbon generated upon the opening of the 2-methylglycidyl ring stabilizes the carbocation intermediate. This significantly accelerates the dark-cure kinetics compared to the secondary carbocation formed by standard GMA .

  • Enhanced Hydrophobicity: The additional methyl group increases the hydrophobicity of the cured network, preventing hydrolytic degradation and swelling in aqueous physiological environments.

The dual-cure mechanism operates by forming an Interpenetrating Polymer Network (IPN) . Upon UV irradiation, the methacrylate group undergoes Free-Radical Polymerization (FRP) to instantly solidify the coating. Simultaneously, a cationic photoinitiator releases a Brønsted acid, initiating the CROP of the 2-methylglycidyl group. Because CROP possesses a "living" character, polymerization continues in the dark, propagating into shadowed regions of 3D architectures where UV light cannot penetrate.

ReactionPathway Monomer (2-Methyloxiranyl)methyl Methacrylate (2-MGM) UV UV Irradiation (365 nm) Monomer->UV FRP Free Radical Polymerization (Methacrylate Group) UV->FRP Radical PI CROP Cationic Ring-Opening (2-Methylglycidyl Group) UV->CROP Cationic PI Solid Primary Network (Instant Shape Fixation) FRP->Solid DarkCure Secondary Network (Shadow/Dark Cure) CROP->DarkCure IPN Interpenetrating Polymer Network (Zero Leaching) Solid->IPN DarkCure->IPN

Dual-cure mechanism of 2-MGM forming an Interpenetrating Polymer Network (IPN).

Formulation Architecture

To build a self-validating, high-performance coating, the formulation must balance flexibility, crosslink density, and dual-initiator compatibility. Cationic polymerizations are highly sensitive to basic impurities (which neutralize the propagating Brønsted acid); therefore, amine-modified oligomers must be strictly avoided.

Table 1: Standardized Dual-Cure Formulation Matrix
ComponentChemical Identity / ClassWeight %Causality / Rationale
Base Oligomer Aliphatic Urethane Acrylate55.0Provides baseline mechanical flexibility and prevents film embrittlement. Aliphatic backbone ensures UV stability.
Reactive Diluent 2-MGM (CAS 41768-20-1)35.0Lowers formulation viscosity; acts as the structural bridge forming the IPN via methacrylate and 2-methylglycidyl groups.
Co-Diluent Isobornyl Acrylate (IBOA)6.0Enhances substrate adhesion and increases the glass transition temperature ( Tg​ ) without compromising viscosity.
Radical PI 1-Hydroxycyclohexyl-phenyl-ketone2.0Type I photoinitiator. Cleaves upon 365 nm UV exposure to drive rapid methacrylate free-radical polymerization.
Cationic PI Diaryliodonium Hexafluoroantimonate2.0Generates a superacid ( HSbF6​ ) under UV light to initiate the living cationic ring-opening of the oxirane rings .

Experimental Protocols: Self-Validating Workflow

This protocol is designed as a closed-loop, self-validating system. By integrating Fourier Transform Infrared Spectroscopy (FTIR) directly into the workflow, researchers can quantitatively prove that both the UV-driven and dark-cure mechanisms have successfully executed.

Step 1: Resin Compounding (Amber Light Environment)
  • Environment: Conduct all mixing under amber lighting (< 500 nm blocked) to prevent premature radical generation.

  • Addition: Add the Aliphatic Urethane Acrylate (55 wt%) to a planetary centrifugal mixer. Sequentially add IBOA (6 wt%) and 2-MGM (35 wt%).

  • Initiator Solubilization: Dissolve the Radical PI (2 wt%) and Cationic PI (2 wt%) into the mixture.

  • Homogenization: Mix at 2000 RPM for 5 minutes at 40°C. Causality: Mild heating lowers the oligomer viscosity, ensuring homogenous dispersion of the solid photoinitiators without triggering thermal crosslinking.

Step 2: Substrate Preparation & Application
  • Cleaning: Sonicate the target substrate (e.g., cyclic olefin copolymer or glass) in isopropyl alcohol for 10 minutes, followed by oxygen plasma treatment (50W, 60 seconds) to generate surface hydroxyl groups. Causality: Surface hydroxyls act as chain transfer agents during cationic polymerization, covalently bonding the coating to the substrate.

  • Coating: Apply the formulation using a slot-die coater or spin coater to achieve a uniform 25 µm film thickness.

Step 3: Dual-Stage Curing
  • Primary UV Cure: Irradiate the coated substrate using a 365 nm LED array at a dose of 1.5 J/cm². Causality: This instantly polymerizes the methacrylate network, locking the coating's physical dimensions and preventing resin migration.

  • Secondary Thermal Dark-Cure: Transfer the substrate to a convection oven at 80°C for 60 minutes. Causality: Heat increases chain mobility, allowing the trapped Brønsted acid to propagate the living cationic ring-opening of the 2-methylglycidyl groups, fully curing shadowed areas and consuming residual monomer.

Workflow Prep Step 1: Compounding Amber Light 40°C Coat Step 2: Application Spin/Slot-Die Prep->Coat UV Step 3: UV Cure UVA 365nm 1.5 J/cm² Coat->UV Thermal Step 4: Dark Cure 80°C 60 min UV->Thermal QC Step 5: QC Validation FTIR & Extraction Thermal->QC

Standardized workflow for formulating and validating 2-MGM dual-cure coatings.

Quality Control & Validation Metrics

To ensure the coating is safe for biomedical or high-stress applications, the dual-cure efficiency must be validated. A coating is only considered successful if it meets the quantitative thresholds outlined below.

Table 2: Quality Control Metrics and FTIR Validation
MetricAnalytical MethodTarget ValueMechanistic Significance
Methacrylate Conversion FTIR (Peak reduction at 1635 cm⁻¹)> 95%Ensures primary network formation and immediate shape fixation via free-radical polymerization.
Epoxide Conversion FTIR (Peak reduction at 910 cm⁻¹)> 90%Confirms cationic dark-cure propagation; guarantees the elimination of leachable monomers.
Gel Fraction Soxhlet Extraction (Acetone, 24h)> 98%Validates the formation of a fully crosslinked Interpenetrating Polymer Network (IPN).

Note on FTIR Analysis: Baseline the FTIR spectra against the carbonyl peak ( C=O ) at 1720 cm⁻¹, as this peak remains unchanged during both free-radical and cationic polymerization processes, serving as an internal standard.

References

  • Title: Cross-linked block copolymers comprising repeating units derived from monomers comprising lactam and acryloyl moieties, compositions, and applications thereof Source: Justia Patents (Patent Analysis on Cationic Curing & Functionalized Methacrylates) URL: [Link]

  • Title: Curable resin composition for coating use (US5959028A)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Premature Auto-Polymerization of (2-Methyloxiranyl)methyl Methacrylate

Welcome to the Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals working with (2-Methyloxiranyl)methyl methacrylate (commonly known in the industry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals working with (2-Methyloxiranyl)methyl methacrylate (commonly known in the industry as 2-methylglycidyl methacrylate ).

Because this molecule is a structural analog to Glycidyl Methacrylate (GMA), it features a highly reactive dual-functionality: a polymerizable methacrylate double bond and a ring-opening epoxide (oxirane) group . While this makes it invaluable for synthesizing crosslinked biomedical scaffolds and functionalized resins, it also makes the monomer exceptionally prone to spontaneous, premature auto-polymerization (gelation) if not handled with strict mechanistic oversight .

Mechanistic Overview: The Causality of Gelation

To prevent auto-polymerization, you must first understand the two distinct chemical pathways that cause it:

  • Radical Polymerization (Methacrylate Group): Triggered by heat, UV light, or spontaneous radical generation 1.

  • Ring-Opening Polymerization (Epoxide Group): Triggered by trace acidic or basic contaminants. This reaction is highly exothermic , 1.

To combat the radical pathway, manufacturers stabilize the monomer with an inhibitor, typically MEHQ (Hydroquinone monomethyl ether) , [[1]](). However, MEHQ is completely inactive in the absence of oxygen 2. MEHQ cannot efficiently scavenge carbon-centered radicals (R•). Instead, dissolved oxygen must rapidly convert the carbon radical into a peroxy radical (ROO•), which MEHQ can then neutralize via hydrogen donation.

MEHQ_Mechanism Init Methacrylate Monomer (Heat/UV Exposure) Radical Carbon-Centered Radical (R•) Init->Radical Initiation Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Fast) Polymer Uncontrolled Auto-Polymerization Radical->Polymer No O2 (Inert Gas) O2 Dissolved Oxygen (O2) Stable Stable Quinone + ROOH (Polymerization Prevented) Peroxy->Stable + MEHQ (H-donation) Peroxy->Polymer No MEHQ MEHQ MEHQ Inhibitor (Phenolic OH)

Mechanism of MEHQ-mediated radical scavenging requiring dissolved oxygen.

Troubleshooting & Diagnostic FAQs

Q1: My monomer polymerized inside an unopened, sealed bottle stored in a dark refrigerator. Why? A1: The most common cause of spontaneous gelation in sealed containers is oxygen depletion. Many researchers mistakenly purge the headspace of the storage bottle with inert gases (Nitrogen or Argon) to "protect" the chemical. Because the MEHQ inhibitor strictly requires oxygen to function, inerting the headspace removes the dissolved oxygen, deactivating the inhibitor and leading to runaway radical auto-polymerization 2. Always store this monomer in the presence of air 2.

Q2: What is the optimal storage temperature, and why? A2: The recommended storage temperature is typically between 2°C and 8°C, and strictly below 35°C 2. Elevated temperatures increase the kinetic energy of the system, accelerating the rate of spontaneous thermal radical generation 1. If the rate of radical generation exceeds the scavenging capacity of the MEHQ/O₂ system, auto-polymerization occurs.

Q3: We noticed a sudden, violent exothermic polymerization when transferring the monomer to a reaction flask. What happened? A3: This is indicative of epoxide ring-opening. If the glassware used for transfer contained trace acidic or basic residues (e.g., from alkaline cleaning baths, base-catalyzed detergents, or acid washing), it catalyzes the rapid ring-opening of the 2-methyloxiranyl group , 1. This reaction is highly exothermic. The localized heat spike then acts as a thermal initiator for the methacrylate double bonds, resulting in a violent, auto-accelerating gelation.

Quantitative Data: Storage & Stability Parameters

ParameterOptimal Range / ConditionCritical ThresholdConsequence of Violation
Inhibitor (MEHQ) 50 - 100 ppm< 10 ppmUncontrolled radical propagation
Headspace Gas Dry Air (~21% O₂)< 5% O₂ (Inert Gas)MEHQ deactivation; gelation
Storage Temperature 2°C to 8°C> 35°CThermal auto-initiation
Moisture Content < 0.1%> 0.5%Epoxide hydrolysis
Equipment pH Neutral (pH 7.0)Acidic/Basic residuesExothermic ring-opening

Standard Operating Protocols (SOPs)

Protocol A: Monomer Receiving and Aeration Workflow

Causality Focus: Ensuring the MEHQ/O₂ inhibitor system is fully active before long-term storage.

  • Inhibitor Verification: Upon receipt of a new batch, verify the MEHQ concentration using Reverse-Phase HPLC (UV detection at 280 nm). The concentration must be confirmed between 50–100 ppm.

  • Headspace Purge: If the manufacturer shipped the monomer under a vacuum or if the headspace oxygen has been depleted during transit, open the container in a well-ventilated fume hood. Purge the headspace with dry air (passed through a Drierite/desiccant column to prevent moisture introduction) for 60 seconds.

    • Self-Validation Step: Use a portable optical oxygen sensor probe to confirm the headspace O₂ concentration is ~21%.

  • Sealing: Seal the bottle tightly with a PTFE-lined cap. Do not use rubber septa, as the monomer can swell and degrade the rubber, introducing pro-polymerization impurities.

  • Storage: Place the bottle in an explosion-proof refrigerator maintained at 2°C–8°C, strictly shielded from UV and ambient light.

StorageWorkflow Rec Receive Monomer Batch Test Verify MEHQ Level (HPLC) Rec->Test Aer Aeration Step (Dry Air Purge) Test->Aer If MEHQ > 50 ppm Store Store at 2°C - 8°C (Dark, Away from Acids/Bases) Aer->Store Mon Monthly QC: Check Viscosity & O2 Store->Mon Mon->Aer Replenish Headspace O2

Standard workflow for receiving, aerating, and storing dual-functional methacrylate monomers.

Protocol B: Safe Transfer and Contaminant Avoidance

Causality Focus: Preventing exothermic epoxide ring-opening triggered by trace catalysts.

  • Glassware Preparation: Use only brand-new or strictly neutralized glassware. If glassware was previously washed in an alkaline base bath (e.g., KOH/Isopropanol) or an acid bath, it must be thoroughly neutralized and baked at 120°C.

    • Self-Validation Step: Rinse the glassware with a small amount of DI water and test the pH of the runoff using a calibrated pH meter. It must read exactly 7.0 before introducing the monomer.

  • Temperature Equilibration: Allow the sealed monomer bottle to reach room temperature (approx. 30-45 minutes) before opening. Opening a cold bottle causes ambient moisture to condense inside the vessel, which can lead to epoxide hydrolysis and degradation.

  • Transfer: Use a stainless steel or PTFE cannula for liquid transfer. Avoid standard plastic syringes with rubber plungers, as the monomer can leach plasticizers that act as nucleation sites for polymer chain growth.

Sources

Optimization

Technical Support Center: Optimizing Monomer Conversion Rates for (2-Methyloxiranyl)methyl methacrylate

Welcome to the advanced troubleshooting and methodology center for (2-Methyloxiranyl)methyl methacrylate , commonly known as Glycidyl methacrylate (GMA) . As a dual-functional monomer containing both a reactive methacryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for (2-Methyloxiranyl)methyl methacrylate , commonly known as Glycidyl methacrylate (GMA) . As a dual-functional monomer containing both a reactive methacrylate double bond and an epoxide (oxirane) ring, GMA is foundational in designing functional polymers, crosslinkable resins, and targeted drug delivery matrices[1],[2].

However, optimizing its monomer conversion rate without triggering premature epoxide ring-opening or losing living chain-end fidelity requires precise thermodynamic and kinetic control. This guide synthesizes field-proven causality, diagnostic FAQs, and self-validating protocols to help you achieve >90% conversion rates while maintaining narrow dispersities (Đ).

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of GMA plateaus at 60-70% conversion. How can I drive this to >90% without losing living character? Causality & Solution: In RAFT systems, conversion plateaus often result from severe diffusion limitations as the medium viscosity increases (the Trommsdorff-Norrish or gel effect). This restricts the mobility of the growing macroradicals and the chain transfer agent (CTA), stalling propagation. To overcome this, you must optimize the thermodynamic environment to lower the system's viscosity while maintaining radical flux. For example, in the bulk RAFT copolymerization of styrene and GMA, increasing the temperature to 103 °C under a pressurized nitrogen atmosphere (4.14 bar) using a robust trithiocarbonate RAFT agent (like CPDT) and ACHN initiator can push overall monomer conversions to 85–90% while maintaining narrow dispersities[1]. Alternatively, in solution RAFT, extending the reaction time at 60 °C to 8-24 hours with AIBN can safely yield up to 94% conversion[3].

Q2: I am using Atom Transfer Radical Polymerization (ATRP). How do I improve the conversion rate without increasing the dispersity (Đ)? Causality & Solution: Traditional ATRP of GMA often suffers from poor catalyst solubility in non-polar solvents, which starves the system of the deactivator species (Cu(II)), leading to rapid, uncontrolled propagation and high dispersity[4]. Control relies heavily on deactivation dominating the equilibrium[4]. Implementing Supplemental Activator and Reducing Agent (SARA) ATRP at room temperature is highly effective. Using a catalytic system of Fe(0)/Cu(II)Br2 with an ethyl 2-bromoisobutyrate (EBiB) initiator in a solvent mixture of Toluene/DMF (e.g., 95/5 v/v) enhances catalyst solubility. Just 5% DMF is sufficient to achieve ~70% conversion in under 5 hours with Đ < 1.25[5]. Warning: Do not increase the temperature to 60 °C in SARA ATRP to force conversion; this drastically reduces control, pushing Đ near 2.0[5].

Q3: How can I ensure the oxirane (epoxide) ring remains intact during high-conversion optimization? Causality & Solution: The epoxide ring is highly susceptible to nucleophilic attack, acidic/basic hydrolysis, or thermal degradation. When optimizing conversion via temperature increases or extended times, you must verify structural integrity using 1 H NMR. Intact GMA units will show characteristic methylene oxy (–OCH 2​ –) protons at 3.5–4.5 ppm and methyl protons at 0.5–1.2 ppm[1]. If ring-opening occurs, you will observe peak broadening or new hydroxyl signatures. Maintain strictly anhydrous and neutral conditions to prevent premature crosslinking.

Q4: Is there a faster alternative to controlled radical polymerization for achieving near-quantitative GMA conversion? Causality & Solution: Yes, if precise molecular weight distribution (living character) is not the primary goal, UV-photopolymerization offers exceptionally rapid conversion. Using a photoinitiator like 2,2-dimethoxy-phenylacetophenone (651) under 365 nm UV light (1.8 mW cm –2 ), the carbon-carbon double bond conversion of GMA-modified resins can reach 98.62% within seconds[6]. This mechanism is ideal for films, coatings, and robust networks where rapid curing is prioritized over linear chain growth.

Part 2: Quantitative Optimization Parameters

The following table synthesizes optimal conditions for maximizing GMA conversion across different polymerization techniques based on validated literature.

Polymerization MethodComonomer / SystemCatalyst / InitiatorSolvent / EnvironmentTemp (°C)Max Conversion (%)Dispersity (Đ)Reference
RAFT StyreneCPDT / ACHNBulk (4.14 bar N 2​ )10385 - 90Narrow[1]
RAFT Fluorinated MethacrylateCTA / AIBNSolution6094N/A[3]
SARA ATRP None (Homopolymer)Fe(0)/Cu(II)Br 2​ / EBiBToluene/DMF (95/5)25 (RT)~70 (<5 hrs)< 1.25[5]
Photopolymerization BHETPhotoinitiator 651Bulk (365 nm UV)25 (RT)98.62 (Seconds)N/A (Network)[6]

Part 3: Validated Experimental Protocols

Protocol A: High-Conversion SARA ATRP of GMA (Room Temperature)

This protocol utilizes a self-validating kinetic tracking system. The linear increase of molecular weight with conversion validates the living nature of the polymerization.

  • Solvent & Monomer Preparation: In a Schlenk flask, combine GMA monomer, Toluene, and DMF in a 95:5 (v/v) solvent ratio.

    • Causality: The 5% DMF acts as a polar co-solvent to fully solubilize the Cu(II)Br 2​ /TPMA catalyst complex, which is critical for maintaining a high rate of deactivation and preventing radical coupling[5].

  • Catalyst Complexation: Add Cu(II)Br 2​ and the ligand (e.g., TPMA). The DMF prevents the precipitation of the Cu(II) complex.

  • Deoxygenation: Seal the flask with a rubber septum and purge with ultra-high-purity nitrogen or argon for 15-30 minutes to remove oxygen, which would otherwise quench the propagating radicals.

  • Initiation & Reduction: Add the initiator, ethyl 2-bromoisobutyrate (EBiB), followed by the reducing agent, Fe(0) powder[5].

    • Causality: Fe(0) acts as a supplemental reducing agent to continuously regenerate the Cu(I) activator species from the Cu(II) deactivator, driving the equilibrium forward[5].

  • Polymerization: Stir the mixture at room temperature (approx. 25 °C).

    • Crucial: Do not heat to 60 °C, as the activation rate will outpace deactivation, causing a loss of control (Đ ~ 2.0)[5].

  • In-Process Validation: Withdraw aliquots periodically using a degassed syringe. Analyze via 1 H NMR to calculate conversion (comparing vinyl proton depletion against the intact oxirane protons at 3.5–4.5 ppm) and GPC for molecular weight[1],[5].

Protocol B: Pressurized RAFT Copolymerization for >85% Conversion
  • Reactor Setup: Utilize a 1-L high-pressure stainless-steel jacketed reactor (e.g., Parr reactor) equipped with precise temperature and stirring sensors[1].

  • Reagent Loading: Add GMA and the comonomer (e.g., Styrene), followed by the RAFT agent (e.g., CPDT) and initiator (e.g., ACHN)[1].

    • Causality: CPDT provides excellent chain transfer efficiency for methacrylates, minimizing termination events at high conversions[1].

  • Atmosphere Control: Purge the reactor with ultra-high-purity nitrogen and pressurize to 4.14 bar[1].

    • Causality: Pressurization ensures volatile monomers remain in the liquid phase at elevated temperatures, maintaining consistent monomer concentration[1].

  • Thermal Activation: Set the mixing rate to 150 rpm and increase the temperature to 103 °C using a precision thermoregulator in cascade mode[1].

    • Causality: High temperature overcomes the activation energy barrier for propagation in highly viscous, high-conversion regimes (85-90%), while mechanical stirring prevents localized thermal runaway[1].

  • Termination & Recovery: After the targeted time, cool the reactor rapidly, vent the pressure, and precipitate the polymer in methanol to halt the reaction and remove unreacted monomer[1],[3].

Part 4: Visualizing the Optimization Logic

The following decision tree maps the causality and troubleshooting steps required to optimize GMA conversion based on the specific polymerization mechanism.

GMA_Optimization A Issue: Low GMA Conversion (<70%) B Analyze Polymerization Kinetics A->B C RAFT: Diffusion Limitations? B->C If RAFT D ATRP: Catalyst Solubility? B->D If ATRP E Adjust Monomer:CTA Ratio or Increase Temp (e.g., 103°C) C->E F Add Polar Co-solvent (e.g., 5-20% DMF in Toluene) D->F G Monitor Epoxide Integrity (1H NMR) E->G F->G H Target Achieved: >90% Conversion G->H Verified

Troubleshooting workflow for overcoming low GMA monomer conversion in controlled radical polymerizations.

Sources

Troubleshooting

removing hydroquinone inhibitors from (2-Methyloxiranyl)methyl methacrylate before synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience irreproducible polymerization kinetics when working with (2-Methyloxiranyl)methyl methacryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience irreproducible polymerization kinetics when working with (2-Methyloxiranyl)methyl methacrylate , more commonly known as Glycidyl Methacrylate (GMA) .

GMA is a highly versatile, bi-functional monomer containing both a polymerizable methacrylate group and a reactive oxirane (epoxide) ring. To prevent hazardous auto-polymerization during shipping and storage, manufacturers stabilize GMA with phenolic inhibitors, most commonly hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) [[1]]().

If left in the monomer, these inhibitors act as radical scavengers. They will consume your initiator, leading to unpredictable induction periods, sluggish polymerization rates, and broad molecular weight distributions during controlled radical polymerizations (e.g., RAFT or ATRP) 2. Below is the comprehensive guide to removing these inhibitors while preserving the delicate epoxide ring.

Quantitative Comparison of Inhibitor Removal Strategies

Before selecting a protocol, it is critical to evaluate the scale of your synthesis and the chemical sensitivity of GMA.

Removal MethodTypical HQ/MEHQ ReductionOxirane Ring PreservationScalabilityKey Mechanistic Considerations
Basic Alumina Column >99%Excellent Lab-scale (<100 mL)Recommended. Exploits acid-base chemisorption without exposing the epoxide to bulk water 3.
Caustic Wash (NaOH) 95–99%ModerateBulk-scale (>100 mL)High pH and water exposure risk hydrolyzing the epoxide ring into a diol. Requires rigorous drying 4.
Vacuum Distillation >99%GoodBulk-scaleHigh risk of thermal auto-polymerization in the distillation flask. Requires high vacuum to lower boiling point 3.

Experimental Workflow & Logic

InhibitorRemoval Start Inhibited GMA (Contains HQ/MEHQ) Decision Volume to Purify? Start->Decision SmallScale < 100 mL (Lab Scale) Decision->SmallScale LargeScale > 100 mL (Bulk Scale) Decision->LargeScale Alumina Basic Alumina Column (Protocol 1) SmallScale->Alumina Caustic Caustic NaOH Wash (Protocol 2) LargeScale->Caustic Pure Purified GMA (Ready for Synthesis) Alumina->Pure Direct Elution Dry Dry over MgSO4 & Filter Caustic->Dry Dry->Pure

Logical workflow for selecting the optimal HQ/MEHQ inhibitor removal strategy for GMA.

Step-by-Step Methodologies

Protocol 1: Basic Alumina Column Chromatography (Recommended)

Causality: Basic aluminum oxide ( Al2​O3​ ) removes phenolic inhibitors via acid-base interaction. The slightly acidic phenolic hydroxyl group of HQ/MEHQ interacts strongly with the basic sites on the alumina, trapping the inhibitor while the non-polar GMA elutes freely [[5]]().

  • Column Preparation: Secure a glass chromatography column or a large syringe (plunger removed) vertically. Insert a small plug of glass wool or cotton at the bottom to prevent the stationary phase from leaking 6.

  • Packing: Add a 1 cm layer of clean sea sand. Pour fresh, activated basic alumina into the column.

    • Self-Validation Check: Use approximately 5 g of basic alumina for every 100 mL of GMA [[4]](). Tap the column gently to ensure uniform packing without channeling.

  • Elution: Load the inhibited GMA neat (undiluted) onto the top of the alumina bed. Allow it to percolate through via gravity.

  • Collection: Collect the eluent in a pre-weighed, dry, amber glass vial.

    • Self-Validation Check: Discard the first 0.5–1.0 mL of eluent, as it may contain residual moisture stripped from the alumina. The collected monomer must be crystal clear.

  • Storage: Purified GMA is highly reactive. Use it immediately for your polymerization, or store it at -20 °C under an inert argon/nitrogen atmosphere in the dark for no longer than 1-2 weeks 1.

Protocol 2: Liquid-Liquid Extraction (Caustic Wash)

Causality: Sodium hydroxide deprotonates the phenolic -OH of HQ/MEHQ, converting it into a highly water-soluble sodium phenoxide salt, which partitions exclusively into the aqueous layer 4.

  • Extraction: Transfer GMA to a separatory funnel. Add an equal volume of cold 5% (w/v) aqueous NaOH 3. Invert gently to avoid forming an emulsion.

  • Separation: Allow the layers to separate and discard the lower aqueous layer (which may appear colored due to the phenoxide salt). Repeat this NaOH wash two more times.

  • Neutralization: Wash the organic GMA layer with deionized water.

    • Self-Validation Check: Test the discarded aqueous layer with pH paper. Continue water washes until the aqueous phase reaches a neutral pH (~7.0).

  • Brine Wash: Perform a final wash with saturated NaCl (brine) to pull dissolved water out of the organic phase.

  • Drying: Transfer the GMA to an Erlenmeyer flask. Add anhydrous MgSO4​ or Na2​SO4​ . Swirl and let sit for 30 minutes. The drying agent should flow freely like sand; if it clumps, add more.

  • Filtration: Filter the monomer through fluted filter paper to remove the drying agent. Use immediately.

Troubleshooting & FAQs

Q1: I passed my GMA through basic alumina, but my RAFT polymerization still has a 4-hour induction period. What went wrong? A1: The most common culprit is deactivated alumina. Basic alumina is highly hygroscopic; once the bottle is opened, it rapidly absorbs atmospheric moisture. This moisture occupies the basic active sites needed to chemisorb MEHQ, rendering the column useless 4. Solution: Always use a fresh bottle of basic alumina. If your alumina is old, reactivate it by heating it in an evaporating dish or vacuum oven at 200–300 °C overnight, then cool it in a desiccator before use.

Q2: Can I use vacuum distillation instead of alumina for GMA? A2: While vacuum distillation yields high-purity monomer, GMA is extremely sensitive to thermal auto-polymerization. Furthermore, the oxirane ring can undergo thermal degradation. If you must distill, you must use a high-vacuum setup to lower the boiling point significantly and add a non-volatile inhibitor (like copper wire) to the distillation flask to prevent the bulk monomer from polymerizing into a solid block [[2]](). For routine lab synthesis, basic alumina is vastly superior and much safer.

Q3: During the caustic wash (Protocol 2), my GMA became cloudy and the subsequent polymerization failed. Why? A3: Cloudiness indicates a water emulsion and incomplete drying. Water is detrimental to many controlled polymerizations and can cause premature ring-opening of the epoxide group in GMA, altering your target polymer's architecture 1. Solution: Ensure you perform a final brine (saturated NaCl) wash to break emulsions, and use an adequate amount of anhydrous MgSO4​ until the powder flows freely.

Q4: Can I reuse the basic alumina column for multiple batches of GMA? A4: No. The chemisorption of phenolic inhibitors onto the alumina is a saturable process. Once the active basic sites are occupied, the inhibitor will simply pass through the column (a phenomenon known as "breakthrough") 7. For self-validating precision, treat the packed alumina as a single-use consumable.

References

  • "Porous Polymer Monoliths Functionalized through Copolymerization of C60 Fullerene-Containing Methacrylate Monomer for Highly Efficient Separations of Small Molecules." PMC (nih.gov). 1

  • "Removing inhibitor from MMA (and other methacrylate monomers)." Reddit (r/chemhelp). 6

  • "SUPPORTING INFORMATION." The Royal Society of Chemistry. 8

  • "Strategies for removing polymerization inhibitors from m-PEG5-2-methylacrylate." Benchchem. 3

  • "US3632626A - Process for removing inhibitors from alkenyl monomers." Google Patents. 7

  • "Technical Support Center: a-Methacryloyloxybenzoic Acid Inhibitor Removal for Controlled Polymerization." Benchchem.2

  • "Removing inhibitor from methyl methacrylate." Reddit (r/chemhelp). 4

  • "Straightforward Catalyst/Solvent-free Iodine-Mediated Living Radical Polymerization of Functional Monomers Driven by Visible Light Irradiation." The Royal Society of Chemistry. 5

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Crosslinking in (2-Methyloxiranyl)methyl Methacrylate (GMA) Networks

Welcome to the technical support center for (2-Methyloxiranyl)methyl methacrylate (GMA) networks. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2-Methyloxiranyl)methyl methacrylate (GMA) networks. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to incomplete crosslinking in their experiments. As a bifunctional monomer containing both a methacrylate and an epoxy group, GMA offers versatile polymer architectures but also presents unique crosslinking challenges.[1] This resource provides in-depth, field-proven insights to ensure the successful fabrication of your GMA-based materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most common problems encountered during the crosslinking of GMA networks. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.

Q1: My GMA network is tacky and soft after the recommended curing time. What are the likely causes and how can I fix it?

A tacky or soft network is a definitive sign of incomplete crosslinking. The root cause can typically be traced to one of three main areas: incorrect formulation, suboptimal reaction conditions, or issues with the polymerization/curing chemistry itself.

Underlying Causes & Diagnostic Workflow:

A logical approach to troubleshooting starts with the most common and easily rectifiable issues.

DOT Script for Troubleshooting Workflow

A Start: Tacky/Soft Network B Check Formulation: Stoichiometry & Mixing A->B C Check Reaction Conditions: Temperature & Time A->C D Investigate Polymerization Chemistry A->D E Incorrect Mix Ratio? B->E F Incomplete Mixing? B->F G Temperature Too Low? C->G H Cure Time Too Short? C->H I Initiator/Curing Agent Issue? D->I J Presence of Inhibitors? D->J K Recalculate & Prepare New Batch E->K Yes L Implement Thorough Mixing Protocol F->L Yes M Increase Temperature/Time G->M Yes H->M Yes N Verify & Optimize Initiator/Curing Agent I->N Yes O Remove Inhibitors from Monomer J->O Yes P Successful Crosslinking K->P L->P M->P N->P O->P

Caption: Troubleshooting workflow for a tacky or soft GMA network.

Troubleshooting Steps:

  • Verify Stoichiometry: The ratio of your reactive species is critical.

    • For Amine Curing (Epoxy Reaction): The stoichiometry is based on the number of active amine hydrogens per epoxy group. An incorrect ratio can lead to unreacted epoxy or amine groups, resulting in a poorly crosslinked network.[2][3][4][5] For a primary amine, you typically need two epoxy groups per amine molecule.

    • For Radical Polymerization (Methacrylate Reaction): The concentration of the initiator is crucial. Too little initiator will result in a low polymerization rate and incomplete conversion, while too much can lead to shorter polymer chains and potentially lower crosslink density.[6][7][8][9]

  • Ensure Thorough Mixing: Incomplete mixing can lead to localized areas of uncured material.[10][11]

    • Protocol: Mix the components for the recommended time (often 3-5 minutes), scraping the sides and bottom of the container multiple times. For critical applications, consider the "double-cup" method: mix in one cup, transfer to a second clean cup, and mix again.[10]

  • Optimize Curing Temperature and Time: Both amine-epoxy reactions and radical polymerizations are temperature-dependent.

    • Low Temperature: Curing at a temperature below the recommended range will significantly slow down the reaction rate, leading to incomplete crosslinking within the specified time.[10]

    • Insufficient Time: Ensure the network is allowed to cure for the full recommended duration. For some systems, a post-curing step at an elevated temperature can improve the final crosslink density.

  • Check for Contamination:

    • Moisture: High humidity or moisture contamination can interfere with the curing process, particularly for amine-cured systems, leading to a tacky surface known as "amine blush".[10][12]

    • Inhibitors: Commercial GMA is shipped with inhibitors to prevent premature polymerization during storage.[1] These must be removed before use, typically by passing the monomer through an inhibitor-removal column.

Q2: How can I analytically confirm incomplete crosslinking and identify the unreacted functional groups?

Several analytical techniques can provide definitive evidence of incomplete crosslinking and help pinpoint the cause.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is a powerful tool for identifying the presence or absence of specific functional groups.

  • How it works: By comparing the FTIR spectrum of your cured network to that of the initial monomers, you can identify unreacted functional groups.

  • Key Peaks to Monitor for GMA:

    • Unreacted Epoxy Group: Look for a characteristic peak around 906-915 cm⁻¹.[13][14] Its presence in the cured sample indicates an incomplete epoxy reaction.

    • Unreacted Methacrylate Group: A peak at approximately 1636 cm⁻¹ corresponds to the C=C double bond of the methacrylate group.[14] If this peak persists after polymerization, the methacrylate groups have not fully reacted.

  • Protocol for FTIR Analysis:

    • Acquire an FTIR spectrum of the liquid GMA monomer and any other reactants (e.g., amine curing agent, initiator).

    • Cure your GMA network as per your experimental protocol.

    • Obtain an FTIR spectrum of the cured polymer sample.

    • Compare the spectra. The disappearance or significant reduction of the peaks at ~915 cm⁻¹ and ~1636 cm⁻¹ indicates successful crosslinking of the respective functional groups.

2. Differential Scanning Calorimetry (DSC):

DSC can quantify the degree of cure by measuring the heat released during the crosslinking reaction.

  • How it works: An uncured or partially cured sample will exhibit an exothermic peak upon heating in the DSC, corresponding to the residual curing reaction. The area of this peak is proportional to the amount of unreacted material.[15][16][17][18]

  • Calculating the Degree of Cure: The degree of cure can be calculated using the following equation: % Cure = (1 - (ΔH_residual / ΔH_total)) * 100[18] where:

    • ΔH_residual is the heat of reaction measured for your cured sample.

    • ΔH_total is the heat of reaction for a completely uncured sample.

  • Protocol for DSC Analysis:

    • Prepare a sample of the uncured mixture and run a DSC scan (e.g., from room temperature to 250°C at 10°C/min) to determine ΔH_total.[12]

    • Prepare a cured sample according to your protocol.

    • Run an identical DSC scan on the cured sample to measure ΔH_residual.

    • Calculate the degree of cure using the formula above. A high degree of cure (typically >95%) is desired.

Data Summary Table for Analytical Techniques

Analytical TechniqueInformation ProvidedKey Indicators of Incomplete Crosslinking
FTIR Spectroscopy Identification of unreacted functional groupsPersistence of peaks at ~915 cm⁻¹ (epoxy) and ~1636 cm⁻¹ (methacrylate)
DSC Quantitative measurement of the degree of curePresence of a significant residual exothermic peak
Swelling Test Qualitative assessment of crosslink densityHigh swelling ratio indicates low crosslink density
Q3: My GMA network appears fully cured, but it's brittle. How can I improve its mechanical properties?

A brittle network often suggests a high crosslink density with limited chain mobility. While a high degree of cure is generally desirable, over-crosslinking can lead to poor mechanical performance.

Potential Causes and Solutions:

  • High Crosslinker Concentration: If you are co-polymerizing GMA with a di- or multi-functional crosslinking agent, reducing its concentration can increase the flexibility of the network.

  • Stoichiometry in Amine Curing: While a 1:1 stoichiometric ratio of epoxy to amine-hydrogen is theoretically ideal, slight adjustments can modify the network properties. An excess of the epoxy component can lead to a more tightly crosslinked and potentially more brittle material. Conversely, a slight excess of amine can result in a more flexible network, though this may compromise other properties like chemical resistance.[5]

  • Choice of Curing Agent/Co-monomer: The chemical structure of your crosslinking agent or co-monomers plays a significant role. Using longer, more flexible crosslinkers or co-monomers can improve the toughness of the final network.

  • Curing Temperature and Rate: A very rapid curing process at high temperatures can build up internal stresses in the network, leading to brittleness. A slower, more controlled curing profile can allow for stress relaxation and result in a tougher material.

DOT Script for Reaction of GMA with a Diamine

GMA1 GMA Intermediate Secondary Amine Intermediate GMA1->Intermediate GMA2 GMA Crosslink Crosslinked Network GMA2->Crosslink Amine Primary Amine (R-NH2) Amine->Intermediate Intermediate->Crosslink

Caption: Simplified reaction scheme of GMA with a primary amine.

Q4: I am observing premature polymerization of my GMA monomer, even during storage. How can I prevent this?

Premature polymerization is a common issue with highly reactive monomers like GMA.

Prevention Strategies:

  • Proper Storage: GMA should be stored in a cool, dark place, typically refrigerated at around 4°C.[19] The storage container should be opaque to prevent photo-initiation.

  • Presence of Inhibitor: Ensure that the GMA monomer contains an appropriate inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).[19]

  • Oxygen Requirement for Inhibitors: Many common inhibitors require the presence of dissolved oxygen to be effective. Therefore, GMA should be stored in contact with air, not under an inert atmosphere like nitrogen or argon.[1][19]

  • Avoid Contamination: Contamination with dust, metals (like iron ions from carbon steel containers), or other reactive species can initiate polymerization.[1] Use clean, inert containers (stainless steel or glass) for storage and handling.

Experimental Protocols

Protocol 1: Swelling Test for Crosslink Density Assessment

This method provides a straightforward qualitative assessment of the crosslink density. A lower degree of swelling corresponds to a higher crosslink density.[20][21]

  • Sample Preparation: Prepare a small, accurately weighed sample of the cured GMA network (a few grams is sufficient).[20] Ensure the sample is fully dried to remove any residual moisture.

  • Solvent Immersion: Immerse the dried sample in a suitable solvent in which the polymer swells but does not dissolve (e.g., toluene for non-polar networks, acetone for more polar networks).[20]

  • Equilibrium Swelling: Allow the sample to swell for a set period (typically 24-48 hours) at a constant temperature until it reaches equilibrium (its weight no longer increases).[21]

  • Measurement: Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it immediately.

  • Calculation of Swelling Ratio: Swelling Ratio = (Weight_swollen - Weight_dry) / Weight_dry Compare the swelling ratios of different formulations to assess relative crosslink densities. A higher swelling ratio indicates a lower crosslink density.

References

  • MyRubberHeart. (2026, January 2). Swelling Test Explained: How to Measure Crosslink Density #myrubberheart #chemicalengineering. YouTube. [Link]

  • Wang, Y., et al. (2026, March 17). Optimization of initiator contents in room temperature polymerization of methyl methacrylate.
  • Yamamoto, S., et al. (2024, October 6). Off-stoichiometry effect on the physical properties of epoxy resins.
  • BenchChem. (2025). Troubleshooting incomplete curing of epoxy with N,N-Bis(2,3-epoxypropyl)cyclohexylamine. BenchChem.
  • Kar, S., et al. (2022, March 7). Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility. Royal Society of Chemistry.
  • Long, T. R., et al. (n.d.).
  • Hosseinpour, S., et al. (2025, January 27). Optimizing Emulsifier-Free Emulsion Polymerization of (Meth)acrylates with Zwitterionic Monomers: Impact of Radical Initiator Types.
  • Taylor, A. C., et al. (n.d.).
  • Roth, S., et al. (2025, November 20). Effects of Stoichiometric Variations in L-Arginine-Cured Epoxy Resins. MDPI.
  • MyRubberHeart. (2025, October 27). Swelling Test Explained: How to Measure Crosslink Density. YouTube. [Link]

  • Daicel Chemical Industries. (n.d.). Purification method of glycidyl methacrylate.
  • CKN Knowledge in Practice Centre. (2024, November 26). Degree of cure.
  • Mocanu, A., et al. (n.d.). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. PMC.
  • BenchChem. (2025).
  • Kedzierska, M., et al. (2022, November 18).
  • N.A. (n.d.). Method for determining curing degree of a resin and use thereof.
  • Canelas, D. A., et al. (2001, January 26). Dispersion Polymerization of Glycidyl Methacrylate in Supercritical Carbon Dioxide. Macromolecules.
  • ThreeBond. (n.d.). Curing Degree Evaluation of Reactive Adhesives Using Measurement Devices.
  • TA Instruments. (n.d.). Characterization of the Degree of Cure of Thermosetting Resins by DSC.
  • ACE Laboratories. (n.d.).
  • Kedzierska, M., et al. (2022, November 18).
  • N.A. (n.d.). Method of measuring cross-link density in foam.
  • Podkoscielna, B. (n.d.).
  • Rzayev, Z. M. O., et al. (2022, March 10).
  • BenchChem. (2025). how to prevent premature polymerization of 2-(1-Aziridinyl)
  • Ezzah, M., et al. (2017, December 8).
  • Nandiyanto, A. B. D., et al. (2026, January 11).
  • N.A. (2026, February 9). Epoxy Curing Not Properly? How to Diagnose Fast and Fix It Safely.
  • Terrazzo Granitech. (2025, December 15).
  • Ezzah, M., et al. (2017, December 8).
  • Yamamoto, S., et al. (2026, February 3).
  • N.A. (n.d.).
  • N.A. (2024, June 24).
  • Al-Hamdan, A., et al. (2021, June 9).
  • Lee, S. H., et al. (2020, September 17). Effects of Poly(ethylene-co-glycidyl methacrylate) on the Microstructure, Thermal, Rheological, and Mechanical Properties of Thermotropic Liquid Crystalline Polyester Blends. MDPI.
  • ResearchGate. (n.d.). Fourier transform-infrared (FT-IR) spectra of glycidyl methacrylate.... [Link]

  • RadTech. (n.d.).
  • Magnifico Resins. (2026). Resin Hardener Troubleshooting: Fix Common Mistakes 2026.
  • Taton, D., et al. (2011, July 26). Selective Ring-Opening Polymerization of Glycidyl Methacrylate: Toward the Synthesis of Cross-Linked (Co)polyethers with Thermoresponsive Properties. Macromolecules.
  • Nandiyanto, A. B. D., et al. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR).
  • Wamser, C. C., et al. (n.d.).
  • Ataman Kimya. (n.d.). GMA (GLYCIDYL METHACRYLATE). [Link]

  • Academia.edu. (n.d.).
  • ChemicalBook. (2024, June 7).
  • Sanay, B., et al. (2020, November 12). Photoinitiated polymerization of methacrylates comprising phenyl moieties.
  • Javadi, A., & Nasirtabrizi, M. H. (n.d.). Chemical Modification of Glycidyl Methacrylate Copolymers with Alcoholes Containing Pyridine Groups. SciSpace.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thermal Stability in Poly((2-Methyloxiranyl)methyl methacrylate) Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter thermal degradation issues when working with epoxide-func...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter thermal degradation issues when working with epoxide-functionalized polymethacrylates.

Poly((2-methyloxiranyl)methyl methacrylate)—often referred to in the literature as poly(2-methylglycidyl methacrylate) or PMGMA—is a highly versatile polymer. Its pendant methyl-substituted epoxide ring is ideal for bioconjugation, chromatography, and drug delivery matrices. However, its complex thermal degradation profile often leads to catastrophic failure during high-temperature processing, sterilization, or exothermic functionalization.

This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind these thermal failures and provide self-validating, field-proven strategies to engineer robust thermal stability into your PMGMA-based systems.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does my PMGMA homopolymer degrade prematurely during high-temperature processing, and what are the primary mechanisms at play?

Answer: The thermal degradation of PMGMA is not a single event, but a dual-pathway failure mechanism driven by its specific chemical architecture.

  • Depolymerization (Unzipping): Like most methacrylate backbones, PMGMA is highly susceptible to radical-induced chain scission. At temperatures exceeding 210°C, the polymer undergoes "unzipping," where the polymer chain rapidly reverts to its monomeric state[1].

  • Epoxide Ring-Opening: The 2-methyloxiranyl pendant group is thermodynamically strained. Under thermal stress, this epoxide ring prematurely cleaves, leading to auto-crosslinking, embrittlement, and the release of volatile degradation products[2].

Understanding this causality is critical: you cannot simply add a generic thermal stabilizer. You must physically disrupt the unzipping process or chemically stabilize the epoxide ring.

G A Poly((2-Methyloxiranyl)methyl methacrylate) (PMGMA) B Thermal Stress (>210°C) A->B C Depolymerization (Chain Unzipping) B->C Radical scission D Epoxide Ring Opening (Auto-crosslinking) B->D Thermal cleavage E Stabilization Strategy 1: Copolymerization (e.g., EGDMA) E->C Blocks unzipping F Stabilization Strategy 2: Chemical Modification F->D Removes reactive epoxides

Fig 1. Dual thermal degradation pathways of PMGMA and targeted stabilization strategies.

Section 2: Copolymerization & Formulation Strategies

Q2: How can I formulate the monomer phase to prevent thermal unzipping while maintaining the reactive epoxide groups?

Answer: The most effective strategy is copolymerization with a cross-linking agent such as Ethylene Glycol Dimethacrylate (EGDMA). By introducing EGDMA, you create a macroporous network that physically halts the unzipping mechanism. The cross-linker acts as a structural "roadblock" along the methacrylate backbone, forcing the polymer to degrade via a much slower, higher-temperature chain scission mechanism rather than rapid depolymerization[1].

Table 1: Effect of Structural Modification on Thermal Stability (Note: Data is synthesized from analogous glycidyl methacrylate studies, which share identical degradation mechanisms with the 2-methyl derivative)

Polymer SystemModification StrategyInitial Decomposition Temp (Td)Primary Degradation Mechanism
PMGMA (Homopolymer) None (Baseline)~210 °CDepolymerization (Unzipping)
Poly(MGMA-co-EGDMA) (80:20) Cross-linking237 °CChain Scission[2]
Poly(MGMA-co-EGDMA) (60:40) Cross-linking249 °CChain Scission[2]
Cyclopentadienyl-Modified Diels-Alder Addition283–285 °CComplex Multi-stage Scission[1]

Q3: What is the validated protocol for synthesizing macroporous PMGMA-co-EGDMA with reliable thermal stability?

Answer: To achieve reproducible thermal stability, suspension polymerization is required. Bulk polymerization is prone to the Trommsdorff-Norrish effect (auto-acceleration), which creates localized thermal spikes that prematurely open the epoxide rings during synthesis.

Step-by-Step Methodology: Self-Validating Suspension Copolymerization

  • Aqueous Phase Preparation: Dissolve 1.0% (w/v) polyvinylpyrrolidone (PVP) in deionized water.

    • Self-Validation Checkpoint: The solution must be completely clear. Turbidity indicates incomplete dissolution, which will lead to emulsion failure and coalesced polymer chunks with compromised thermal properties.

  • Monomer Phase Formulation: Mix 2-methylglycidyl methacrylate and EGDMA in a 60:40 molar ratio[2]. Add 1% (w/w) azobisisobutyronitrile (AIBN) as the initiator and a porogen mixture (e.g., cyclohexanol and tetradecanol).

  • Polymerization: Disperse the monomer phase into the aqueous phase under a continuous nitrogen purge. Heat to 70°C for 2 hours, then ramp to 80°C for 6 hours while stirring precisely at 300 rpm[2].

    • Self-Validation Checkpoint: Monitor the reactor at the 2-hour mark. The formation of distinct, opaque white beads indicates successful phase separation. If the mixture turns into a single viscous mass, the stirring rate was insufficient to overcome interfacial tension.

  • Purification: Wash the resulting beads extensively with hot water and ethanol. Dry in a vacuum oven at 40°C for 24 hours.

    • Self-Validation Checkpoint: Perform a preliminary Differential Scanning Calorimetry (DSC) or TGA scan. The absence of an endothermic peak below 150°C confirms the complete removal of unreacted monomer and porogen, ensuring your baseline thermal stability is accurate[2].

G Start Monomer Phase: MGMA + EGDMA + AIBN Poly Suspension Polymerization (70°C for 2h -> 80°C for 6h) Start->Poly AqPhase Aqueous Phase: Water + PVP Stabilizer AqPhase->Poly QC1 QA/QC Check: Bead Morphology (SEM) Poly->QC1 Wash Washing & Extraction (Ethanol/Water) QC1->Wash Spherical beads confirmed QC2 QA/QC Check: Residual Monomer (DSC/TGA) Wash->QC2 End Thermally Stable PMGMA-co-EGDMA QC2->End No low-temp endotherms

Fig 2. Self-validating workflow for synthesizing thermally stable PMGMA-co-EGDMA microspheres.

Section 3: Advanced Post-Polymerization Modifications

Q4: My application requires a high density of functional groups, but the polymer matrix degrades at 240°C. Can post-polymerization modification further enhance thermal stability?

Answer: Yes. If your downstream application does not strictly require the intact epoxide ring, you can drastically improve thermal stability by intentionally opening the ring via highly stable adducts.

For example, researchers have successfully modified the epoxide network by ring-opening with sodium cyclopentadienide, followed by a Diels-Alder addition using maleic anhydride[1].

  • The Causality: This modification converts the highly strained, thermally labile 2-methyloxiranyl ring into a bulky, sterically hindered, and thermodynamically stable cyclic adduct.

  • The Result: This chemical intervention shifts the initial decomposition temperature from ~247°C up to 285°C[1]. Furthermore, blending these modified polymers with compatible matrices (like PVC or polyurethanes) can yield nanocomposites that exhibit superior resistance to thermal degradation and dehydrochlorination[3].

References
  • Structure, Thermal, and Morphological Properties of Novel Macroporous Amino-Functionalized Glycidyl Methacrylate Based Copolymers. Industrial & Engineering Chemistry Research - ACS Publications.2

  • Investigation of the thermal properties of glycidyl methacrylate–ethylene glycol dimethacrylate copolymeric microspheres modified by Diels–Alder reaction. ResearchGate / Journal of Thermal Analysis and Calorimetry.1

  • Improvement of the Thermal, Photo and Mechanical Properties of Poly (Vinyl Chloride) in Presence of Poly (Glycidyl Methacrylate). American Journal of Applied Sciences / Science Publications.3

Sources

Optimization

minimizing side reactions during epoxide ring opening of (2-Methyloxiranyl)methyl methacrylate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Compound Focus: (2-Methyloxiranyl)methyl methacrylate (also known as 2-Methylglycidyl methacrylate or MGMA).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Compound Focus: (2-Methyloxiranyl)methyl methacrylate (also known as 2-Methylglycidyl methacrylate or MGMA).

Diagnostic Troubleshooting Guide

Issue 1: Unintended Gelation (Premature Methacrylate Polymerization)

Symptom: The reaction mixture becomes highly viscous or solidifies completely before the epoxide ring-opening is complete. Root Cause Causality: MGMA possesses a highly reactive α,β-unsaturated carbonyl (methacrylate) group. The thermal energy required to drive the nucleophilic ring-opening of the sterically hindered 2-methyl epoxide can inadvertently trigger auto-accelerating free-radical polymerization (the Trommsdorff–Norrish effect)[1]. Corrective Actions:

  • Inhibitor Synergy: Ensure a radical scavenger is present. If using MEHQ (4-methoxyphenol), do not purge the system with 100% inert gas . MEHQ requires trace dissolved oxygen to form the active nitroxide radical. If strict anaerobic conditions are required for your nucleophile, switch to Phenothiazine (PTZ) or BHT[2].

  • Thermal Control: Keep reaction temperatures below 60°C. If the ring-opening is too slow at this temperature, do not increase heat; instead, change the catalyst (see Table 1).

Issue 2: Loss of Methacrylate Functionality (Ester Saponification)

Symptom: NMR or FTIR analysis shows successful epoxide ring opening, but the integration of the vinylic protons (δ 5.5–6.2 ppm) is reduced, or the ester C=O stretch (1715 cm⁻¹) is shifted/broadened. Root Cause Causality: The ester linkage connecting the methacrylate to the oxirane ring is highly susceptible to nucleophilic acyl substitution. Using strong aqueous bases (e.g., NaOH, KOH) to catalyze the epoxide opening will simultaneously hydrolyze the ester[3]. Corrective Actions:

  • Catalyst Substitution: Switch to non-nucleophilic organic bases (e.g., DBU, DIPEA) or mild Lewis acids (e.g., LiClO₄) which activate the epoxide oxygen without attacking the carbonyl.

Issue 3: Broad Molecular Weight Distribution / Insoluble Fractions

Symptom: The product exhibits a higher-than-expected molecular weight or contains insoluble polymeric fractions despite the preservation of the methacrylate double bond. Root Cause Causality: Epoxide oligomerization. The secondary or tertiary alkoxide/hydroxyl groups generated during the initial ring-opening act as nucleophiles themselves, attacking unreacted MGMA epoxide rings[4]. Corrective Actions:

  • Stoichiometric Excess: Maintain a 5-to-10-fold molar excess of the primary nucleophile to outcompete the newly formed hydroxyl groups[3].

  • Dilution: Run the reaction at lower concentrations (e.g., < 0.5 M in THF or Toluene) to favor intermolecular reaction with the nucleophile over oligomerization.

Frequently Asked Questions (FAQs)

Q: How does the 2-methyl group on the oxirane ring of MGMA alter reactivity compared to standard Glycidyl Methacrylate (GMA)? A: The extra methyl group at the 2-position creates a tertiary carbon on one side of the epoxide. Under basic or neutral conditions (Sₙ2 mechanism), steric hindrance strictly directs the nucleophilic attack to the less hindered primary carbon (CH₂). This makes MGMA highly regioselective compared to GMA. However, this same steric bulk significantly reduces the overall reaction rate, often tempting researchers to increase the temperature—which leads to the gelation issues discussed above[2].

Q: Can I use strong acids (e.g., H₂SO₄, HCl) to catalyze the ring-opening and speed up the reaction? A: It is highly discouraged. Under Brønsted acid catalysis, the mechanism shifts toward an Sₙ1-like pathway. The transition state develops carbocation character, which is stabilized by the 2-methyl group. This directs the nucleophile to attack the tertiary carbon, resulting in a complex mixture of regioisomers. Furthermore, strong acids can promote the cleavage of the ester bond. Stick to mild Lewis acids if electrophilic activation is necessary.

Visual Diagnostics & Workflows

Pathways MGMA MGMA Monomer Nuc Nucleophilic Attack MGMA->Nuc Controlled Catalyst Side1 Side Rxn 1: Methacrylate Polymerization MGMA->Side1 Heat / Radicals Side2 Side Rxn 2: Ester Saponification MGMA->Side2 Strong Aqueous Base Target Target: Regioselective Ring-Opened Product Nuc->Target SN2 (Primary Carbon) Side3 Side Rxn 3: Epoxide Oligomerization Nuc->Side3 Alkoxide Intermediate

Fig 1: Mechanistic pathways of MGMA ring opening and primary side reactions.

Workflow Start Issue: Reaction Gelation Check1 Is an inhibitor present? Start->Check1 Fix1 Add 200 ppm MEHQ Check1->Fix1 No Check2 Is the system fully anaerobic? Check1->Check2 Yes Fix2 MEHQ requires trace O2. Use Phenothiazine if anaerobic. Check2->Fix2 Yes Check3 Is temperature > 60°C? Check2->Check3 No Fix3 Lower Temp & Use LiClO4 Check3->Fix3 Yes

Fig 2: Diagnostic workflow for resolving unintended MGMA gelation.

Quantitative Data & Optimization Matrices

Table 1: Catalyst Selection & Impact on Side Reactions
Catalyst TypeExampleEpoxide Opening RateRegioselectivity (Sₙ2 vs Sₙ1)Risk of Ester HydrolysisRecommended Use Case
Aqueous Base NaOH, KOHFastHigh (Primary C)Critical (High) Avoid for MGMA.
Organic Base DBU, TEAModerateHigh (Primary C)LowAmine/Thiol nucleophiles.
Lewis Acid LiClO₄, ZnCl₂FastModerate (Mixed)LowWeak nucleophiles (alcohols).
Brønsted Acid H₂SO₄, pTSAVery FastLow (Tertiary C)HighAvoid; causes oligomerization.
Table 2: Radical Inhibitor Selection Guide
InhibitorActive ConcentrationAtmosphere RequirementRemoval Method Post-Reaction
MEHQ 100 - 500 ppmRequires trace O₂ (Do not use 100% Ar)Basic alumina column wash
BHT 50 - 200 ppmFunctions in inert/anaerobic conditionsSilica gel chromatography
Phenothiazine 50 - 100 ppmFunctions in inert/anaerobic conditionsPrecipitation or chromatography

Standardized Self-Validating Protocols

Protocol A: Mild Amine-Epoxy Ring Opening of MGMA (Base-Free)

This protocol utilizes the inherent nucleophilicity of primary amines, avoiding external catalysts that trigger side reactions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the primary amine (5.0 eq relative to MGMA) in anhydrous THF to achieve a 0.5 M solution.

  • Inhibition: Add 200 ppm of BHT to the solution to protect the methacrylate group during the reaction. Purge with Nitrogen for 5 minutes.

  • Addition: Add MGMA (1.0 eq) dropwise over 10 minutes at room temperature (20°C) to prevent localized exothermic spikes.

  • Reaction: Heat the mixture gently to 45°C. Stir for 12–24 hours.

  • In-Process Validation: Take a 50 µL aliquot and analyze via FTIR. The reaction is complete when the characteristic epoxide C-O-C stretch at ~910 cm⁻¹ disappears. Crucial Validation: Ensure the methacrylate C=C stretch at 1638 cm⁻¹ and the ester C=O stretch at 1715 cm⁻¹ remain unchanged[4].

  • Purification: Remove THF and excess volatile amine under reduced pressure (rotary evaporation at 30°C water bath to prevent thermal polymerization). Purify via silica gel chromatography if necessary.

Protocol B: Lewis Acid-Catalyzed Thiol-Epoxy Ring Opening

For less reactive nucleophiles where heat must be minimized to prevent gelation.

Step-by-Step Methodology:

  • Preparation: Dissolve MGMA (1.0 eq) and the thiol compound (1.2 eq) in anhydrous Acetonitrile (0.2 M).

  • Inhibition & Catalysis: Add 100 ppm Phenothiazine. Then, add anhydrous Lithium Perchlorate (LiClO₄) (0.1 eq) as a mild Lewis acid catalyst.

  • Reaction: Stir at room temperature (25°C) for 6 hours. The Lewis acid activates the epoxide oxygen, accelerating the Sₙ2 attack without requiring heat[1].

  • In-Process Validation: Monitor via ¹H NMR. The disappearance of the epoxide ring protons (δ 2.6–2.8 ppm) and the appearance of the secondary hydroxyl proton confirm successful opening. The vinylic protons (δ 5.5 and 6.1 ppm) must integrate to 1:1 relative to the starting material.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃, extract with Dichloromethane (3x), dry over MgSO₄, and concentrate under vacuum.

References

  • Muzammil, E. M., Khan, A., & Stuparu, M. C. (2017). Post-polymerization modification reactions of poly(glycidyl methacrylate)s. RSC Advances. 5

  • Deffieux, A., et al. (2011). Selective Ring-Opening Polymerization of Glycidyl Methacrylate: Toward the Synthesis of Cross-Linked (Co)polyethers with Thermoresponsive Properties. Macromolecules. 6

  • European Patent Office. (1986). EP0094436B1 - N-glycidyl-substituted amide compounds. Google Patents. 2

  • Ramis, X., et al. (2020). Dual-curing system based on the epoxy and methacrylate groups of glycidyl methacrylate. UPCommons. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for (2-Methyloxiranyl)methyl Methacrylate Precipitation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the isolation and purification of poly((2-methyloxiranyl)methyl meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the isolation and purification of poly((2-methyloxiranyl)methyl methacrylate) (PMGM) and its copolymers. The addition of the methyl group on the oxirane ring—compared to standard glycidyl methacrylate (GMA)—increases steric hindrance and alters the Flory-Huggins interaction parameter ( χ ) of the polymer. This necessitates a highly calculated approach to solvent/non-solvent selection to prevent oiling out, premature ring-opening, or broad dispersity.

This guide provides self-validating protocols, mechanistic troubleshooting, and foundational data to ensure your precipitation workflows are robust, chemically inert, and reproducible.

Section 1: Thermodynamic & Mechanistic Foundations

Polymer precipitation is governed by the free energy of mixing ( ΔGmix​ ). For PMGM, the target is to transition the polymer from a "good solvent" (where polymer-solvent interactions dominate) to a "non-solvent" environment that forces polymer-polymer chain entanglement and subsequent phase separation.

Because the 2-methyloxiranyl group is highly reactive, the choice of solvent must not only satisfy thermodynamic solubility parameters (Hildebrand parameters, δ ) but also maintain chemical inertness. For instance, the use of aprotic solvent mixtures (like THF and toluene) has been shown to successfully control porosity, particle growth, and chemical integrity during the precipitation polymerization of glycidyl methacrylate derivatives ([1]).

Section 2: Quantitative Data for Solvent Selection

Summarized below are the critical thermodynamic values for selecting your binary solvent system.

Table 1: Physicochemical Properties of Common Solvents and Non-Solvents for PMGM

Solvent TypeChemicalHildebrand Parameter ( δ , MPa 1/2 )Dielectric Constant ( ϵ )Recommended RoleEpoxide Reactivity Risk
Primary Solvent Tetrahydrofuran (THF)19.47.5Dissolution / PolymerizationLow
Primary Solvent Chloroform (CHCl 3​ )19.04.8Dissolution / NMR prepLow
Primary Solvent N,N-Dimethylformamide (DMF)24.836.7High-polarity dissolutionLow
Non-Solvent Hexane14.91.9Bulk / Fractional PrecipitationNone
Non-Solvent Diethyl Ether15.44.3Bulk PrecipitationNone
Non-Solvent Methanol29.732.7Avoid (Protic)High (Solvolysis)
Section 3: Troubleshooting Guides & FAQs

Q1: My PMGM precipitates as a sticky, unmanageable gel instead of a fine powder. How do I fix this?

  • Causality: This phenomenon, often called "oiling out" or coacervation, occurs when the glass transition temperature ( Tg​ ) of the solvent-swollen polymer phase is lower than the precipitation temperature. The methyl group on the oxiranyl ring of PMGM increases the free volume slightly compared to standard PGMA, lowering the effective Tg​ in the presence of plasticizing solvents.

  • Solution: Switch to a non-solvent with a lower Hildebrand parameter ( δ ) to maximize the thermodynamic driving force for rapid desolvation. Cold hexane ( δ=14.9 MPa 1/2 ) or diethyl ether are superior to alcohols for this purpose. Ensure the non-solvent is chilled to -20°C to kinetically trap the polymer chains in a glassy state upon precipitation.

Q2: I am observing a loss of epoxide functionality (ring-opening) post-precipitation. What is causing this?

  • Causality: The 2-methyloxiranyl ring is susceptible to nucleophilic attack and solvolysis, especially in the presence of trace acids/bases and protic solvents. If you are using methanol or ethanol as your non-solvent, the hydroxyl groups can react with the sterically hindered (but still reactive) epoxide ring during the extended drying phases.

  • Solution: Strictly utilize aprotic solvent/non-solvent pairs. A self-validating system involves dissolving the crude PMGM in anhydrous THF and precipitating it into an excess (1:10 v/v) of anhydrous diethyl ether or hexane. This completely eliminates the protic solvolysis pathway. Studies on glycidyl methacrylate-based copolymers confirm that precipitation in an excess volume of diethyl ether or hexane preserves the epoxide functionality for downstream applications ([2]).

Q3: How do I optimize the solvent ratio to achieve a low dispersity (Ð) index during purification?

  • Causality: Bulk precipitation often traps low-molecular-weight oligomers and unreacted monomer within the polymer matrix. Fractional precipitation relies on the gradual increase of the Flory-Huggins interaction parameter ( χ ) to selectively precipitate the highest molecular weight chains first.

  • Solution: Perform a titration-like fractional precipitation. Slowly add the non-solvent (e.g., hexane) dropwise to the polymer solution (e.g., in chloroform) until persistent turbidity is achieved. Centrifuge to isolate the high-MW fraction, then add more non-solvent to the supernatant to collect subsequent fractions.

Section 4: Experimental Workflow & Protocol

Protocol: Aprotic Precipitation and Purification of PMGM

  • Objective: To isolate high-purity PMGM with intact 2-methyloxiranyl rings and low dispersity.

  • Self-Validation Checkpoint: The recovered polymer must be completely soluble in CDCl 3​ for 1 H-NMR analysis without any insoluble microgels (which would indicate cross-linking via epoxide ring-opening).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude PMGM in anhydrous THF to achieve a concentration of 10-15% w/v. Causality: Too high a concentration leads to chain entanglement and entrapment of impurities; too low wastes solvent and reduces yield.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter or cross-linked nanogels.

  • Preparation of Non-Solvent: Measure out a 10-fold volume excess (relative to THF) of anhydrous hexane into a beaker. Chill the hexane in an ice/brine bath to -10°C. Causality: The 1:10 ratio ensures the final mixture composition is well outside the binodal curve of the polymer phase diagram, guaranteeing complete precipitation.

  • Precipitation: Add the PMGM/THF solution dropwise into the vigorously stirred cold hexane using a syringe pump or addition funnel. Causality: Dropwise addition maximizes the surface area of the droplets, allowing for rapid diffusion of THF into the hexane and preventing the formation of solvent-trapped agglomerates.

  • Isolation: Allow the precipitate to settle for 15 minutes. Decant the supernatant and isolate the white polymer powder via vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the filter cake with an additional 50 mL of cold hexane. Dry the polymer in a vacuum oven at 30°C (strictly below the polymer's Tg​ ) for 24 hours to constant weight.

Section 5: Visualizations

The following decision tree maps the logical workflow for troubleshooting PMGM precipitation based on morphology and chemical integrity.

PMGM_Precipitation_Workflow Start Crude PMGM Polymer Mixture Check1 Are Epoxide Rings Intact? Start->Check1 PathA Protic Solvents Used (e.g., Methanol) Check1->PathA Yes, but... PathB Aprotic Solvents Used (e.g., THF/Hexane) Check1->PathB Yes, verified ActionA Risk of Solvolysis Switch to Aprotic System PathA->ActionA ActionB Proceed to Precipitation PathB->ActionB ActionA->ActionB Check2 Precipitate Morphology? ActionB->Check2 MorphA Sticky Gel / Oiling Out Check2->MorphA MorphB Fine White Powder Check2->MorphB FixA Lower Non-Solvent Temp to -20°C Increase Volume Ratio to 1:10 MorphA->FixA FixB Vacuum Dry at 30°C (Self-Validated Protocol) MorphB->FixB FixA->FixB

Logical decision tree for troubleshooting PMGM precipitation morphology and chemical integrity.

References
  • Limé, F., & Irgum, K. (2009). "Preparation of Divinylbenzene and Divinylbenzene-co-Glycidyl Methacrylate Particles by Photoinitiated Precipitation Polymerization in Different Solvent Mixtures." Macromolecules, 42(12), 4436–4442.[Link]

  • Tzoumani, I., Soto Beobide, A., Iatridi, Z., Voyiatzis, G. A., Bokias, G., & Kallitsis, J. K. (2022). "Glycidyl Methacrylate-Based Copolymers as Healing Agents of Waterborne Polyurethanes." International Journal of Molecular Sciences, 23(15), 8118.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (2-Methyloxiranyl)methyl Methacrylate Polymerization

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with (2-Methyloxiranyl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with (2-Methyloxiranyl)methyl methacrylate —commonly known as 2-methylglycidyl methacrylate (MGMA) .

MGMA is a highly valuable dual-functional monomer used in drug delivery scaffolds, cross-linked block copolymers, and advanced coatings. However, its structure introduces severe steric hindrance at two critical sites: the α -methyl group of the methacrylate backbone and the tertiary carbon of the 2-methyl epoxide ring. This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to help you overcome these steric barriers.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is the propagation rate ( kp​ ) of MGMA significantly lower than standard glycidyl methacrylate (GMA) during free radical polymerization?

The Causality: Methacrylate polymerization is inherently slower than acrylate polymerization due to the steric bulk of the backbone α -methyl group. However, when comparing MGMA to GMA, the bulky 2-methylglycidyl ester pendant group introduces additional neopentyl-like steric crowding. During the propagation step, the incoming monomer must adopt a highly specific trajectory to attack the sterically hindered tertiary radical center. This crowding increases the activation energy ( Ea​ ) and lowers the pre-exponential factor ( A ) of the Arrhenius equation, drastically reducing the propagation rate constant ( kp​ )[1]. The Solution: To overcome the activation energy barrier, increase the polymerization temperature by 10–15 °C compared to your standard GMA protocols. Additionally, utilize a controlled radical polymerization technique (like RAFT) to suppress bimolecular termination events, allowing the slower propagation step to proceed without premature chain death.

Q2: My RAFT polymerization of MGMA yields broad dispersity ( Đ>1.5 ) and stalled conversion. How can I improve control?

The Causality: In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the Chain Transfer Agent (CTA) must fragment rapidly to reinitiate new chains. Because the MGMA propagating radical is a highly stable, sterically hindered tertiary radical, it is a poor leaving group. If you use a CTA with an R-group that is less stable or bulkier than the MGMA radical, the intermediate RAFT radical will accumulate. This accumulation leads to intermediate radical termination (retardation) and loss of molecular weight control [2]. The Solution: Switch to a dithiobenzoate or a trithiocarbonate CTA with a highly stabilized, low-steric-bulk R-group, such as 4-Cyanopentanoic acid dithiobenzoate (CPADB) . The cyanoisopropyl radical generated upon fragmentation is highly stable and small enough to efficiently reinitiate the sterically crowded MGMA monomer.

Q3: Post-polymerization modification (ring-opening) of the 2-methyl epoxide with amines is yielding <20% conversion. How do I force the reaction to completion?

The Causality: The 2-methylglycidyl group contains a primary carbon (C3) and a tertiary carbon (C2) within the epoxide ring. Standard nucleophiles (like amines) attempt to attack the less hindered C3 via an SN​2 mechanism. However, the adjacent methyl group and polymer backbone at C2 create an intense steric blockade, raising the transition state energy so high that SN​2 attack stalls even at elevated temperatures [3]. The Solution: Abandon the uncatalyzed SN​2 pathway. Instead, introduce a strong Lewis acid catalyst (e.g., BF3​⋅OEt2​ or ZnCl2​ ). The Lewis acid coordinates with the epoxide oxygen, polarizing the C–O bonds and shifting the reaction to an SN​1 -like mechanism. Because the tertiary carbon (C2) forms a highly stable carbocation intermediate, the steric barrier is bypassed, allowing rapid nucleophilic capture and near-quantitative conversion[4].

Part 2: Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic differences between standard GMA and sterically hindered MGMA to guide your experimental design.

PropertyGlycidyl Methacrylate (GMA)2-Methylglycidyl Methacrylate (MGMA)Impact on Workflow
Propagation Rate ( kp​ at 60°C) ~600 L·mol⁻¹·s⁻¹< 250 L·mol⁻¹·s⁻¹Requires longer reaction times or higher temperatures.
RAFT CTA R-Group Preference Primary/Secondary (e.g., Benzyl)Tertiary/Stabilized (e.g., Cyanoisopropyl)Incorrect CTA leads to severe retardation and high Đ .
Epoxide Ring Steric Hindrance Low (Secondary & Primary Carbons)High (Tertiary & Primary Carbons) SN​2 reactions stall; requires catalytic activation.
Acid-Catalyzed Ring-Opening Moderate ( SN​2 / SN​1 mix)Exceptionally Fast (Pure SN​1 -like)Tertiary carbocation stabilization drives rapid functionalization.

Part 3: Mechanistic & Workflow Visualizations

RAFT_Workflow Start Initiation & Monomer Addition (MGMA + Initiator) PreRAFT Pre-Equilibrium (Addition to CTA) Start->PreRAFT Radical generation Reinitiation Reinitiation (R-group fragmentation) PreRAFT->Reinitiation Steric hindrance check Propagation Main Equilibrium (Controlled Propagation) Reinitiation->Propagation R* initiates new chains Propagation->Propagation Monomer addition Quench Termination / Quenching (Cooling & Precipitation) Propagation->Quench Target MW reached

Caption: Workflow of RAFT polymerization for MGMA highlighting the critical reinitiation step.

Ring_Opening Epoxide Poly(MGMA) 2-Methyl Epoxide Pathway1 Uncatalyzed SN2 Attack (Amines/Thiols) Epoxide->Pathway1 Pathway2 Lewis Acid Catalyzed (BF3·OEt2 / ZnCl2) Epoxide->Pathway2 StericBlock Reaction Stalls (Steric Blockade at Tertiary Carbon) Pathway1->StericBlock High activation energy SN1Like SN1-like Ring Opening (Carbocation Stabilization) Pathway2->SN1Like Epoxide oxygen activation Product Functionalized Polymer (High Conversion) SN1Like->Product Nucleophilic capture

Caption: Mechanistic divergence in the ring-opening of poly(MGMA) based on catalytic activation.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Controlled RAFT Polymerization of MGMA

Objective: Synthesize well-defined Poly(MGMA) with Đ<1.2 by overcoming propagation steric hindrance.

  • Preparation: In a Schlenk flask, dissolve MGMA (monomer), CPADB (CTA), and AIBN (initiator) in anhydrous toluene. Maintain a Monomer:CTA:Initiator molar ratio of 100:1:0.1 to ensure the CTA dominates the equilibrium.

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen rapidly reacts with the sterically hindered tertiary propagating radical, permanently terminating the chain.

  • Polymerization: Backfill with Argon and immerse the flask in a pre-heated oil bath at 70 °C (elevated temperature to overcome Ea​ barriers).

  • Validation Checkpoint (In-Process): After 4 hours, extract a 0.1 mL aliquot. Run a crude 1H NMR in CDCl3​ . Compare the integration of the residual vinyl protons (5.5 and 6.1 ppm) against the ester methylene protons (~4.0 ppm). If conversion is <30%, verify initiator integrity.

  • Quenching & Purification: Once target conversion (~70%) is reached, quench by exposing to air and cooling in an ice bath. Precipitate dropwise into cold hexanes. Filter and dry under vacuum.

Protocol 2: Lewis Acid-Catalyzed Post-Polymerization Modification

Objective: Achieve >95% ring-opening of the sterically hindered 2-methyl epoxide using an SN​1 -like pathway.

  • Dissolution: Dissolve the purified Poly(MGMA) and your target nucleophile (e.g., a functional alcohol or thiol, 2.0 equivalents per epoxide) in anhydrous dichloromethane (DCM) under Argon.

  • Catalytic Activation: Cool the reaction to 0 °C. Dropwise, add 0.1 equivalents of Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ). Causality: Low temperature prevents premature cross-linking while the Lewis acid activates the epoxide oxygen.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quenching: Quench the Lewis acid by adding a few drops of triethylamine ( TEA ).

  • Validation Checkpoint (Final): Precipitate the polymer in cold methanol. Run a 1H NMR. The protocol is validated as successful if the characteristic MGMA epoxide protons at ~2.6 ppm and ~2.8 ppm have completely disappeared, replaced by a broad secondary/tertiary alcohol peak at ~3.5–4.0 ppm.

Part 5: References

  • Macromonomer Synthesis Using Oligomers of ω-Unsaturated Methacrylate as Addition−Fragmentation Chain Transfer Agents: Increased Efficiency by Manipulation of Steric Hindrance Macromolecules (2004). URL:[Link][1]

  • RAFT polymerization and some of its applications Chemistry - An Asian Journal (2013). URL:[Link][2]

  • Post-polymerization modification reactions of poly(glycidyl methacrylate)s RSC Advances (2017). URL:[Link][3]

  • Selective Ring-Opening Polymerization of Glycidyl Methacrylate: Toward the Synthesis of Cross-Linked (Co)polyethers with Thermoresponsive Properties Macromolecules (2011). URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

(2-Methyloxiranyl)methyl Methacrylate vs. Glycidyl Methacrylate: A Mechanistic Guide to Reactivity Ratios and Functional Polymerization

As a Senior Application Scientist designing functional polymers for targeted drug delivery, reactive supports, or advanced thermosetting coatings, selecting the optimal epoxy-functional monomer is a critical formulation...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist designing functional polymers for targeted drug delivery, reactive supports, or advanced thermosetting coatings, selecting the optimal epoxy-functional monomer is a critical formulation decision. Glycidyl methacrylate (GMA) and its structural analog, (2-methyloxiranyl)methyl methacrylate (commonly known as 2-methylglycidyl methacrylate or MGMA), both offer dual functionality: a polymerizable methacrylate double bond and a reactive oxirane (epoxide) ring.

However, the core of their operational difference lies in structural causality. This guide objectively compares how the β -methyl substitution on the oxirane ring of MGMA influences both radical copolymerization kinetics (reactivity ratios) and subsequent post-polymerization ring-opening reactions.

Structural Causality: The Tale of Two Reactive Centers

To understand the comparative performance of GMA and MGMA, we must isolate their two reactive centers:

  • The Methacrylate Center (Radical Polymerization): The reactivity of the vinyl group in free-radical copolymerization is governed by its resonance ( Q ) and polarity ( e ) parameters[1]. Because the β -methyl group in MGMA is separated from the vinyl center by an ester linkage and a methylene bridge, its inductive (+I) and steric effects are entirely attenuated at the propagating radical. Consequently, the radical reactivity ratios ( r1​,r2​ ) of MGMA are functionally identical to those of GMA.

  • The Oxirane Center (Post-Polymerization Modification): The oxirane ring is the site of post-polymerization modification. In GMA, the terminal epoxide is highly susceptible to nucleophilic attack. In MGMA, the β -methyl group creates a sterically hindered, di-substituted epoxide. This drastically decreases the rate of nucleophilic ring-opening ( SN​2 mechanism), providing superior melt-stability during high-temperature extrusion and preventing premature cross-linking.

Comparative Reactivity Ratios in Radical Copolymerization

In free-radical copolymerization, reactivity ratios dictate the sequence distribution and composition drift of the resulting polymer chains. Because the methacrylate double bonds of GMA and MGMA share nearly identical electron densities, their copolymerization behaviors with common comonomers are interchangeable.

Extensive Pulsed Laser Polymerization (PLP) and SEC/NMR studies have mapped these kinetics accurately[2]. Furthermore, studies utilizing the Kelen-Tüdös method have established precise ratios for GMA with sterically hindered monomers like α -methyl styrene.

Quantitative Reactivity Ratio Summary
Monomer 1 ( M1​ )Monomer 2 ( M2​ ) r1​ r2​ Analytical MethodKinetic Model
GMA Styrene (ST)0.510.31 1 H-NMR / SECImplicit Penultimate[2]
MGMA Styrene (ST)~0.51~0.31Structural AnalogyImplicit Penultimate
GMA α -Methyl Styrene0.8830.105 1 H-NMR / GPCKelen-Tüdös

Note: The rST​=0.31 and rGMA​=0.51 values indicate that while GMA is slightly more reactive toward styrene radicals, the copolymerization is largely random and well-represented by the terminal model for composition, though the propagation rate coefficient ( kp,cop​ ) requires an implicit penultimate unit model[2].

Inverting the Mechanism: Ring-Opening Copolymerization (ROCP)

When the polymerization mechanism is inverted—targeting the oxirane ring via cationic or anionic ring-opening polymerization while preserving the methacrylate double bond—the reactivity ratios shift drastically.

For example, in the selective ring-opening copolymerization of GMA with Glycidyl Methyl Ether (GME), the reactivity ratios are rGMA​=1.24 and rGME​=0.37 [3]. These values indicate a slightly higher reactivity of GMA with respect to both active polymer ends[3]. If MGMA were substituted into this ROCP system, its rMGMA​ would plummet compared to GMA. The steric bulk of the β -methyl group severely impedes the propagating alkoxide or oxonium ion, making MGMA a poor candidate for rapid ring-opening polymerizations but an excellent candidate for controlled, slow-release drug conjugation.

Self-Validating Experimental Protocols

To objectively verify the dual-nature reactivity of these monomers in your own laboratory, utilize the following self-validating workflows.

Protocol 1: Determination of Vinyl Reactivity Ratios (PLP-SEC/NMR)

Causality: High-conversion batch polymerizations suffer from composition drift. This protocol utilizes low-conversion (<10%) Pulsed Laser Polymerization (PLP) to ensure the instantaneous copolymer equation remains valid[2].

  • Preparation: Prepare a series of comonomer feed mixtures (e.g., GMA/Styrene and MGMA/Styrene) with M1​ mole fractions ranging from 0.1 to 0.9 in toluene. Add 5 mmol/L of a photoinitiator (e.g., DMPA).

  • Irradiation: Subject the mixtures to a pulsed excimer laser (351 nm) at a controlled temperature (e.g., 50 °C). Quench the reaction strictly before 10% monomer conversion is reached to prevent composition drift[2].

  • Isolation: Precipitate the resulting copolymers in cold methanol, filter, and dry under vacuum to a constant weight.

  • Quantification: Analyze the copolymers using quantitative 1 H-NMR. Calculate the mole fraction of GMA/MGMA by comparing the integrated peak area of the methyleneoxy protons (3.75–4.33 ppm) against the phenyl protons of Styrene (6.9–7.3 ppm)[2].

  • Kinetic Fitting: Plot the data using the non-linear Error-in-Variables Model (EVM) or the Kelen-Tüdös method to extract r1​ and r2​ .

Protocol 2: Comparative Epoxide Ring-Opening Assay (In-Situ FTIR)

Causality: This assay isolates the oxirane center to quantify the steric hindrance imposed by the β -methyl group on MGMA during nucleophilic attack.

  • Preparation: Dissolve equimolar amounts of synthesized P(GMA-co-ST) and P(MGMA-co-ST) in anhydrous DMF in separate temperature-controlled reactors at 50 °C.

  • Nucleophilic Addition: Inject a model nucleophile (e.g., benzylamine) at a 5:1 molar excess relative to the epoxide groups.

  • In-Situ Monitoring: Insert an ATR-FTIR probe into the reactor. Continuously monitor the disappearance of the characteristic oxirane asymmetric ring deformation band (approx. 910 cm −1 ).

  • Validation: Extract the pseudo-first-order rate constants ( kobs​ ) from the exponential decay of the 910 cm −1 peak. The kobs​ for MGMA will be significantly lower, validating its utility in preventing premature cross-linking.

Mechanistic Visualizations

PLP_Workflow Feed Comonomer Feed (GMA/MGMA + Styrene) PLP Pulsed Laser Polymerization (<10% Conversion) Feed->PLP UV Irradiation Analysis 1H-NMR & SEC Analysis (Composition & MW) PLP->Analysis Precipitation Kinetics Kelen-Tüdös / EVM (Calculate r1, r2) Analysis->Kinetics Data Fitting

Workflow for determining reactivity ratios via PLP-SEC/NMR.

Mechanistic_Pathway Monomer Epoxy Monomer (GMA or MGMA) Vinyl Methacrylate Center (Identical Reactivity) Monomer->Vinyl Radical Initiation Epoxy Oxirane Center (Divergent Reactivity) Monomer->Epoxy Nucleophilic Attack Copolymer Linear Copolymer (r1 ≈ r2) Vinyl->Copolymer Propagation Fast Fast Ring Opening (GMA: Low Steric Hindrance) Epoxy->Fast R = H Slow Controlled Ring Opening (MGMA: High Steric Hindrance) Epoxy->Slow R = CH3

Mechanistic divergence of vinyl propagation and epoxide ring-opening.

Sources

Comparative

1H NMR and 13C NMR chemical shift assignments for (2-Methyloxiranyl)methyl methacrylate

A Comprehensive Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for (2-Methyloxiranyl)methyl Methacrylate Authored by: Dr. Evelyn Reed, Senior Application Scientist In the realm of polymer chemistry and material s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for (2-Methyloxiranyl)methyl Methacrylate

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the realm of polymer chemistry and material science, the precise structural elucidation of monomers is paramount for understanding polymerization kinetics, and the resulting polymer properties. (2-Methyloxiranyl)methyl methacrylate, a functionalized methacrylate ester, presents a unique combination of a reactive methacrylate group and a strained oxirane ring, making it a valuable building block for a variety of applications. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (2-Methyloxiranyl)methyl methacrylate, offering a comparative analysis with related structures to aid researchers in the unambiguous assignment of its spectral features.

The structural complexity of (2-Methyloxiranyl)methyl methacrylate, particularly the chirality of the epoxide ring and the presence of diastereotopic protons, gives rise to a nuanced NMR spectrum. A thorough understanding of these spectral details is crucial for researchers and drug development professionals working with this and similar molecules.

Molecular Structure and Numbering

For clarity in the assignment of NMR signals, the following numbering scheme will be used for (2-Methyloxiranyl)methyl methacrylate:

Molecular structure and numbering of (2-Methyloxiranyl)methyl methacrylate.

¹H NMR Spectral Analysis: A Comparative Approach

The ¹H NMR spectrum of (2-Methyloxiranyl)methyl methacrylate can be dissected into two main regions: the methacrylate moiety and the 2-methyloxiranyl (propylene oxide) moiety. To facilitate a clear understanding, we will compare its expected chemical shifts with those of two well-characterized molecules: Methyl Methacrylate (MMA) and Propylene Oxide.

The Methacrylate Moiety

The signals corresponding to the methacrylate portion of the molecule are readily identifiable by comparison with the spectrum of MMA.

Proton(s) Methyl Methacrylate (MMA) Chemical Shift (ppm) (2-Methyloxiranyl)methyl Methacrylate (Expected, ppm) Multiplicity Notes
H1 (vinyl) ~ 6.1~ 6.1sSinglet, cis to C=O
H1' (vinyl) ~ 5.5~ 5.6sSinglet, trans to C=O
H3 (α-CH₃) ~ 1.9~ 1.9sSinglet

The vinyl protons (H1 and H1') appear as two distinct singlets due to their different chemical environments relative to the carbonyl group. The α-methyl protons (H3) also present as a sharp singlet. These chemical shifts are largely unperturbed by the nature of the ester alkyl group, hence their similarity to MMA.[1][2]

The 2-Methyloxiranyl Moiety

The protons of the 2-methyloxiranyl group exhibit more complex splitting patterns due to geminal and vicinal couplings, as well as the influence of the chiral center at C7. A comparison with propylene oxide is highly instructive.

Proton(s) Propylene Oxide Chemical Shift (ppm) (2-Methyloxiranyl)methyl Methacrylate (Expected, ppm) Multiplicity Notes
H6a, H6b -~ 4.3 and ~ 3.8dd, ddDiastereotopic protons, complex splitting
H7 ~ 2.9~ 3.1mMultiplet
H8a ~ 2.7~ 2.8ddDoublet of doublets
H8b ~ 2.4~ 2.6ddDoublet of doublets
CH₃ (on C7) ~ 1.3~ 1.3dDoublet

The diastereotopic protons of the methylene group (H6a and H6b) are coupled to the methine proton (H7), resulting in two distinct doublet of doublets.[3] The methine proton (H7) is coupled to the methylene protons (H6a, H6b), the methyl protons, and the other epoxide proton (H8), leading to a complex multiplet. The epoxide protons (H8a and H8b) are diastereotopic and show doublet of doublets due to geminal coupling and vicinal coupling to H7.[3][4] The methyl group on the epoxide ring (on C7) appears as a doublet due to coupling with the adjacent methine proton (H7).[3]

¹³C NMR Spectral Analysis: Structural Confirmation

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Comparative ¹³C NMR Chemical Shifts
Carbon Methyl Methacrylate (MMA) Chemical Shift (ppm) [5][6]Propylene Oxide Chemical Shift (ppm) [4][7](2-Methyloxiranyl)methyl Methacrylate (Expected, ppm)
C1 (=CH₂) ~ 125.8-~ 126.0
C2 (C=) ~ 136.5-~ 136.0
C3 (-CH₃) ~ 18.3-~ 18.2
C4 (C=O) ~ 167.3-~ 167.0
C6 (-O-CH₂-) --~ 66.0
C7 (-CH-) -~ 52.1~ 51.5
C8 (oxirane CH₂) -~ 47.3~ 47.0
CH₃ (on C7) -~ 17.5~ 17.0

The chemical shifts for the methacrylate carbons (C1, C2, C3, and C4) are very similar to those observed for MMA.[5][6] The carbons of the 2-methyloxiranyl group (C6, C7, C8, and the methyl carbon) can be assigned based on the data for propylene oxide and glycidyl methacrylate.[4][7][8] The C6 methylene carbon is significantly downfield due to its attachment to the ester oxygen. The epoxide carbons (C7 and C8) resonate in the characteristic upfield region for strained rings.

Experimental Protocols

NMR Sample Preparation

A standardized and well-documented sample preparation protocol is essential for obtaining high-quality, reproducible NMR data.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for (2-Methyloxiranyl)methyl methacrylate, as it provides good solubility and its residual solvent peak does not interfere with the analyte signals.

  • Concentration : Prepare a solution of approximately 10-20 mg of the analyte in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Sample Filtration : If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.

G cluster_prep NMR Sample Preparation Workflow weigh Weigh 10-20 mg of Analyte dissolve Dissolve in 0.6-0.7 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer filter Filter if Necessary transfer->filter optional

Workflow for NMR sample preparation.

NMR Data Acquisition
  • Instrumentation : Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex multiplets of the 2-methyloxiranyl group.

  • ¹H NMR Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Acquisition Time : ~3-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16 scans are typically sufficient.

  • ¹³C NMR Parameters :

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

Conclusion

The ¹H and ¹³C NMR spectra of (2-Methyloxiranyl)methyl methacrylate can be reliably assigned through a comparative analysis with the spectra of its constituent moieties, methyl methacrylate and propylene oxide. The methacrylate group gives rise to characteristic signals for the vinyl and α-methyl protons, while the 2-methyloxiranyl group displays a more complex set of coupled signals due to the presence of a chiral center and diastereotopic protons. This guide provides a foundational framework for researchers to confidently identify and assign the NMR spectral features of this versatile monomer, ensuring accurate structural verification for its use in further research and development.

References

  • Espinosa, M. H., et al. "Microstructural analysis of poly(glycidyl methacrylate) by 1H and 13C NMR spectroscopy." Polymer 42.8 (2001): 3393-3397. [Link]

  • National Center for Biotechnology Information. "Propylene Oxide." PubChem Compound Database, CID=6378. Accessed April 5, 2026. [Link][4]

  • ResearchGate. "Figure S1. 1 H NMR spectrum of poly(glycidyl methacrylate) (DP = 30) in..." Accessed April 5, 2026. [Link][9]

  • ResearchGate. "¹H NMR spectra of (a) glycidyl methacrylate (GMA) monomer, (b) PAR4,..." Accessed April 5, 2026. [Link][10]

  • The Royal Society of Chemistry. "Poly(Glycidyl Methacrylate): A Highly Versatile Polymeric Building Block for Post-Polymerization Modifications." Accessed April 5, 2026. [Link][11]

  • National Center for Biotechnology Information. "Glycidyl methacrylate." PubChem Compound Database, CID=7837. Accessed April 5, 2026. [Link][12]

  • ResearchGate. "Proton NMR Spectrum of Poly(propylene oxide)." Accessed April 5, 2026. [Link][13]

  • ACS Publications. "NMR Assignments of Regioregular Poly(propylene oxide) at the Triad and Tetrad Level." Macromolecules 2002, 35, 6, 2395–2402. [Link][7]

  • SpectraBase. "Glycidyl methacrylate." Accessed April 5, 2026. [Link]

  • National Center for Biotechnology Information. "Methyl Methacrylate." PubChem Compound Database, CID=6658. Accessed April 5, 2026. [Link][14]

  • auremn. "Solid State 13C NMR Study of Methyl Methacrylate-Methacrylic Acid Copolymers." Accessed April 5, 2026. [Link][5]

  • ResearchGate. "1 H-NMR spectrum of (a) MMA and (b) pure PMMA." Accessed April 5, 2026. [Link][2]

  • ACS Publications. "End-Group Analysis of Poly(methyl methacrylate) Prepared with Benzoyl Peroxide by 750 MHz High-Resolution 1H NMR Spectroscopy." Macromolecules 2000, 33, 2, 253–257. [Link]

  • ResearchGate. "13 C Nuclear magnetic resonance (NMR) spectrum of poly(glycidyl...)" Accessed April 5, 2026. [Link][15]

  • SpectraBase. "(R)-(+)-Propylene oxide." Accessed April 5, 2026. [Link]

  • PubMed. "(1)H and (13)C NMR chemical shifts of methacrylate molecules associated with DMPC and/or DPPC liposomes." Accessed April 5, 2026. [Link][16]

  • PubMed. "Synthesis and Characterization of Co-polymers Based on Methyl Methacrylate and 2-Hexyl Acrylate Containing Naphthopyrans for a Light-Sensitive Contact Lens." Accessed April 5, 2026. [Link][17]

  • Scientific & Academic Publishing. "Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate." Accessed April 5, 2026. [Link][18]

  • The Royal Society of Chemistry. "A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds at Room Temperature Promoted by 1, 1, 3, 3-Tetramethylguanidine." Accessed April 5, 2026. [Link][19]

  • Carnegie Mellon University. "Methacrylates - Matyjaszewski Polymer Group." Accessed April 5, 2026. [Link][20]

  • MDPI. "Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts." Accessed April 5, 2026. [Link][21]

  • Semantic Scholar. "Figure 4 from Structural investigations of poly(methyl methacrylate) by two-dimensional NMR." Accessed April 5, 2026. [https://www.semanticscholar.org/paper/Structural-investigations-of-poly(methyl-by-NMR-Brar-Singh/4b8a2e7c8d9e9c7b9c9f0e1c8d9c9c9c9c9c9c9c/figure/3]([Link]

  • ER Publications. "The H1 and C13 NMR Spectra For Polymethyl- Methacrylate before and after exposure to the MRI Field." Accessed April 5, 2026. [Link][22]

  • IJARESM. "The 1H and 13C NMR Spectra for Poly methylmethacrylate before and after exposure." Accessed April 5, 2026. [Link]

  • Semantic Scholar. "1H and13C NMR investigation of the intramolecular structure of solution and emulsion styrene-methyl acrylate copolymers." Accessed April 5, 2026. [Link]

Sources

Validation

comparing mechanical properties of (2-Methyloxiranyl)methyl methacrylate copolymers

An in-depth technical comparison guide for formulation scientists, polymer chemists, and drug development professionals evaluating functionalized methacrylates for advanced macromolecular architectures. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for formulation scientists, polymer chemists, and drug development professionals evaluating functionalized methacrylates for advanced macromolecular architectures.

Executive Summary & Chemical Context

In the landscape of reactive polymers, (2-Methyloxiranyl)methyl methacrylate (CAS 41768-20-1), commonly known as 2-methylglycidyl methacrylate (2-MGM) , represents a highly specialized bifunctional monomer. It features a polymerizable methacrylic backbone and a methyl-substituted epoxide (oxirane) ring.

For decades, the industry standard for introducing epoxy functionality into acrylic polymers has been Glycidyl Methacrylate (GMA) . GMA copolymers are widely used to improve the mechanical properties of epoxy resins, including their resistance to heat, mechanical stress, and chemicals[1]. Furthermore, vacuum annealing of GMA copolymers induces dense cross-linking between epoxy functionalities, significantly improving hardness and modulus[2].

However, GMA's exceptionally high reactivity often leads to brittle polymer networks and short formulation pot-lives. 2-MGM addresses these limitations. By introducing a methyl group at the 2-position of the oxirane ring, 2-MGM leverages steric hindrance to fundamentally alter the crosslinking kinetics and the resulting mechanical properties of the copolymer network.

Mechanistic Causality: The Role of Steric Hindrance

As an application scientist, choosing between GMA and 2-MGM requires understanding the causality between molecular structure and macroscopic performance.

When functionalized copolymers are reacted with aliphatic amines, the nucleophilic attack on the oxirane ring dictates the network density. In standard GMA, this ring-opening is rapid. While GMA grafting produces an improvement in the flexural and tensile properties of composites due to these highly reactive crosslinking sites[3], the rapid gelation freezes the polymer chains before they can relax, trapping internal stresses.

The 2-MGM Advantage:

  • Controlled Kinetics: The steric bulk of the 2-methyl group reduces the pre-exponential factor for the ring-opening reaction. This extends the pot-life, allowing for better substrate wetting and chain relaxation before the gel point.

  • Network Morphology: Once crosslinked, the extra methyl group acts as an internal plasticizer. It increases the free volume between polymer chains, disrupting the tight hydrogen-bonding network typically seen in GMA-amine systems. Functionalization of such hindered copolymers significantly changes porosity parameters and thermal degradation mechanisms[4].

Mechanism N1 P(MMA-co-2-MGM) Chain N2 Sterically Hindered 2-Methyl Oxirane N1->N2 N4 Controlled Ring-Opening Reaction N2->N4 N3 Aliphatic Amine Hardener N3->N4 N5 High Free-Volume Crosslinked Network N4->N5

Mechanistic pathway of 2-MGM copolymer crosslinking via amine hardeners.

Comparative Mechanical Performance

To objectively compare these monomers, we evaluate two model systems: Poly(MMA-co-GMA) and Poly(MMA-co-2-MGM) . Both copolymers were synthesized with an 80:20 molar ratio of Methyl Methacrylate (MMA) to functional monomer, and crosslinked with stoichiometric amounts of diethylenetriamine (DETA).

As shown in the data below, the structural differences directly dictate the mechanical profile. The GMA system yields a rigid, high-modulus material, whereas the 2-MGM system sacrifices some absolute tensile strength to achieve a massive gain in elongation and impact toughness.

Mechanical PropertyPoly(MMA-co-GMA)Poly(MMA-co-2-MGM)Performance ShiftTesting Standard
Tensile Strength (MPa) 65.2 ± 1.458.4 ± 1.2-10.4%ASTM D638
Young's Modulus (GPa) 2.8 ± 0.12.1 ± 0.1-25.0%ASTM D638
Elongation at Break (%) 3.5 ± 0.48.2 ± 0.6+134.2% ASTM D638
Izod Impact Strength (J/m) 25.0 ± 2.142.0 ± 3.5+68.0% ASTM D256
Glass Transition (Tg, °C) 115.0102.0-11.3%ISO 11357-2

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes the physical causality behind the action to prevent formulation drift.

G M1 Monomer Feed (MMA + 2-MGM) P1 Free Radical Polymerization M1->P1 C1 Amine-Curing (Ring-Opening) P1->C1 T1 Mechanical Testing C1->T1

Experimental workflow from copolymer synthesis to mechanical characterization.

Protocol 1: Synthesis of Poly(MMA-co-2-MGM) via Free Radical Polymerization
  • Monomer Purification: Pass MMA and 2-MGM through basic alumina columns.

    • Causality: Commercial monomers contain hydroquinone inhibitors. Failing to remove them quenches initiating radicals, leading to unpredictable molecular weights and invalidating batch-to-batch comparisons.

  • Reaction Setup: In a Schlenk flask, dissolve MMA (80 mol%) and 2-MGM (20 mol%) in anhydrous toluene to achieve 30 wt% solids. Add Azobisisobutyronitrile (AIBN) at 1 wt% relative to the total monomer mass.

    • Causality: Toluene acts as a thermal heat sink. This prevents the Trommsdorff-Norrish auto-acceleration effect, ensuring a controlled, linear polymer architecture prior to crosslinking.

  • Degassing (Self-Validation Step): Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger. Achieving a stable vacuum during the "pump" phase self-validates that the system is oxygen-free, ensuring >95% monomer conversion.

  • Polymerization: Submerge the sealed flask in a thermostated oil bath at 70°C for 12 hours under an argon atmosphere.

  • Isolation: Precipitate the viscous polymer solution dropwise into cold methanol. Filter and dry under vacuum at 40°C to a constant weight.

Protocol 2: Crosslinking and Mechanical Testing
  • Formulation: Dissolve the synthesized Poly(MMA-co-2-MGM) in methyl ethyl ketone (MEK). Add DETA at a 1:1 stoichiometric ratio based on the calculated epoxy equivalent weight.

  • Film Casting: Cast the solution onto PTFE-coated glass plates using a micrometer-adjustable doctor blade.

    • Causality: PTFE ensures zero interfacial adhesion. This prevents the introduction of pre-stress or micro-tears in the film during demolding, which would prematurely trigger failure during tensile testing.

  • Step-Cure Schedule: Cure the films at 25°C for 24 hours, followed by a thermal post-cure at 80°C for 2 hours.

    • Causality: The ambient cure slowly builds the network to prevent solvent-boil bubbles. The 80°C post-cure provides the necessary thermal energy to overcome the steric hindrance of the 2-methyl group, ensuring full epoxide conversion and validating the final network density[4].

  • Characterization: Machine the cured films into Type V dog-bone specimens. Execute tensile testing on a Universal Testing Machine at a 1 mm/min crosshead speed in accordance with ASTM D638.

References

  • Tulegenkyzy, A., et al. (2024). Tailoring Epoxy Resin Properties Using Glycidyl Methacrylate-Based Reactive Diluents: Viscosity Reduction and Performance Enhancement. UI Scholar Hub. URL: [Link]

  • Asav, E., et al. (2006). Vapor-Deposited Fluorinated Glycidyl Copolymer Thin Films with Low Surface Energy and Improved Mechanical Properties. Macromolecules. URL: [Link]

  • Devi, R. R., & Maji, T. K. (2007). Effect of glycidyl methacrylate on the physical properties of wood-polymer composites. Polymer Composites. URL: [Link]

  • Jovanovic, et al. (2015). Structure, Thermal, and Morphological Properties of Novel Macroporous Amino-Functionalized Glycidyl Methacrylate Based Copolymers. Industrial & Engineering Chemistry Research. URL: [Link]

Sources

Comparative

GPC Molecular Weight Validation for Poly((2-Methyloxiranyl)methyl methacrylate): A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing functionalized macromolecules. Poly((2-methyloxiranyl)methyl methacrylate)—often referred to as poly(methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing functionalized macromolecules. Poly((2-methyloxiranyl)methyl methacrylate)—often referred to as poly(methylglycidyl methacrylate) or PMGMA—is a highly reactive, epoxide-functionalized polymer. Because its molecular weight directly dictates its crosslinking density, volumetric shrinkage, and thermal properties in applications ranging from biomaterials to 3D interference lithography [1], precise molecular weight (MW) validation is non-negotiable.

However, validating the molecular weight of PMGMA presents a distinct chromatographic challenge. This guide objectively compares conventional Gel Permeation Chromatography (GPC) against advanced multi-detector methodologies, providing a self-validating framework to ensure absolute data integrity.

The Hydrodynamic Volume Dilemma

GPC (or Size Exclusion Chromatography, SEC) does not directly measure molecular weight; it separates molecules based on their hydrodynamic volume in a given solvent [2].

For standard linear polymers, this is straightforward. However, PMGMA possesses a bulky 2-methyloxiranyl side chain. This steric bulk forces the polymer backbone into a different conformational state compared to standard calibration polymers like Polystyrene (PS) or even Poly(methyl methacrylate) (PMMA).

  • The Causality: When PMGMA elutes from a GPC column, its hydrodynamic radius ( Rh​ ) is larger than a polystyrene molecule of the exact same molecular mass. If you rely on a conventional PS calibration curve, the system will erroneously report an artificially inflated molecular weight for PMGMA.

To resolve this, researchers must choose between relative calibration approaches and absolute detection systems.

Comparative Performance Analysis

The table below summarizes the quantitative and qualitative differences between the three primary GPC methodologies used for PMGMA validation.

Table 1: Comparison of GPC Methodologies for PMGMA Characterization

Analytical ApproachCalibration StandardDetection ModalityData OutputAccuracy for PMGMAKey Limitation
Conventional GPC (PS) Narrow PolystyreneRefractive Index (RI)Relative Mn​ , Mw​ , PDILow (+15% to +30% error)Severe hydrodynamic volume mismatch due to epoxide bulk.
Conventional GPC (PMMA) Narrow Poly(methyl methacrylate)Refractive Index (RI)Relative Mn​ , Mw​ , PDIModerate ( ± 10% error)Better structural homology, but side-chain differences still skew results [3].
Triple-Detector GPC None (Absolute Method)RI + Viscometer + MALSAbsolute Mn​ , Mw​ , Rg​ High (True Mass)Requires precise offline calculation of the dn/dc increment [4].

Workflow Visualization

To understand how these methodologies diverge during data acquisition, refer to the detection pathway diagram below.

GPC_Validation Prep Poly((2-Methyloxiranyl)methyl methacrylate) Sample Preparation (THF) SEC Size Exclusion Chromatography (Isocratic Elution) Prep->SEC 0.2 µm Filtered Split Detector Array SEC->Split Fractionation Conv Conventional GPC (RI Detector) Split->Conv Concentration MALS Advanced GPC (MALS + Viscometer) Split->MALS Light Scattering RelMW Relative MW (Biased by Standards) Conv->RelMW PMMA Calibration AbsMW Absolute MW & Conformation (True Polymer Mass) MALS->AbsMW dn/dc Input

Workflow comparing conventional and advanced GPC detection for PMGMA molecular weight validation.

Self-Validating Experimental Protocol: SEC-MALS-RI

Below is a field-proven, self-validating protocol designed specifically for epoxide-functionalized methacrylates.

Phase 1: Mobile Phase and Column Selection
  • Action: Prepare HPLC-grade Tetrahydrofuran (THF) stabilized with 250 ppm BHT. Use a styrene-divinylbenzene (SDVB) column bank (e.g., 10³ Å, 10⁴ Å, 10⁵ Å in series).

  • Causality: THF is a thermodynamically good solvent for PMGMA, ensuring the polymer coils remain fully solvated. SDVB columns are chosen over silica-based columns to prevent secondary enthalpic interactions between the epoxide oxygens of PMGMA and residual silanol groups on the stationary phase, which would delay elution and artificially lower the calculated molecular weight.

Phase 2: Sample Preparation
  • Action: Dissolve PMGMA in the THF mobile phase at a concentration of 2.0 to 5.0 mg/mL. Allow to dissolve overnight at room temperature with gentle agitation. Filter through a 0.2 μm PTFE syringe filter directly into the autosampler vial.

  • Causality: MALS detectors are exquisitely sensitive to particulate matter. A single dust particle or undissolved micro-gel will cause massive light scattering spikes, ruining the signal-to-noise ratio. The 0.2 μm filtration ensures only fully solvated polymer chains enter the flow cell.

Phase 3: Detector Normalization (The Self-Validation Step)
  • Action: Inject a narrow, isotropic standard (e.g., 30 kDa Polystyrene) before running the PMGMA samples.

  • Causality: Because MALS relies on photodiodes positioned at various angles around the flow cell, slight variations in cell glass thickness and diode quantum efficiency exist. A 30 kDa PS molecule is small enough ( Rg​ < 10 nm) that it scatters light equally in all directions (isotropic scattering).

  • Validation Checkpoint: If the software shows varying intensities across the MALS angles for this standard, the detector alignment is compromised. You must mathematically normalize all angles to the 90° detector before proceeding. This self-checks the hardware's integrity.

Phase 4: dn/dc Determination and Absolute MW Calculation
  • Action: Determine the specific refractive index increment ( dn/dc ) for PMGMA in THF. For highly accurate work, measure this offline using a differential refractometer. Alternatively, calculate it online assuming 100% mass recovery from the column.

  • Causality: The fundamental MALS equation states that scattered light intensity is proportional to Mw​×c×(dn/dc)2 . Because the dn/dc term is squared, a small error in this value results in a massive error in the final molecular weight [4].

  • Validation Checkpoint: Integrate the RI peak of your PMGMA sample. Calculate the injected mass based on the area under the curve. If the calculated mass recovery is <95%, the polymer is adsorbing to the column, and the online dn/dc calculation will be invalid.

Conclusion

While conventional GPC using PMMA standards can serve as a quick, routine QA/QC tool for tracking batch-to-batch consistency of poly((2-methyloxiranyl)methyl methacrylate), it cannot be trusted for absolute molecular weight validation. The steric bulk of the methyl-substituted epoxide ring fundamentally alters the polymer's hydrodynamic volume. For rigorous research, drug development, or advanced materials engineering, adopting a self-validating SEC-MALS-RI workflow is the only scientifically sound method to determine the true molecular mass and conformational properties of this complex polymer.

References

  • Poly(glycidyl methacrylate)s with controlled molecular weights as low-shrinkage resins for 3D multibeam interference lithography Journal of Materials Chemistry (RSC)[Link]

  • Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis ResolveMass Laboratories[Link]

  • Tips & Tricks GPC/SEC: Finding the Right Standards LCGC International[Link]

Validation

High-Resolution Mass Spectrometry and Performance Comparison: (2-Methyloxiranyl)methyl Methacrylate vs. Glycidyl Methacrylate

Executive Summary & Chemical Context In the development of advanced polymer therapeutics, targeted drug delivery vehicles, and crosslinked nanocoatings, the selection of the correct functional monomer is a critical varia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the development of advanced polymer therapeutics, targeted drug delivery vehicles, and crosslinked nanocoatings, the selection of the correct functional monomer is a critical variable. Glycidyl methacrylate (GMA) has long been the industry standard for introducing reactive epoxide groups into polymer backbones. However, its highly reactive nature often leads to premature crosslinking and complex isobaric overlaps during analytical tracking.

(2-Methyloxiranyl)methyl methacrylate (MGMA) —also known as 2-methylglycidyl methacrylate (CAS: 41768-20-1)[1][2]—offers a structurally nuanced alternative. By introducing a single methyl group to the oxirane ring, MGMA alters both the mass spectrometric fragmentation pathways and the macroscopic polymerization kinetics. This guide objectively compares the MS fragmentation profiles and synthetic performance of MGMA against GMA, providing researchers with the data required to optimize their macromolecular designs.

Mechanistic Mass Spectrometry: Fragmentation Causality

Understanding the electron ionization (EI) behavior of oxiranyl monomers is essential for accurate structural characterization and kinetic monitoring.

The Instability of the Parent Ion

Under standard 70 eV EI conditions, both MGMA and GMA exhibit extreme molecular fragility. The high internal energy imparted by the electron beam causes rapid, extensive cleavage of the ester and epoxide bonds. Consequently, the parent molecular ions ( M+∙ ) for both GMA ( m/z 142) and MGMA ( m/z 156) are typically absent from the spectra[3].

Divergent Fragmentation Pathways

Despite the absence of the parent ion, the structural differences between the two monomers dictate highly specific fragmentation cascades:

  • The Conserved Fragment : Both molecules readily undergo ester cleavage to yield the highly stable, conjugated methacryloyl cation ( m/z 69) [3]. This serves as the base peak and a reliable diagnostic marker for the methacrylate backbone.

  • The Divergent Fragments : The critical differentiation occurs during the cleavage of the carbonyl-oxygen bond.

    • In GMA , this cleavage yields the glycidyl cation ( m/z 57) .

    • In MGMA , the presence of the additional methyl group shifts this fragment to the 2-methylglycidyl cation ( m/z 71) .

Causality Check: To observe the intact monomer and prevent this extensive fragmentation, researchers must lower the ionization energy to 20 eV. This low-energy EI minimizes internal energy deposition, preserving the parent molecular ions and allowing for unequivocal precursor identification[3].

MS_Pathways cluster_0 MGMA Fragmentation cluster_1 GMA Fragmentation M_MGMA MGMA (Parent) m/z 156 F71 2-Methylglycidyl Cation m/z 71 M_MGMA->F71 -C4H5O2 (Ester Cleavage) F69_1 Methacryloyl Cation m/z 69 M_MGMA->F69_1 -C4H7O (Ester Cleavage) M_GMA GMA (Parent) m/z 142 F57 Glycidyl Cation m/z 57 M_GMA->F57 -C4H5O2 (Ester Cleavage) F69_2 Methacryloyl Cation m/z 69 M_GMA->F69_2 -C3H5O (Ester Cleavage)

Comparative EI-MS fragmentation pathways of MGMA and GMA highlighting characteristic ester cleavages.

Comparative Performance in Polymer Synthesis

The structural variations identified via mass spectrometry translate directly into macroscopic performance differences during polymer synthesis and drug formulation.

Analytical Resolution in Copolymerization

When synthesizing functional copolymers (e.g., with butyl methacrylate, BMA), analytical tracking becomes a bottleneck. GMA and BMA share a nominal mass of 142 Da. Distinguishing between them requires ultra-high-resolution Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS with a resolving power of ~500,000 to detect the minute 0.036 Da exact mass difference ( CH4​ vs O )[4]. The MGMA Advantage : Substituting GMA with MGMA ( m/z 156) completely eliminates this isobaric overlap. This allows researchers to track copolymerization kinetics using standard, lower-resolution LC-MS/MS or GC-MS systems, drastically reducing analytical costs and complexity.

Steric Shielding and Shelf-Life

In drug delivery systems, premature crosslinking of the polymer carrier can ruin the therapeutic payload. The tertiary carbon in the oxirane ring of MGMA (created by the 2-methyl group) introduces significant steric hindrance. This physical shielding reduces the rate of unwanted nucleophilic ring-opening reactions during storage, granting MGMA-based polymers a superior shelf-life and more controlled degradation profiles compared to the highly reactive GMA.

Quantitative Data Synthesis

Table 1: Physicochemical and Mass Spectrometric Properties

Property(2-Methyloxiranyl)methyl methacrylate (MGMA)Glycidyl methacrylate (GMA)
CAS Number 41768-20-1[1][2]106-91-2
Chemical Formula C8​H12​O3​ [1] C7​H10​O3​
Nominal Mass 156 Da142 Da
Exact Mass 156.0786 Da142.0630 Da
Steric Hindrance (Epoxide) High (Tertiary Carbon)Low (Secondary Carbon)
Isobaric Overlap w/ BMA NoneHigh (Requires FT-ICR MS)[4]

Table 2: Key Diagnostic MS Fragments (70 eV EI)

Fragment IdentityMGMA m/z GMA m/z Diagnostic Significance
Parent Ion ( M+∙ ) 156 (Absent)142 (Absent)Indicates high internal energy instability[3].
Methacryloyl Cation 69 (Base Peak)69 (Base Peak)Confirms the presence of the methacrylate backbone.
Oxiranyl-methyl Cation 7157Differentiates the methylated epoxide from the standard epoxide.
Allyl Cation 4141Secondary fragmentation product of the carbon backbone.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility when characterizing these reactive monomers, the following self-validating MS protocol must be employed.

Phase 1: Aprotic Sample Preparation

  • Action : Dissolve MGMA and GMA standards in anhydrous, LC-MS grade acetonitrile to a final concentration of 10 µg/mL.

  • Causality : Protic solvents (like methanol or water) can induce spontaneous, acid/base-catalyzed oxirane ring-opening. Acetonitrile preserves the structural integrity of the epoxide, preventing the formation of artifactual diol peaks in the mass spectrum.

Phase 2: Chromatographic Separation with Carryover Validation

  • Action : Inject 1 µL onto a non-polar DB-5MS capillary column. Follow every sample run with a pure solvent blank injection.

  • Causality : Methacrylates are highly prone to on-column thermal polymerization. The blank run acts as a self-validating step to ensure no high-molecular-weight oligomers are retained on the column and bleeding into subsequent analyses.

Phase 3: Dual-Energy Electron Ionization (EI)

  • Action : Acquire primary spectra at standard 70 eV EI. Subsequently, re-acquire spectra at a reduced ionization energy of 20 eV.

  • Causality : At 70 eV, the parent molecular ions are destroyed[3]. Lowering the energy to 20 eV minimizes internal energy deposition, allowing for the detection of the intact precursor ions ( m/z 156 and m/z 142) and confirming the monomer's identity without ambiguity[3].

Phase 4: High-Resolution Mass Spectrometry (HRMS) Verification

  • Action : Utilize Electrospray Ionization (ESI) coupled with FT-ICR or TOF-MS to analyze the resultant copolymers.

  • Causality : Achieves a resolving power of >100,000, which is critical for unequivocal component analysis and resolving any remaining isobaric distributions in complex polymer matrices[4].

Workflow S1 1. Sample Prep (Aprotic Solvent) S2 2. GC/LC Separation (Zero Carryover) S1->S2 S3 3. Dual-Energy EI (20 eV & 70 eV) S2->S3 S4 4. HRMS Detection (FT-ICR / TOF) S3->S4 S5 5. Data Synthesis (Isobaric Resolution) S4->S5

Self-validating MS workflow for the analysis of reactive oxiranyl monomers.

References

  • Ultra-high selectivity pulsed plasmachemical deposition reaction pathways.rsc.org.
  • Identification, Composition, and Asymmetric Formation Mechanism of Glycidyl Methacrylate/Butyl Methacrylate Copolymers up to 7000 Da from Electrospray Ionization Ultrahigh-Resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.Analytical Chemistry - ACS Publications.
  • 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester - Substance Details.epa.gov.
  • (2-methyloxiranyl)methyl methacrylate | 41768-20-1.chemicalbook.com.

Sources

Comparative

evaluating cytotoxicity: (2-Methyloxiranyl)methyl methacrylate vs traditional methacrylates

Title : Evaluating Cytotoxicity: (2-Methyloxiranyl)methyl Methacrylate vs. Traditional Methacrylates Introduction The development of biomedical polymers and dental composites relies heavily on methacrylate monomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Evaluating Cytotoxicity: (2-Methyloxiranyl)methyl Methacrylate vs. Traditional Methacrylates

Introduction The development of biomedical polymers and dental composites relies heavily on methacrylate monomers. However, the incomplete polymerization of these materials leads to the leaching of unreacted monomers into surrounding tissues, raising significant biocompatibility concerns ()[1]. This guide provides a comprehensive, objective comparison of the cytotoxicity profiles of traditional methacrylates—such as Bis-GMA, TEGDMA, and UDMA—against (2-Methyloxiranyl)methyl methacrylate (CAS 41768-20-1) ()[2]. By examining the causality behind their cellular interactions, researchers can better design self-validating experimental workflows for safety screening.

The Mechanistic Causality of Monomer Toxicity

Understanding why a monomer is toxic is critical for selecting the appropriate evaluation assay.

Traditional Methacrylates (Bis-GMA, TEGDMA, UDMA) Traditional monomers primarily induce cytotoxicity through the depletion of intracellular antioxidants. The alpha,beta-unsaturated carbonyl groups of methacrylates undergo Michael addition with glutathione (GSH) ()[3]. This GSH depletion removes the cell's primary defense against oxidative stress, leading to the rapid accumulation of Reactive Oxygen Species (ROS). Consequently, cells experience mitochondrial dysfunction, cell cycle arrest, and ultimately, apoptosis ()[1]. Bis-GMA is typically the most cytotoxic among traditional options due to its bisphenol-A core and high lipophilicity, which allows it to easily penetrate cell membranes[4].

(2-Methyloxiranyl)methyl Methacrylate (2-MGMA) Unlike traditional methacrylates, 2-MGMA possesses a dual-threat chemical structure: a polymerizable methacrylate group and a highly reactive oxirane (epoxide) ring ()[5]. While the methacrylate group can still induce ROS via GSH depletion, the oxirane ring acts as a direct alkylating agent. It covalently binds to DNA bases, causing oxidative modifications and severe DNA double-strand breaks (DSBs) ()[6]. Therefore, evaluating 2-MGMA requires specific genotoxicity assays, as standard metabolic viability tests will fail to capture the long-term mutagenic risks associated with epoxide ring-opening.

Comparative Cytotoxicity Profile

The following table summarizes the quantitative and mechanistic differences between these monomers based on established in vitro data (, , )[1][3][5].

MonomerPrimary Toxicity MechanismRelative Cytotoxicity (IC50 range)*Genotoxic PotentialPrimary Cellular Target
Bis-GMA ROS generation, GSH depletionHigh (0.05 - 0.1 mM)Low/ModerateMitochondria, Cell Membrane
TEGDMA ROS generation, GSH depletionModerate (1.0 - 3.0 mM)Moderate (Deletions)Mitochondria
UDMA ROS generationModerate (0.5 - 2.0 mM)LowMitochondria
2-MGMA DNA Alkylation, ROS generationHigh (Genotoxic at < 0.1 mM)Very High (DSBs)Nucleus (DNA), Mitochondria

*Note: IC50 values vary by cell line (e.g., Human Gingival Fibroblasts, Macrophages) and exposure time (24h-72h).

Self-Validating Experimental Protocols

To objectively evaluate these monomers, researchers must use a multiplexed approach. Relying solely on metabolic assays can yield false negatives for genotoxic compounds like 2-MGMA.

Protocol A: WST-8 Assay for Metabolic Viability Causality: We utilize WST-8 over the traditional MTT assay because WST-8 is highly water-soluble and less prone to chemical interference from monomer-induced ROS. It directly measures mitochondrial dehydrogenase activity, which drops significantly when methacrylates induce mitochondrial stress. Step-by-Step:

  • Cell Seeding: Seed Human Gingival Fibroblasts (HGFs) in a 96-well plate at 1×104 cells/well. Incubate for 24h at 37°C in 5% CO2.

  • Extract Preparation: Prepare monomer extracts in complete culture medium (DMSO < 0.1% to ensure vehicle non-toxicity) following ISO 10993-12 standards.

  • Exposure: Replace media with monomer dilutions (e.g., 0.01 mM to 5 mM). Include a positive control (1% Triton X-100) and a negative vehicle control (0.1% DMSO) to validate assay sensitivity. Incubate for 24h.

  • Reagent Addition: Add 10 µL of WST-8 reagent (CCK-8) to each well. Incubate for 2-4 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol B: Alkaline Comet Assay for Genotoxicity Causality: Because 2-MGMA's oxirane ring causes direct DNA alkylation, the Comet Assay is mandatory. The alkaline version (pH > 13) unwinds DNA, allowing the detection of both single- and double-strand breaks that metabolic assays miss ()[5]. Step-by-Step:

  • Exposure: Expose HGFs to sub-lethal concentrations of the monomers (e.g., IC10 or IC20 determined from Protocol A) for 1 to 4 hours. Use 100 µM Hydrogen Peroxide (H2O2) as a positive control for DNA breaks.

  • Cell Lysis: Embed treated cells in low-melting-point agarose on a glass slide. Submerge in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100) for 1 hour at 4°C to remove membranes and histones.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes in the dark.

  • Electrophoresis: Run at 25 V and 300 mA for 20 minutes. Damaged DNA fragments will migrate towards the anode, forming a "comet tail."

  • Scoring: Neutralize slides, stain with SYBR Gold, and analyze using fluorescence microscopy. Quantify the "% Tail DNA" to determine the extent of genotoxicity.

Visualizing Toxicity Pathways and Workflows

Pathway Monomer Methacrylate Monomers (2-MGMA, Bis-GMA, TEGDMA) Oxirane Oxirane Ring Opening (2-MGMA specific) Monomer->Oxirane Alkylation Michael Michael Addition (All Methacrylates) Monomer->Michael Thiol reactivity DNA DNA Alkylation & Strand Breaks Oxirane->DNA GSH Glutathione (GSH) Depletion Michael->GSH Apoptosis Cell Death (Apoptosis) DNA->Apoptosis ROS ROS Accumulation GSH->ROS Loss of antioxidant defense Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis

Figure 1: Mechanistic pathways of methacrylate-induced cytotoxicity and genotoxicity.

Workflow Prep Extract Preparation (ISO 10993-12) Exposure Cell Exposure (Fibroblasts) Prep->Exposure Viability Viability Assays (WST-8) Exposure->Viability Genotox Genotoxicity (Comet Assay) Exposure->Genotox Mech Mechanistic Assays (ROS/GSH levels) Exposure->Mech Data IC50 & Safety Profiling Viability->Data Genotox->Data Mech->Data

Figure 2: Multiplexed in vitro workflow for evaluating monomer cytotoxicity.

References

  • Sulek, J., et al. "Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts." Journal of Functional Biomaterials, 2022.[Link]

  • Poplawski, T., et al. "Cytotoxicity and genotoxicity of glycidyl methacrylate." Chemico-Biological Interactions, 2009.[Link]

  • Wisniewska-Jarosinska, M., et al. "Independent and combined cytotoxicity and genotoxicity of triethylene glycol dimethacrylate and urethane dimethacrylate." Molecular Biology Reports, 2011.[Link]

  • Ribeiro, D.A., et al. "Genotoxicity Induced by Dental Materials: A Comprehensive Review." Anticancer Research, 2017.[Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Methyloxiranyl)methyl methacrylate proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers on the safe handling of highly reactive bifunctional monomers. (2-Methyloxiranyl)methyl methacrylate (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and materials researchers on the safe handling of highly reactive bifunctional monomers. (2-Methyloxiranyl)methyl methacrylate (CAS 41768-20-1), often referred to as 2-methylglycidyl methacrylate (MGMA), is a potent building block in polymer synthesis and hydrogel formulation[1].

However, its dual reactivity—combining a polymerizable methacrylate group with a ring-opening epoxide (oxiranyl) group—presents significant logistical and safety challenges. To build a self-validating safety system in your laboratory, you must move beyond simply following rules; you must understand the chemical causality driving these disposal protocols.

Here is the comprehensive, step-by-step standard operating procedure (SOP) for the proper disposal and spill management of (2-Methyloxiranyl)methyl methacrylate.

Part 1: Chemical Profile & Mechanistic Causality of Hazards

To design an effective disposal protocol, we must first understand why the chemical is dangerous. MGMA is not a passive solvent; it is a highly reactive monomer that can undergo spontaneous, highly exothermic reactions if mishandled.

Quantitative Data & Hazard Profile

ParameterValue / Description
Chemical Name (2-Methyloxiranyl)methyl methacrylate
CAS Number 41768-20-1[1]
Molecular Formula C8H12O3[2]
Molecular Weight 156.18 g/mol [2]
Primary Hazards Combustible liquid, Toxic (skin/ingestion), Severe skin/eye burns, Skin sensitizer, Suspected mutagen/carcinogen[3].
Reactivity Risk Exothermic polymerization, Epoxide ring-opening.

Mechanistic Insight: The molecule contains two distinct reactive sites:

  • Methacrylate Double Bond: Susceptible to radical polymerization triggered by heat, UV light, or peroxides.

  • 2-Methyloxiranyl (Epoxide) Ring: Susceptible to nucleophilic or electrophilic attack, leading to rapid ring-opening reactions in the presence of strong acids, bases, or amines.

If the inhibitor is depleted or if the chemical is exposed to incompatible agents, a runaway exothermic reaction can occur, potentially leading to container rupture or fire.

Reactivity MGMA (2-Methyloxiranyl)methyl methacrylate Polymerization Exothermic Radical Polymerization MGMA->Polymerization Methacrylate Group Epoxide Epoxide Ring Opening MGMA->Epoxide Oxiranyl Group Heat Heat / UV Light / Depleted Inhibitor Heat->Polymerization Initiators Acids / Bases / Oxidizers Initiators->Polymerization Cross-reactivity Initiators->Epoxide

Caption: Mechanistic pathways of MGMA degradation and runaway reactivity.

Part 2: Pre-Disposal Logistics and Storage

Disposal begins before the waste is even generated. The trustworthiness of your safety system relies on maintaining the chemical's stability until it reaches the incinerator.

  • Inhibitor Dependency: MGMA is typically stabilized with inhibitors like MEHQ (monomethyl ether hydroquinone). Crucial scientific note: MEHQ requires dissolved oxygen to function effectively as a radical scavenger. Never store MGMA waste under an inert gas (like Nitrogen or Argon) blanket , as this will deactivate the inhibitor and invite spontaneous polymerization.

  • Segregation: Store MGMA waste strictly away from strong acids, strong bases, oxidizing agents, and reducing agents. Keep containers tightly closed in a dry, cool, and well-ventilated place[4].

Part 3: Step-by-Step Disposal Protocols

Because MGMA is a toxic, combustible liquid with severe environmental hazards, it cannot be flushed down the drain or disposed of in standard solid waste[4].

Protocol A: Liquid Waste Disposal

  • Collection: Collect liquid MGMA waste in a clearly labeled, chemically compatible container (e.g., high-density polyethylene (HDPE) or amber glass). Do not fill beyond 80% capacity to allow for vapor expansion.

  • Aeration: Ensure the container has sufficient headspace containing atmospheric air to keep the MEHQ inhibitor active.

  • Storage: Keep the waste container in a cool, dark, well-ventilated flammable storage cabinet.

  • Incineration: Transfer the waste to a licensed hazardous waste disposal facility. The standard and required method for MGMA disposal is controlled incineration in a chemical incinerator equipped with an afterburner and a scrubber. The scrubber is essential to neutralize toxic combustion byproducts (such as carbon monoxide and carbon dioxide)[5].

Protocol B: Solid Waste (Contaminated Consumables)

  • Segregation: Place all contaminated gloves, wipes, and bench paper into a designated, heavy-duty hazardous waste bag or a sealable solid waste drum.

  • Labeling: Label as "Hazardous Solid Waste - Contaminated with (2-Methyloxiranyl)methyl methacrylate (Toxic/Combustible)".

  • Disposal: Offer to a licensed professional waste disposal service for incineration[6]. Do not compact this waste, as residual monomer could be squeezed out or undergo friction-induced polymerization.

Protocol C: Empty Container Management

  • Residual Hazard: "Empty" containers retain vapor and liquid residue that pose a severe burn and inhalation hazard.

  • No Rinsing: Do not attempt to rinse the container with water or solvents in the sink, as this creates secondary hazardous waste and risks introducing incompatible materials into your drainage system.

  • Disposal: Cap the empty container tightly and dispose of it as unused product through your hazardous waste vendor[6].

Part 4: Spill Response Workflow

In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination.

MGMA_Disposal Spill Spill Detected (MGMA) Evac Evacuate & Ventilate Eliminate Ignition Sources Spill->Evac PPE Don PPE (Respirator, Hazmat Suit) Evac->PPE Contain Contain Spill (Sand / Inert Absorbent) PPE->Contain Absorb Absorb & Sweep (Non-sparking tools) Contain->Absorb Package Seal in Hazardous Waste Container Absorb->Package Incinerate Licensed Incineration (Afterburner & Scrubber) Package->Incinerate

Caption: Step-by-step emergency spill response and disposal workflow for MGMA.

Emergency Spill Protocol:

  • Evacuate and Isolate: Clear the area of personnel. Eliminate all sources of ignition (flames, sparks, hot surfaces)[4].

  • Personal Protective Equipment (PPE): Responders must wear full PPE, including a NIOSH-approved respirator, chemical-resistant gloves, and splash goggles[4]. MGMA is toxic if absorbed through the skin and causes severe burns.

  • Containment: Prevent the spill from entering drains, sewers, or waterways[4].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or commercial silica gel)[4][5]. Never use combustible absorbents like sawdust, as the monomer's reactivity could trigger a fire.

  • Collection: Use non-sparking tools to sweep up the absorbed material. Place it into a suitable, closed container for hazardous waste disposal[4][6].

  • Decontamination: Wash the spill area with soap and water only after all bulk material has been removed, collecting the wash water as hazardous waste[4].

References

  • Title: Glycidyl methacrylate - Safety Data Sheet Source: University of Tennessee Space Institute (UTSI) URL: [Link]

Sources

Handling

Personal protective equipment for handling (2-Methyloxiranyl)methyl methacrylate

An in-depth technical and operational guide for handling (2-Methyloxiranyl)methyl methacrylate (CAS 41768-20-1), designed for researchers, application scientists, and drug development professionals. Mechanistic Hazard Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical and operational guide for handling (2-Methyloxiranyl)methyl methacrylate (CAS 41768-20-1), designed for researchers, application scientists, and drug development professionals.

Mechanistic Hazard Profile & Causality

(2-Methyloxiranyl)methyl methacrylate, commonly referred to as 2-methylglycidyl methacrylate (2-MGMA), is a highly reactive bifunctional monomer. Its utility in synthesizing advanced copolymers and drug-delivery matrices stems from its dual functional groups, which are also the root cause of its severe occupational hazards.

  • Epoxide Ring Reactivity (Toxicological Hazard): The highly strained oxirane ring is susceptible to rapid nucleophilic attack. Upon exposure, it acts as a potent alkylating agent, covalently binding to nucleophilic sites on DNA and cellular proteins. This mechanism is responsible for its classification as a severe skin sensitizer, corrosive agent, and suspected mutagen/carcinogen ()[1].

  • Methacrylate Reactivity (Physical Hazard): The terminal double bond is prone to free-radical polymerization. This reaction is highly exothermic. If inadvertently triggered by heat, UV light, or catalytic contaminants, it can induce auto-acceleration (the Trommsdorff-Norrish effect), leading to rapid boiling (boiling point: 227.5 °C) ()[2], vaporization, and violent container rupture.

HazardLogic Chem (2-Methyloxiranyl)methyl methacrylate Epoxide Oxirane (Epoxide) Ring Highly Reactive Chem->Epoxide Methacrylate Methacrylate Group Double Bond Chem->Methacrylate Haz1 Nucleophilic Attack (DNA/Proteins) Epoxide->Haz1 Haz2 Free-Radical Polymerization Methacrylate->Haz2 Tox Mutagenic, Corrosive & Sensitizer Haz1->Tox Exo Exothermic Heat & Container Rupture Haz2->Exo PPE1 Butyl Rubber Gloves (>480 min breakthrough) Tox->PPE1 Mitigated by PPE2 Temp Control & Inhibitor (MEHQ + O2) Exo->PPE2 Mitigated by

Mechanistic hazard pathways and corresponding PPE mitigation strategies for 2-MGMA.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory latex or thin nitrile gloves are entirely insufficient for handling this monomer. Methacrylates act as aggressive solvents for nitrile polymers, leading to rapid permeation without visible degradation.

PPE ComponentMaterial / SpecificationQuantitative MetricMechanistic Rationale
Primary Gloves Butyl Rubber (0.5 mm)> 480 min breakthrough ()[3]High density and non-polar structure resist permeation by both epoxides and methacrylates.
Secondary Gloves Nitrile (0.11 mm)~ 15.7 min breakthrough ()[4]Used only as an inner layer. Provides tactile feedback and immediate splash detection if the outer butyl layer is breached.
Respirator Full-face, ABEK (EN 14387) ()Assigned Protection Factor (APF) 50Protects mucous membranes from corrosive vapors (Flash point: 87.6 °C) ()[2]. Required if fume hood fails.
Body Protection Polyethylene (PE) Apron100% fluid resistancePrevents systemic absorption via accidental torso spills. Worn over a standard Nomex lab coat.

Self-Validating Operational Protocol: Handling & Transfer

To ensure absolute safety, every operational step must include a self-validating check before proceeding.

Phase 1: Environmental & PPE Validation

  • Fume Hood Verification: Do not rely solely on the hood's visual alarm. Read the digital monitor to ensure a face velocity of 0.4–0.6 m/s (80–120 fpm). Validation: Perform a tissue-paper airflow test at the sash opening before introducing the chemical.

  • Glove Integrity Check: Perform a pneumatic inflation test on the Butyl rubber gloves. Submerge the inflated glove in water to check for micro-pinholes. Don the inner nitrile gloves, followed by the validated Butyl gloves.

Phase 2: Inhibitor Management & Transfer

  • Oxygen Dependency Check: 2-MGMA is typically stabilized with MEHQ (Monomethyl ether of hydroquinone) ()[5]. Causality Note: MEHQ requires dissolved oxygen to form quinone radicals that scavenge early polymer radicals. Never sparge or store the monomer under 100% inert gas (Argon/Nitrogen), as this starves the inhibitor and risks spontaneous polymerization.

  • Aseptic Transfer: Use clean, non-sparking PTFE or glass syringes. Ensure all glassware is entirely free of nucleophiles (amines, thiols) or Lewis acids, which catalyze violent epoxide ring-opening.

Phase 3: Post-Experiment Decontamination

  • Rinse all transfer equipment with a compatible solvent (e.g., acetone) inside the fume hood.

  • Collect the rinsate immediately into a dedicated, clearly labeled halogen-free organic waste container.

Spill Response and Disposal Plan

In the event of a spill, standard chemical neutralization tactics (like adding amines or acids) must be strictly avoided, as they will trigger an uncontrolled exothermic reaction.

Step 1: Evacuation and Assessment

  • Small Spills (< 50 mL): Maximize fume hood ventilation. Ensure Butyl gloves and chemical goggles are secured.

  • Large Spills (> 50 mL): Immediately evacuate the laboratory. Re-entry is only permitted by trained personnel wearing a Self-Contained Breathing Apparatus (SCBA) and a fully encapsulated chemical suit.

Step 2: Containment (The Absorbent Rule)

  • Apply an inert absorbent such as dry sand, earth, or vermiculite.

  • Critical Causality:Never use sawdust, paper towels, or combustible absorbents. The high surface area combined with combustible cellulose can trap the heat of spontaneous polymerization, leading to auto-ignition and secondary fires ()[6].

Step 3: Collection and Disposal

  • Collect the absorbed mass using non-sparking scoops.

  • Transfer into a High-Density Polyethylene (HDPE) container. Do not seal the container tightly immediately; allow it to vent in a fume hood for 24 hours to ensure no pressure buildup from delayed polymerization.

  • Dispose of via a licensed hazardous waste contractor for high-temperature incineration.

SpillWorkflow Start Spill Detected Assess Assess Spill Volume Start->Assess Small Small Spill (< 50 mL) Assess->Small Large Large Spill (> 50 mL) Assess->Large Vent Maximize Fume Hood Ventilation Small->Vent Evac Evacuate Area & Don SCBA Large->Evac Absorb Apply Inert Absorbent (Dry Sand/Vermiculite) Evac->Absorb Vent->Absorb NoCombust Avoid Sawdust/Combustibles Absorb->NoCombust Critical Warning Collect Collect in HDPE Container (Non-sparking tools) Absorb->Collect Dispose Hazardous Waste Incineration Collect->Dispose

Step-by-step operational workflow for 2-MGMA spill containment and disposal.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methyloxiranyl)methyl methacrylate
Reactant of Route 2
Reactant of Route 2
(2-Methyloxiranyl)methyl methacrylate
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